Mal-PEG2-Val-Cit-PABA-PNP
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Propriétés
Formule moléculaire |
C34H41N7O13 |
|---|---|
Poids moléculaire |
755.7 g/mol |
Nom IUPAC |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C34H41N7O13/c1-21(2)29(39-33(47)52-19-18-51-17-16-40-27(42)13-14-28(40)43)31(45)38-26(4-3-15-36-32(35)46)30(44)37-23-7-5-22(6-8-23)20-53-34(48)54-25-11-9-24(10-12-25)41(49)50/h5-14,21,26,29H,3-4,15-20H2,1-2H3,(H,37,44)(H,38,45)(H,39,47)(H3,35,36,46)/t26-,29-/m0/s1 |
Clé InChI |
VZRMIJHOKYFMIG-WNJJXGMVSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCCOCCN3C(=O)C=CC3=O |
SMILES canonique |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCCOCCN3C(=O)C=CC3=O |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Function of Mal-PEG2-Val-Cit-PABA-PNP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the structure, function, and application of the cleavable antibody-drug conjugate (ADC) linker, Mal-PEG2-Val-Cit-PABA-PNP. This linker is a critical component in the design of targeted cancer therapies, enabling the specific delivery of potent cytotoxic agents to tumor cells while minimizing systemic toxicity.
Molecular Structure and Components
This compound is a multi-functional molecule meticulously designed for optimal performance in ADCs. Its structure comprises several key components, each with a distinct role in the overall mechanism of action.[1] The systematic name for this compound is Maleimide-Polyethylene Glycol (2 units)-Valine-Citrulline-para-aminobenzoic acid-para-nitrophenol.
The core components are:
-
Maleimide (Mal): This functional group serves as the conjugation point to the antibody. It reacts specifically with thiol groups, such as those on cysteine residues of a monoclonal antibody, to form a stable covalent bond.[2]
-
Polyethylene (B3416737) Glycol (PEG2): A two-unit polyethylene glycol spacer enhances the solubility and stability of the ADC in circulation.[1] The PEG linker can improve the pharmacokinetic properties of the drug conjugate.
-
Valine-Citrulline (Val-Cit): This dipeptide sequence is the enzymatically cleavable unit of the linker. It is specifically designed to be a substrate for Cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment.[2][3]
-
para-Aminobenzoic acid (PABA): The PABA moiety acts as a self-immolative spacer. Following the cleavage of the Val-Cit dipeptide by Cathepsin B, the PABA spacer undergoes a spontaneous 1,6-elimination reaction, leading to the release of the attached payload.
-
para-Nitrophenol (PNP): The PNP group is a good leaving group that facilitates the conjugation of the cytotoxic payload to the linker during the synthesis of the ADC.
Below is a diagram illustrating the modular structure of this compound.
Physicochemical and Stability Data
| Property | Value | Method | Reference |
| Molecular Weight | 755.73 g/mol | Mass Spectrometry | [Vendor Data] |
| Solubility | Soluble in DMSO, DMF | Experimental | [Vendor Data] |
| Plasma Stability (t½) | > 100 hours | In vitro human plasma incubation followed by LC-MS/MS | [Illustrative] |
| Cathepsin B Cleavage Rate (kcat/KM) | 10,000 - 50,000 M⁻¹s⁻¹ | Enzymatic Assay with fluorogenic substrate | [Illustrative] |
| Hydrophobicity (LogP) | 1.5 - 2.5 | Calculated | [Illustrative] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process involving peptide coupling and functional group modifications. The following is a generalized protocol based on established synthetic methodologies for similar compounds.
Materials:
-
Fmoc-Val-Cit-PAB-OH
-
p-Nitrophenyl chloroformate
-
Pyridine
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Maleimide-PEG2-NHS ester
-
Triethylamine (TEA)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Activation of the PABA carboxyl group: Dissolve Fmoc-Val-Cit-PAB-OH in anhydrous DCM and cool to 0°C. Add p-nitrophenyl chloroformate and pyridine. Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1N HCl and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Fmoc-Val-Cit-PABA-PNP.
-
Fmoc deprotection: Dissolve the Fmoc-protected intermediate in DMF and treat with 20% piperidine in DMF. Stir at room temperature for 1-2 hours. Monitor the deprotection by TLC. After completion, concentrate the mixture and purify the resulting amine by flash chromatography.
-
Coupling with Maleimide-PEG2: Dissolve the deprotected Val-Cit-PABA-PNP in anhydrous DMF. Add Maleimide-PEG2-NHS ester and TEA. Stir the reaction at room temperature overnight. Monitor the reaction by TLC.
-
Purification: Upon completion of the coupling reaction, concentrate the mixture and purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., DCM/Methanol gradient) to yield the final product, this compound.
In Vitro Cathepsin B Cleavage Assay
This assay evaluates the susceptibility of the linker to enzymatic cleavage by Cathepsin B.
Materials:
-
Mal-PEG2-Val-Cit-PABA-Payload conjugate (ADC)
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, prepare a solution of the ADC in the assay buffer to a final concentration of 10 µM.
-
Initiate the reaction: Add activated Cathepsin B to the reaction mixture to a final concentration of 100 nM.
-
Incubate: Incubate the reaction at 37°C.
-
Time points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload at each time point. The cleavage rate can be determined by plotting the concentration of the released payload against time.
Mechanism of Action and Experimental Workflow
The mechanism of action of an ADC utilizing the this compound linker involves a series of well-orchestrated events, from initial antibody-antigen binding to the final release of the cytotoxic payload inside the target cancer cell.
The following diagram illustrates the typical experimental workflow for evaluating the efficacy of an ADC with this linker.
The signaling pathway for payload release is initiated upon internalization of the ADC into the target cell.
This comprehensive guide provides a foundational understanding of the this compound linker. For researchers and drug developers, a thorough characterization of this and similar linkers is paramount for the successful design and implementation of next-generation antibody-drug conjugates.
References
An In-Depth Technical Guide to the Mal-PEG2-Val-Cit-PABA-PNP Linker: Mechanism of Action and Core Principles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Mal-PEG2-Val-Cit-PABA-PNP linker, a critical component in the development of Antibody-Drug Conjugates (ADCs). We will delve into the core mechanism of action of each component, present quantitative data on linker performance, and provide detailed experimental protocols for its evaluation.
Introduction to the this compound ADC Linker
The this compound is a cleavable linker system designed to connect a potent cytotoxic drug to a monoclonal antibody (mAb) for targeted delivery to cancer cells. The exquisite design of this linker ensures stability in systemic circulation and specific release of the drug payload within the target cell, thereby maximizing therapeutic efficacy while minimizing off-target toxicity.
The linker is composed of five key components, each with a distinct function:
-
Maleimide (Mal): This functional group facilitates the covalent conjugation of the linker to the antibody. It reacts specifically with thiol (-SH) groups, typically found on cysteine residues of the mAb, forming a stable thioether bond.[1][2] This reaction is most efficient at a pH range of 6.5-7.5.[1][2]
-
Polyethylene (B3416737) Glycol (PEG2): The two-unit polyethylene glycol spacer enhances the hydrophilicity and solubility of the ADC.[3] This is particularly important when conjugating hydrophobic drug payloads, as it can help to prevent aggregation and improve the pharmacokinetic properties of the conjugate.[1]
-
Valine-Citrulline (Val-Cit): This dipeptide sequence serves as the cleavable trigger within the linker. It is specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[][5] This enzymatic cleavage is the initiating step for drug release.
-
p-Aminobenzyl Alcohol (PABA): The PABA moiety acts as a self-immolative spacer. Following the cleavage of the Val-Cit dipeptide by cathepsin B, the PABA linker undergoes a spontaneous 1,6-elimination reaction, which in turn liberates the active drug.[5]
-
p-Nitrophenoxy (PNP): The p-nitrophenoxy group serves as a leaving group, facilitating the attachment of the cytotoxic drug to the PABA spacer during the synthesis of the drug-linker conjugate.[3]
Mechanism of Action: From Systemic Circulation to Intracellular Drug Release
The mechanism of action of an ADC utilizing the this compound linker is a multi-step process that ensures targeted drug delivery and release:
-
Systemic Circulation and Tumor Targeting: Once administered, the ADC circulates in the bloodstream. The monoclonal antibody component of the ADC specifically recognizes and binds to a target antigen that is overexpressed on the surface of cancer cells.
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized into the cancer cell, typically through receptor-mediated endocytosis. The complex is then trafficked into the endosomal and lysosomal compartments.
-
Enzymatic Cleavage: Within the acidic environment of the lysosome, cathepsin B and other lysosomal proteases recognize and cleave the amide bond between the valine and citrulline residues of the linker.[6]
-
Self-Immolation and Drug Release: The cleavage of the Val-Cit dipeptide triggers the spontaneous 1,6-elimination of the p-aminobenzyl alcohol (PABA) spacer. This rapid electronic cascade results in the release of the unmodified, fully active cytotoxic drug into the cytoplasm of the cancer cell.
-
Induction of Cell Death: The released cytotoxic drug can then bind to its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and ultimately, apoptosis of the cancer cell.
Quantitative Data on Linker Performance
The stability and cleavage kinetics of the linker are critical for the overall performance of the ADC. Below is a summary of comparative data for different dipeptide linkers.
| Dipeptide Linker | Relative Cleavage Rate (vs. Val-Cit) | Serum Stability (Half-life) | Key Characteristics |
| Val-Cit | Baseline | High in human plasma (t½ ≈ 230 days for some constructs); Less stable in mouse plasma.[7] | The industry standard for cathepsin B-cleavable linkers, demonstrating a good balance of stability and efficient cleavage.[8] |
| Val-Ala | ~50% of Val-Cit | High | Exhibits lower hydrophobicity than Val-Cit, which can be advantageous for preventing aggregation of the ADC.[7] |
| Phe-Lys | ~30-fold faster than Val-Cit (with isolated cathepsin B) | Less stable than Val-Cit | While rapidly cleaved by isolated cathepsin B, its cleavage rate is comparable to Val-Cit in lysosomal extracts, suggesting the involvement of other proteases.[8] |
| Val-Arg | More labile than Val-Cit and Val-Ala | t½ = 1.8 hours | The presence of a protonable side chain leads to lower stability in serum.[5] |
| Val-Lys | More labile than Val-Cit and Val-Ala | t½ = 8.2 hours | Similar to Val-Arg, the charged side chain reduces serum stability.[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the performance of the this compound linker.
In Vitro Cathepsin B Cleavage Assay (HPLC-MS Based)
Objective: To quantify the rate of drug release from an ADC in the presence of purified cathepsin B.
Materials:
-
ADC with Mal-PEG2-Val-Cit-PABA-Drug linker
-
Recombinant human cathepsin B
-
Assay Buffer: 100 mM sodium acetate, pH 5.5
-
Activation Buffer: Assay buffer containing 10 mM dithiothreitol (B142953) (DTT)
-
Quenching Solution: Acetonitrile with 0.1% formic acid and an internal standard
-
HPLC-MS system with a C18 reverse-phase column
Procedure:
-
Enzyme Activation: Prepare a stock solution of cathepsin B in the assay buffer. Immediately before use, dilute the enzyme to the desired concentration in the activation buffer and incubate for 15 minutes at 37°C to ensure the active site cysteine is in its reduced state.
-
Reaction Setup: In a microcentrifuge tube, add the ADC solution to the pre-warmed assay buffer.
-
Initiate Reaction: Start the cleavage reaction by adding the activated cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range.
-
Time Points: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately quench the reaction by adding the aliquot to the quenching solution. This will stop the enzymatic reaction and precipitate the protein components.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant for analysis.
-
HPLC-MS Analysis: Analyze the supernatant by reverse-phase HPLC-MS to separate and quantify the released drug, the drug-linker, and any other catabolites.
-
Data Analysis: Plot the concentration of the released drug over time to determine the cleavage kinetics.
Plasma Stability Assay (LC-MS Based)
Objective: To assess the stability of the ADC and the extent of premature drug release in plasma.
Materials:
-
ADC with Mal-PEG2-Val-Cit-PABA-Drug linker
-
Human, mouse, or rat plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Immunoaffinity capture beads (e.g., Protein A or anti-human IgG)
-
Digestion enzyme (e.g., papain or IdeS) for antibody fragmentation (optional)
-
LC-MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at a concentration of approximately 1 mg/mL at 37°C. A control sample of ADC in PBS should be run in parallel to assess inherent stability.
-
Time Points: At various time points (e.g., 0, 24, 48, 72, and 168 hours), take aliquots of the plasma-ADC mixture.
-
Immunoaffinity Capture: Isolate the ADC from the plasma using immunoaffinity capture beads. This step removes plasma proteins that can interfere with the analysis.
-
Elution and Optional Digestion: Elute the captured ADC from the beads. For a more detailed analysis of drug-to-antibody ratio (DAR), the ADC can be digested into smaller fragments using an enzyme like papain or IdeS.
-
LC-MS Analysis: Analyze the intact ADC or its fragments by LC-MS to determine the average DAR at each time point. The amount of free drug in the plasma can also be quantified.
-
Data Analysis: A decrease in the average DAR over time indicates premature deconjugation of the drug. The rate of this decrease can be used to determine the plasma stability of the ADC.
Visualizations
Signaling Pathway of ADC Action
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mal-PEG2-Val-Cit-PAB-PNP | CAS:1345681-52-8 | AxisPharm [axispharm.com]
- 5. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 8. benchchem.com [benchchem.com]
Synthesis of Mal-PEG2-Val-Cit-PABA-PNP: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed methodology for the synthesis of Mal-PEG2-Val-Cit-PABA-PNP, a crucial cleavable linker used in the development of antibody-drug conjugates (ADCs). The synthesis involves a multi-step process, beginning with the construction of the core Val-Cit-PABA moiety, followed by the introduction of the p-nitrophenyl (PNP) activating group, and culminating in the attachment of the Maleimide-PEG2 (Mal-PEG2) unit. This guide outlines the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis workflow.
Core Synthesis Pathway
The synthesis of this compound is a sequential process that involves the careful assembly of its constituent parts. The overall strategy focuses on the initial construction of the dipeptide-spacer unit, followed by activation and final conjugation to the maleimide-containing polyethylene (B3416737) glycol (PEG) spacer.
The key intermediate, Fmoc-Val-Cit-PABA-OH, is synthesized first. This is achieved by coupling Fmoc-protected Valine-Citrulline dipeptide with p-aminobenzyl alcohol (PABA-OH). Following the successful synthesis of this core structure, the hydroxyl group of the PABA moiety is activated with p-nitrophenyl carbonate to yield Fmoc-Val-Cit-PABA-PNP. The final steps involve the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the valine residue, followed by the coupling of the resulting free amine with an N-hydroxysuccinimide (NHS)-activated Maleimide-PEG2 derivative.
Experimental Protocols
This section details the step-by-step procedures for the key stages in the synthesis of this compound.
Step 1: Synthesis of Fmoc-Val-Cit-PABA-OH
This protocol describes the coupling of Fmoc-Val-Cit-OH with p-aminobenzyl alcohol (PABA-OH) using N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) as the coupling agent.
-
Materials:
-
Fmoc-Val-Cit-OH
-
p-Aminobenzyl alcohol (PABOH)
-
N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ)
-
Methanol (B129727) (MeOH)
-
Diethyl ether
-
Ethyl acetate (B1210297)
-
-
Procedure:
-
Dissolve p-aminobenzyl alcohol (8.05 mmol) and EEDQ (8.05 mmol) in a mixture of dichloromethane (19 mL) and methanol (7.6 mL) at room temperature.
-
Stir the mixture for 5 minutes.
-
Add Fmoc-Val-Cit-OH (4.03 mmol) in one portion to the solution.
-
Stir the resulting solution at room temperature for 14-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvents under reduced pressure.
-
Triturate the residue with diethyl ether (20 mL).
-
Wash the solid sequentially with diethyl ether (20 mL), ethyl acetate (20 mL), and again with diethyl ether (20 mL).
-
Dry the resulting light yellowish solid under vacuum to obtain Fmoc-Val-Cit-PABA-OH.
-
Step 2: Synthesis of Fmoc-Val-Cit-PABA-PNP
This step involves the activation of the hydroxyl group of Fmoc-Val-Cit-PABA-OH with bis(4-nitrophenyl) carbonate.
-
Materials:
-
Fmoc-Val-Cit-PABA-OH
-
Bis(4-nitrophenyl) carbonate
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
-
Procedure:
-
Under an inert nitrogen atmosphere, dissolve Fmoc-Val-Cit-PABA-OH (2.16 mmol) in anhydrous DMF (6 mL).
-
Add bis(4-nitrophenyl) carbonate (4.34 mmol).
-
Add DIPEA (4.35 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 1 hour.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, precipitate the product by adding diethyl ether (120 mL).
-
Collect the precipitate by filtration.
-
Wash the solid with diethyl ether and dry under vacuum to yield Fmoc-Val-Cit-PABA-PNP.
-
Step 3: Fmoc Deprotection of Fmoc-Val-Cit-PABA-PNP
This protocol describes the removal of the Fmoc protecting group to expose the N-terminal amine of the valine residue.
-
Materials:
-
Fmoc-Val-Cit-PABA-PNP
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve Fmoc-Val-Cit-PABA-PNP in DMF.
-
Add a solution of 20% (v/v) piperidine in DMF.
-
Stir the mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess piperidine under reduced pressure to obtain the crude H-Val-Cit-PABA-PNP. This intermediate is often used in the next step without further purification.
-
Step 4: Coupling of Maleimide-PEG2-NHS ester with H-Val-Cit-PABA-PNP
This is the final step to assemble the complete linker.
-
Materials:
-
Crude H-Val-Cit-PABA-PNP
-
Maleimide-PEG2-NHS ester
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the crude H-Val-Cit-PABA-PNP in anhydrous DMF.
-
Add DIPEA (2-3 equivalents) to the solution to act as a base.
-
Add a solution of Maleimide-PEG2-NHS ester (1.0-1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the crude product is purified by preparative reverse-phase HPLC to yield the final product, this compound.
-
Data Presentation
The following table summarizes the quantitative data for the key steps in the synthesis of this compound.
| Step | Product | Reagents | Solvent(s) | Typical Yield (%) | Purity (%) |
| 1. Dipeptide-Spacer Coupling | Fmoc-Val-Cit-PABA-OH | Fmoc-Val-Cit-OH, p-Aminobenzyl alcohol, EEDQ | DCM, MeOH | 98[1] | >95 |
| 2. PNP Activation | Fmoc-Val-Cit-PABA-PNP | Fmoc-Val-Cit-PABA-OH, Bis(4-nitrophenyl) carbonate, DIPEA | DMF | 89[2] | >95 |
| 3. Fmoc Deprotection | H-Val-Cit-PABA-PNP | Fmoc-Val-Cit-PABA-PNP, Piperidine | DMF | Quantitative | Crude |
| 4. Maleimide-PEG2 Coupling & Purification | This compound | H-Val-Cit-PABA-PNP, Maleimide-PEG2-NHS ester, DIPEA | DMF | 60-80 (estimated) | >95 |
Mandatory Visualization
The following diagrams illustrate the key workflows in the synthesis of this compound.
References
The Gatekeeper of Potency: A Technical Guide to the Val--Cit Linker in Antibody-Drug Conjugate Technology
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Core Challenge of Targeted Therapy
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in oncology, merging the exquisite specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. This union promises a wider therapeutic window by delivering highly active payloads directly to tumor cells, thereby minimizing systemic exposure and associated toxicities. The success of this strategy, however, is critically dependent on the linker—the chemical bridge connecting antibody to payload. An ideal linker must be exceptionally stable in systemic circulation to prevent premature drug release, yet efficiently cleavable within the target cancer cell to unleash the cytotoxic agent. The valine-citrulline (Val-Cit) dipeptide linker has emerged as a gold standard in the field, utilized in numerous clinically approved and investigational ADCs. This guide provides an in-depth technical examination of the Val-Cit linker, its mechanism of action, performance characteristics, and the experimental methodologies crucial for its evaluation.
The Val-Cit Linker: Mechanism of Action
The Val-Cit linker is the most prominent example of a protease-cleavable linker, engineered for selective degradation by enzymes prevalent within the lysosomal compartment of cells. Its design leverages the differential enzymatic environment between the bloodstream and the intracellular space of a tumor cell.
Journey of a Val-Cit ADC: From Circulation to Cytotoxicity
The therapeutic action of a Val-Cit-linked ADC is a multi-step process:
-
Circulation and Targeting: The ADC circulates systemically, where the Val-Cit linker is designed to remain stable, preventing off-target drug release.
-
Internalization: The monoclonal antibody component of the ADC binds to its specific target antigen on the surface of a cancer cell, prompting receptor-mediated endocytosis.
-
Lysosomal Trafficking: The entire ADC-antigen complex is trafficked from an early endosome to the lysosome, the cell's primary digestive organelle.
-
Enzymatic Cleavage: Within the acidic, enzyme-rich environment of the lysosome, proteases—most notably Cathepsin B, which is often upregulated in tumor cells—recognize and cleave the amide bond between the valine and citrulline residues.
-
Payload Release: Cleavage of the dipeptide initiates a rapid, spontaneous electronic cascade in an adjoining self-immolative spacer, typically p-aminobenzyl carbamate (B1207046) (PABC). This spacer fragments, releasing the unmodified, fully active cytotoxic payload into the cytoplasm.
-
Induction of Apoptosis: The released payload (e.g., monomethyl auristatin E - MMAE) engages its intracellular target, such as microtubules, leading to cell cycle arrest and apoptosis.
Caption: General mechanism of action for a Val-Cit-PABC linked ADC.
The Role of the PABC Self-Immolative Spacer
The p-aminobenzyl carbamate (PABC) spacer is a critical partner to the Val-Cit dipeptide. Its inclusion prevents steric hindrance from bulky payloads that might otherwise block enzyme access to the cleavage site. Following Cathepsin B-mediated cleavage of the Val-Cit bond, the PABC linker undergoes a spontaneous 1,6-elimination reaction, which is an intramolecular cyclization that results in the "traceless" release of the payload. This ensures that the released drug is in its native, most potent form.
Quantitative Performance Data
The choice of linker profoundly impacts an ADC's stability, potency, and therapeutic index. The following tables summarize comparative data for Val-Cit and related linkers from preclinical studies.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers
| ADC Target & Payload | Linker Type | Cell Line | IC50 (pmol/L) | Key Finding | Reference(s) |
| Trastuzumab-MMAE | Val-Cit | HER2+ Cells | 14.3 | Standard baseline for Val-Cit efficacy. | |
| Trastuzumab-MMAE | β-galactosidase-cleavable | HER2+ Cells | 8.8 | Novel enzyme-cleavable linker shows higher potency. | |
| Anti-HER2-MMAF | Val-Cit (VCit) | SK-BR-3 | ~30 | Demonstrates potent but baseline cytotoxicity. | |
| Anti-HER2-MMAF | Glu-Val-Cit (EVCit) | SK-BR-3 | ~30 | Addition of Glutamic acid does not impair in vitro potency. |
The Lynchpin of Targeted Therapeutics: A Technical Guide to PABA-PNP Self-Immolative Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted drug delivery, particularly in the realm of Antibody-Drug Conjugates (ADCs), the linker connecting the targeting moiety to the potent payload is a critical determinant of therapeutic success. An ideal linker must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet efficiently cleave to release the active drug within the target cell. The para-aminobenzyloxycarbonyl (PABC) system, often activated with a p-nitrophenoxy (PNP) group, has emerged as a cornerstone of self-immolative linker technology. This technical guide provides an in-depth exploration of the function, mechanism, and application of PABA-PNP linkers in drug development.
Core Mechanism of Action: A Controlled Cascade
The PABA-PNP linker is a key component of many enzymatically-cleavable linker systems. Its function is predicated on a two-step process: an initial enzymatic cleavage followed by a spontaneous, self-immolative chemical cascade.
-
Enzymatic Trigger: The process is initiated by the cleavage of a strategically placed peptide sequence (e.g., Valine-Citrulline) by a lysosomal protease, such as Cathepsin B, which is often overexpressed in the tumor microenvironment. This enzymatic hydrolysis of the amide bond at the C-terminus of the peptide is the rate-limiting step and provides the specificity for drug release at the target site.
-
Self-Immolative Cascade: The cleavage of the peptide bond unmasks a free aniline (B41778) nitrogen on the PABA spacer. This triggers a rapid, irreversible 1,6-elimination reaction. The lone pair of electrons on the aniline nitrogen initiates a cascade that results in the formation of an unstable intermediate, which then fragments to release the free drug, carbon dioxide, and an aza-quinone methide by-product. The p-nitrophenoxy (PNP) group serves as an excellent leaving group during the synthesis phase, facilitating the efficient conjugation of the linker to the amine-containing payload.
Quantitative Data Presentation
The stability and cleavage kinetics of self-immolative linkers are critical parameters for predicting their in vivo performance. The following tables summarize key quantitative data for Val-Cit-PABA based linkers.
| Parameter | Species | Matrix | Half-life (t½) | Reference |
| Plasma Stability | Human | Plasma | > 230 days | [1] |
| Mouse | Plasma | Significantly shorter due to carboxylesterase 1c (Ces1c) activity | [1] | |
| Rat | Plasma | 81 days (for a related β-glucuronide MMAF drug-linker) | [1] | |
| Enzymatic Cleavage | N/A | Cathepsin B (human liver) | 2.8 hours (for EVCit ADC) | [2] |
| N/A | Cathepsin B (human liver) | 4.6 hours (for VCit ADC) | [2] |
Table 1: Stability and Cleavage Kinetics of Val-Cit-PABA Based Linkers
| Linker Type | Trigger | Advantages | Disadvantages |
| PABA-PNP | Enzymatic (e.g., Cathepsin B) | High plasma stability in humans, well-established chemistry.[1][3] | Species-specific instability in rodents, potential for off-target cleavage by other proteases.[1] |
| Glucuronide-PABA | Enzymatic (β-glucuronidase) | High plasma stability across species, high specificity for β-glucuronidase.[1] | Efficacy is dependent on β-glucuronidase expression in the tumor. |
| Disulfide-based | Reductive (e.g., Glutathione) | Exploits high intracellular glutathione (B108866) concentrations. | Potential for premature cleavage in circulation. |
Table 2: Comparison of Common Self-Immolative Linker Chemistries
Experimental Protocols
Detailed methodologies are crucial for the synthesis, conjugation, and evaluation of PABA-PNP linkers.
Protocol 1: Synthesis of Fmoc-Val-Cit-PAB-PNP
This protocol outlines the solution-phase synthesis of a common PABA-PNP linker building block.
Materials:
-
Fmoc-Val-Cit-OH
-
p-Aminobenzyl alcohol
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
p-Nitrophenyl chloroformate
-
Anhydrous THF (Tetrahydrofuran)
-
Standard purification reagents and equipment (e.g., RP-HPLC)
Procedure:
-
Peptide Coupling: a. Dissolve Fmoc-Val-Cit-OH (1.0 eq) and p-aminobenzyl alcohol (1.1 eq) in anhydrous DMF. b. Add HBTU (1.1 eq) and DIPEA (2.5 eq) to the solution. c. Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours, monitoring by LC-MS. d. Upon completion, purify the crude product (Fmoc-Val-Cit-PABA-OH) by flash chromatography or preparative RP-HPLC.
-
Activation with PNP: a. Dissolve the purified Fmoc-Val-Cit-PABA-OH (1.0 eq) in anhydrous THF. b. Add pyridine (2.0 eq) followed by p-nitrophenyl chloroformate (3.0 eq). c. Stir the mixture at room temperature for 30 minutes to 2 hours, monitoring by LC-MS.[4] d. Remove the solvent under reduced pressure and purify the final product (Fmoc-Val-Cit-PAB-PNP) by flash chromatography.
Protocol 2: Conjugation of Payload to Fmoc-Val-Cit-PAB-PNP
This protocol details the attachment of an amine-containing cytotoxic payload to the linker.
Materials:
-
Fmoc-Val-Cit-PAB-PNP
-
Amine-containing payload
-
DIPEA
-
Anhydrous DMF or DMSO
Procedure:
-
Dissolve Fmoc-Val-Cit-PAB-PNP (1.2 eq) in anhydrous DMF or DMSO.[5]
-
In a separate vial, dissolve the amine-containing payload (1.0 eq) in a minimal amount of the same solvent.[5]
-
Add the payload solution to the linker solution.
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture.[5]
-
Stir at room temperature and monitor the reaction by LC-MS or RP-HPLC until the starting material is consumed (typically 2-18 hours).[5]
-
Purify the resulting Fmoc-Val-Cit-PAB-Payload conjugate by RP-HPLC.
Protocol 3: In Vitro Cleavage Assay
This assay quantifies the enzymatic cleavage of the linker by Cathepsin B.
Materials:
-
Linker-Payload Conjugate (Substrate)
-
Recombinant human Cathepsin B
-
Assay Buffer (e.g., 100 mM sodium acetate, 10 mM DTT, 5 mM EDTA, pH 5.5)
-
RP-HPLC system with a UV detector
Procedure:
-
Prepare a stock solution of the substrate (e.g., 10 mM in DMSO).[6]
-
In a microplate or microcentrifuge tubes, add pre-warmed assay buffer.[6]
-
Add the substrate stock solution to achieve the desired final concentration (e.g., 1 mM).
-
Initiate the reaction by adding a pre-determined amount of Cathepsin B.
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the reaction (e.g., by adding an equal volume of acetonitrile (B52724) or a strong acid).[6]
-
Analyze the quenched samples by RP-HPLC, monitoring the decrease in the substrate peak and the increase in the released payload peak.
-
Calculate the percentage of cleavage at each time point and determine the cleavage half-life.
Impact on ADC Efficacy and Toxicity
The design of the PABA-PNP linker system has a profound impact on the therapeutic index of an ADC.
-
Efficacy: A linker that is efficiently cleaved only within the target cell will lead to a high intracellular concentration of the cytotoxic payload, maximizing its therapeutic effect. The rate of self-immolation is also crucial; a rapid release of the drug following the enzymatic trigger ensures that the payload can reach its intracellular target before being effluxed or degraded.
-
Toxicity: The stability of the linker in circulation is paramount for minimizing off-target toxicity.[7] Premature cleavage of the linker can lead to the systemic release of the highly potent payload, causing damage to healthy tissues. The choice of the peptide trigger and the overall linker chemistry must be carefully optimized to ensure high plasma stability.[7]
Conclusion
The PABA-PNP self-immolative linker represents a sophisticated and highly effective strategy for the controlled release of therapeutic agents in targeted drug delivery. Its modular design, which allows for the incorporation of various peptide triggers and payloads, has made it a versatile tool in the development of next-generation ADCs and other drug conjugates. A thorough understanding of its mechanism, coupled with rigorous quantitative analysis of its stability and cleavage kinetics, is essential for the successful design and clinical translation of these promising therapeutics. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and scientists working to harness the full potential of this powerful linker technology.
References
- 1. benchchem.com [benchchem.com]
- 2. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 4. A Self-Immolative Linker for the pH-Responsive Release of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of Mal-PEG2-Val-Cit-PABA-PNP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-PEG2-Val-Cit-PABA-PNP is a sophisticated, cleavable linker used extensively in the field of bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs). ADCs are a targeted form of chemotherapy where a potent cytotoxic agent is linked to a monoclonal antibody, which in turn directs the therapeutic agent to cancer cells. The linker plays a critical role in the stability and efficacy of the ADC, and this compound is designed for specific, enzyme-mediated cleavage within the target cell.
This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and experimental workflows.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C34H41N7O13 | [1][2] |
| Molecular Weight | 755.73 g/mol | [1][2] |
| CAS Number | 1345681-52-8 | [1][2] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥95% | [2] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL), DMF, and DCM.[1][3] | |
| Storage Conditions | Store at 4°C, protected from light and under nitrogen. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1] |
Core Components and their Functions
This compound is a multicomponent linker, with each part serving a distinct purpose:
-
Maleimide (Mal): This functional group reacts specifically with thiol groups (sulfhydryl groups) on cysteine residues of proteins, enabling covalent conjugation to antibodies.[2]
-
Polyethylene (B3416737) Glycol (PEG2): The two-unit polyethylene glycol spacer enhances the solubility and stability of the molecule in aqueous solutions and can improve the pharmacokinetic properties of the resulting ADC.[2]
-
Valine-Citrulline (Val-Cit): This dipeptide sequence is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[4][5][6] This ensures that the cytotoxic payload is released preferentially inside the target cancer cells.
-
p-Aminobenzoic Acid (PABA): This acts as a self-immolative spacer. Once the Val-Cit dipeptide is cleaved by Cathepsin B, the PABA moiety undergoes a spontaneous 1,6-elimination, leading to the release of the attached drug.[7]
-
p-Nitrophenyl (PNP): The p-nitrophenyl group is a good leaving group, facilitating the reaction of the linker with a hydroxyl or amino group on the cytotoxic drug to form a carbonate or carbamate (B1207046) linkage.[2]
Enzymatic Cleavage Pathway
The targeted release of the cytotoxic payload is initiated by the enzymatic cleavage of the Val-Cit linker within the lysosome of a cancer cell. The following diagram illustrates this process.
Caption: Intracellular processing of an ADC with a Mal-PEG2-Val-Cit-PABA linker.
Experimental Protocols
Detailed characterization of this compound is crucial for its successful application in ADC development. The following are generalized protocols for key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the linker and to monitor reaction progress during conjugation.
Methodology:
-
System: A reversed-phase HPLC (RP-HPLC) system equipped with a C18 column (e.g., 5 µm, 4.6 x 150 mm) is typically used.[8]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA), is a common mobile phase system.[8]
-
Gradient: A linear gradient from a low to a high concentration of acetonitrile allows for the separation of components with different polarities. For example, a gradient of 2% to 90% acetonitrile over 30 minutes.[8]
-
Flow Rate: A typical flow rate is 1 mL/min.[8]
-
Detection: UV detection at a wavelength where the components have significant absorbance (e.g., 220 nm and 254 nm).
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent, such as DMSO or the initial mobile phase composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the linker.
Methodology:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to obtain ¹H and ¹³C NMR spectra.
-
Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃, is used.
-
Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C spectra. 2D NMR techniques like COSY and HSQC can be employed for more detailed structural elucidation.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the peaks are analyzed to confirm the presence of all expected functional groups and their connectivity.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and confirm the elemental composition of the linker.
Methodology:
-
Technique: Electrospray ionization (ESI) is a common ionization technique for this type of molecule.
-
Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is used to obtain accurate mass measurements.[8]
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined and compared to the calculated theoretical mass. The high-resolution data allows for the confirmation of the elemental formula. Fragmentation patterns (MS/MS) can be analyzed to further confirm the structure.
Experimental Workflow: Synthesis and Characterization
The following diagram outlines a typical workflow for the synthesis and characterization of this compound and its conjugation to a payload.
Caption: General workflow for the synthesis and characterization of a linker-payload conjugate.
Conclusion
This compound is a highly versatile and effective linker for the development of targeted therapies like ADCs. Its well-defined physicochemical properties and predictable cleavage mechanism make it a valuable tool for researchers and drug developers. The experimental protocols outlined in this guide provide a foundation for the rigorous characterization required to ensure the quality and efficacy of ADCs incorporating this advanced linker technology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mal-PEG2-Val-Cit-PAB-PNP | CAS:1345681-52-8 | AxisPharm [axispharm.com]
- 3. Mal-amido-PEG2-Val-Cit-PAB-PNP, ADC linker, 2112738-13-1 | BroadPharm [broadpharm.com]
- 4. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
An In-Depth Technical Guide to the Cleavable Linker: Mal-PEG2-Val-Cit-PABA-PNP
For Researchers, Scientists, and Drug Development Professionals
The Mal-PEG2-Val-Cit-PABA-PNP linker is a sophisticated, cleavable linker system integral to the design and efficacy of modern antibody-drug conjugates (ADCs). This guide provides a comprehensive technical overview of its core components, mechanism of action, stability, and the experimental protocols essential for its evaluation.
Core Components and Their Functions
The this compound linker is a multi-functional molecule engineered for optimal performance in targeted drug delivery. Each component plays a crucial role in the stability and payload-release mechanism of the resulting ADC.
-
Maleimide (B117702) (Mal): This functional group facilitates the covalent attachment of the linker to the antibody. It reacts specifically with thiol groups, such as those on cysteine residues within the antibody, to form a stable thioether bond. This specificity allows for controlled conjugation to the antibody.[]
-
Polyethylene (B3416737) Glycol (PEG2): The two-unit polyethylene glycol spacer enhances the hydrophilicity and solubility of the linker and the resulting ADC.[2] Increased hydrophilicity can improve the pharmacokinetic properties of the ADC and reduce the risk of aggregation, which can be a challenge with hydrophobic payloads.[3]
-
Valine-Citrulline (Val-Cit): This dipeptide sequence is the heart of the cleavable mechanism. It is specifically recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[][] This enzymatic cleavage is the trigger for the release of the cytotoxic payload within the target cell.
-
p-aminobenzyl alcohol (PABA): The PABA moiety acts as a self-immolative spacer. Following the enzymatic cleavage of the Val-Cit dipeptide, the PABA spacer undergoes a spontaneous 1,6-elimination reaction. This "self-immolation" ensures the clean and traceless release of the active drug.[6]
-
p-nitrophenyl (PNP): The p-nitrophenyl carbonate group is a highly activated leaving group. It is used to facilitate the conjugation of the linker to the cytotoxic drug, which typically has a nucleophilic handle such as an amine or hydroxyl group.[2]
Mechanism of Action: From Systemic Circulation to Intracellular Drug Release
The efficacy of an ADC utilizing the this compound linker is dependent on a multi-step process that ensures the targeted delivery and release of the cytotoxic payload.
The process begins with the ADC circulating in the bloodstream, where the linker remains stable, preventing premature drug release and off-target toxicity. Upon reaching the target cancer cell, the antibody component of the ADC binds to a specific antigen on the cell surface. This binding triggers receptor-mediated endocytosis, internalizing the ADC into an endosome. The endosome then fuses with a lysosome, an acidic organelle containing a variety of hydrolytic enzymes, including Cathepsin B.
Inside the lysosome, the high concentration of active Cathepsin B recognizes and cleaves the Val-Cit dipeptide of the linker. This enzymatic cleavage initiates the self-immolation of the PABA spacer, which rapidly decomposes, leading to the release of the active cytotoxic payload into the cytoplasm of the cancer cell. The released drug can then exert its therapeutic effect, typically by inducing apoptosis.
Quantitative Data on Linker Stability
The stability of the linker is a critical parameter that influences the therapeutic window of an ADC. The this compound linker is designed to be highly stable in systemic circulation while being efficiently cleaved within the target cell.
| Parameter | Species | Linker Type | Half-life | Reference(s) |
| In Vivo Stability | Mouse | Val-Cit Dipeptide | ~6.0 days (144 hours) | [7] |
| Cynomolgus Monkey | Val-Cit Dipeptide | ~9.6 days (230 hours) | [7] | |
| Mouse | VCit ADC | ~2 days | [8] | |
| Mouse | EVCit ADC (modified) | ~12 days | [8] | |
| Plasma Stability | Human | Val-Cit Linker | Highly stable, with one study reporting a half-life of over 230 days. | [3] |
| Mouse | Val-Cit Linker | Unstable due to susceptibility to carboxylesterase 1c (Ces1c). | [9] |
It is important to note that while the Val-Cit linker is highly stable in human plasma, it exhibits significant instability in mouse plasma due to the presence of carboxylesterase 1c (Ces1c), an enzyme that can cleave the linker.[9] This species-specific difference is a critical consideration in the preclinical evaluation of ADCs. Modifications to the linker, such as the addition of a glutamic acid residue to create an EVCit linker, have been shown to dramatically improve stability in mouse models.[8]
Direct kinetic parameters (kcat/Km) for the cleavage of the complete this compound linker by Cathepsin B are not widely published. However, studies on similar dipeptide substrates provide insights into the efficiency of cleavage.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, conjugation, and evaluation of the this compound linker and resulting ADCs.
Synthesis of this compound Linker
Step 1: Synthesis of Fmoc-Val-Cit-PABA This step involves the coupling of Fmoc-protected Valine and Citrulline, followed by coupling to p-aminobenzyl alcohol. A detailed protocol for a similar synthesis can be found in the literature.[10]
Step 2: Fmoc Deprotection The Fmoc protecting group is removed from the N-terminus of the dipeptide using a solution of piperidine (B6355638) in DMF.[11]
Step 3: Coupling of Maleimide-PEG2-NHS ester The deprotected H2N-Val-Cit-PABA is reacted with a commercially available Maleimide-PEG2-NHS ester. The NHS ester reacts with the free amine to form a stable amide bond.[11]
Step 4: Activation with p-nitrophenyl chloroformate The hydroxyl group of the PABA moiety is activated by reaction with p-nitrophenyl chloroformate to form the final PNP-activated linker.
Purification: The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conjugation of the Linker to a Cytotoxic Drug
The PNP-activated linker is reacted with an amine- or hydroxyl-containing cytotoxic drug. The PNP group is an excellent leaving group, facilitating the formation of a carbamate (B1207046) or carbonate linkage, respectively.[11]
Conjugation to an Antibody
The maleimide group of the drug-linker construct is then conjugated to the antibody.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
Reducing agent (e.g., TCEP or DTT)
-
Mal-PEG2-Val-Cit-PABA-Drug construct dissolved in an organic solvent (e.g., DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) column
Protocol:
-
Antibody Reduction: The interchain disulfide bonds of the antibody are partially reduced using a controlled amount of a reducing agent like TCEP to generate free thiol groups. The reaction is typically carried out at room temperature for 30 minutes to 2 hours.
-
Conjugation Reaction: The drug-linker solution is added to the reduced antibody solution at a molar excess (typically 4-8 fold). The reaction is allowed to proceed at room temperature for 1-4 hours with gentle mixing.[11]
-
Quenching: The reaction is quenched by adding an excess of a thiol-containing reagent like N-acetylcysteine to react with any unreacted maleimide groups.[11]
-
Purification: The resulting ADC is purified from unconjugated drug-linker and other small molecules using size-exclusion chromatography (SEC).[11]
-
Characterization: The purified ADC is characterized to determine the average drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry. The purity and aggregation levels are also assessed by SEC.[12]
In Vitro Cleavage Assay
This assay is performed to evaluate the susceptibility of the linker to enzymatic cleavage by Cathepsin B.
Materials:
-
Purified ADC
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)
-
Quenching solution (e.g., strong acid or organic solvent)
-
HPLC or LC-MS system
Protocol:
-
Reaction Setup: The ADC is incubated with activated Cathepsin B in the assay buffer at 37°C.[6]
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).[6]
-
Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a quenching solution.
-
Sample Preparation: The samples are processed to separate the released payload from the antibody. This can be achieved by protein precipitation with an organic solvent followed by centrifugation.[7]
-
Analysis: The supernatant containing the released payload is analyzed by RP-HPLC or LC-MS to quantify the amount of released drug.[6]
Plasma Stability Assay
This assay is crucial for determining the stability of the ADC in a biological matrix and predicting its in vivo behavior.
Protocol:
-
Incubation: The ADC is incubated in plasma (e.g., human, mouse, rat) at 37°C.[7]
-
Time-Point Sampling: Aliquots are collected at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[7]
-
Analysis: The amount of intact ADC and/or released payload is quantified over time. This can be done using several methods:
Conclusion
The this compound linker is a highly engineered and effective tool in the development of antibody-drug conjugates. Its modular design allows for specific conjugation to antibodies and a variety of payloads. The Cathepsin B-mediated cleavage mechanism provides for targeted drug release within cancer cells, while the self-immolative PABA spacer ensures the efficient liberation of the active drug. A thorough understanding of its stability profile and the application of robust experimental protocols for its synthesis, conjugation, and evaluation are essential for the successful development of ADCs with an optimal therapeutic index.
References
- 2. Mal-amido-PEG2-Val-Cit-PAB-PNP, ADC linker, 2112738-13-1 | BroadPharm [broadpharm.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. communities.springernature.com [communities.springernature.com]
- 9. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. benchchem.com [benchchem.com]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
An In-depth Technical Guide to Maleimide-Based Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of maleimide-based bioconjugation, a cornerstone chemical ligation strategy in life sciences and therapeutic development. We will delve into the core principles, reaction kinetics, stability considerations, and practical applications of this powerful technique. Detailed experimental protocols and quantitative data are presented to equip researchers with the knowledge to effectively design and execute their bioconjugation strategies.
Core Principles of Maleimide-Based Bioconjugation
Maleimide-based bioconjugation is a highly efficient and selective method for covalently linking molecules, primarily targeting thiol (sulfhydryl) groups. This strategy is widely employed for protein labeling, immobilization, and the synthesis of complex biomolecules like antibody-drug conjugates (ADCs).[1]
The fundamental reaction is a Michael addition, where the nucleophilic thiol group of a cysteine residue attacks the electrophilic double bond of the maleimide (B117702) ring. This reaction proceeds readily under mild, near-neutral pH conditions (pH 6.5-7.5), forming a stable thioether bond.[2][3] The high selectivity for thiols within this pH range is a key advantage, as it minimizes off-target reactions with other nucleophilic amino acid residues, such as the abundant ε-amino group of lysine.[2][3] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3]
dot
References
The Impact of PEGylation on ADC Linker Stability and Solubility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of potent cytotoxic drugs to monoclonal antibodies, creating Antibody-Drug Conjugates (ADCs), has revolutionized targeted cancer therapy. The linker, which connects the antibody to the payload, is a critical component that significantly influences the efficacy, safety, and pharmacokinetic profile of the ADC. A key strategy in modern ADC design is the incorporation of polyethylene (B3416737) glycol (PEG) chains into the linker, a process known as PEGylation. This technical guide provides an in-depth exploration of the impact of PEGylation on ADC linker stability and solubility, offering insights into its benefits, mechanisms, and the experimental methodologies used for its characterization.
Enhancing Solubility and Reducing Aggregation
One of the primary challenges in ADC development is the inherent hydrophobicity of many cytotoxic payloads. This hydrophobicity can lead to aggregation of the ADC, which in turn can compromise its efficacy, induce immunogenicity, and lead to rapid clearance from circulation.[1] PEGylation is a powerful strategy to mitigate these issues. The hydrophilic nature of the PEG polymer creates a hydration shell around the ADC, effectively increasing its overall solubility and preventing the formation of aggregates.[2]
The length of the PEG chain plays a crucial role in this process. Longer PEG chains generally provide a greater shielding effect, leading to a more significant reduction in aggregation.[3] This allows for the development of ADCs with higher drug-to-antibody ratios (DARs) without the detrimental effects of aggregation.[2]
Table 1: Impact of PEGylation on ADC Aggregation
| ADC Construct | PEG Linker | DAR | Aggregation (%) | Reference |
| Trastuzumab-vc-MMAE | No PEG | 3.35 | 26.0 (in mouse plasma after 6 days) | [4] |
| Trastuzumab-vc-MMAE | PEG4 | ~4 | >5 | [5] |
| Trastuzumab-vc-MMAE | PEG8 | ~4 | <2 | [5] |
| Trastuzumab-vc-MMAE | PEG12 | ~4 | <2 | [5] |
| FG-ADC | Pendant PEG | 8 | ~12 (after 28 days) | [5] |
| VAG-ADC | Pendant PEG | 8 | ~6 (after 28 days) | [5] |
Modulating Linker Stability and Pharmacokinetics
The stability of the linker is a critical determinant of an ADC's therapeutic index. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced efficacy. Conversely, a linker that is too stable may not efficiently release the payload within the target cell. PEGylation can influence linker stability and significantly impact the pharmacokinetic (PK) profile of an ADC.
By increasing the hydrodynamic radius of the ADC, PEGylation reduces renal clearance, leading to a longer circulation half-life.[6] This extended half-life allows for greater accumulation of the ADC at the tumor site, potentially enhancing its therapeutic effect. The length of the PEG chain is directly correlated with the extent of half-life extension.[4]
Table 2: Impact of PEGylation on ADC In Vivo Half-Life
| ADC Construct | PEG Linker | Animal Model | Half-life (t½) | Reference |
| ZHER2-SMCC-MMAE | No PEG | Mouse | 19.6 min | [4] |
| ZHER2-PEG4K-MMAE | 4 kDa PEG | Mouse | 49.2 min | [4] |
| ZHER2-PEG10K-MMAE | 10 kDa PEG | Mouse | 219.0 min | [4] |
| AD-114 (i-body) | No PEG | Mouse | 0.18 h | [7] |
| AD-114-PEG-30K | 30 kDa PEG | Mouse | 11.85 h | [7] |
| AD-114-PA600 | PA600 | Cynomolgus Monkey | 24.27 h | [7] |
| Fab-PEG-Fab | PEG | - | 71.41 h | [8] |
| Specific F(ab')2 | - | - | 38.32 h | [8] |
Experimental Protocols for Characterization
A thorough characterization of PEGylated ADCs is essential to ensure their quality, stability, and efficacy. The following are detailed methodologies for key experiments.
Size Exclusion Chromatography (SEC) for Aggregate Analysis
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.[9]
Materials:
-
ADC sample
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å)[9]
-
HPLC system with UV detector
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4[9]
Procedure:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.[10]
-
Inject 10-20 µL of the ADC sample (at a concentration of approximately 1 mg/mL) onto the column.[10]
-
Run the separation for 15-20 minutes.[10]
-
Monitor the absorbance at 280 nm.[10]
-
Integrate the peak areas corresponding to the monomer and the high molecular weight species.
-
Calculate the percentage of aggregation as: (% Aggregation) = (Area of HMW peaks / Total area of all peaks) * 100.[10]
Hydrophobic Interaction Chromatography (HIC) for DAR and Stability Assessment
Objective: To determine the drug-to-antibody ratio (DAR) and assess the stability of the ADC by monitoring changes in its hydrophobicity.
Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0[9]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0[9]
Procedure:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Monitor the absorbance at 280 nm.
-
The different DAR species will elute as distinct peaks, with higher DAR species being more retained due to increased hydrophobicity. The average DAR can be calculated from the area of each peak.
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the ADC linker in plasma from different species.[1]
Materials:
-
ADC sample
-
Human, mouse, rat, and cynomolgus monkey plasma
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Incubate the ADC sample in plasma from different species at 37°C.[1]
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72, and 144 hours).[4]
-
Isolate the ADC from the plasma samples using immunoaffinity capture.[11]
-
Analyze the captured ADC by LC-MS to determine the average DAR at each time point.[11]
-
Quantify the amount of released payload in the plasma supernatant using LC-MS/MS.[11]
-
The rate of DAR reduction and payload release provides a measure of linker stability.
Solubility Assessment by PEG Precipitation
Objective: To quantitatively evaluate the relative solubility of an ADC.
Materials:
-
ADC sample
-
Polyethylene glycol (PEG) solution (e.g., 40% PEG 6000)[12]
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a series of ADC solutions with increasing concentrations of PEG.[12]
-
Incubate the samples to allow for precipitation to occur.
-
Centrifuge the samples to pellet the precipitated ADC.
-
Measure the protein concentration in the supernatant using UV absorbance at 280 nm.[7]
-
Plot the logarithm of the soluble protein concentration against the PEG concentration. The y-intercept of the linear portion of the curve provides an estimate of the intrinsic solubility of the ADC.
Visualizing Key Concepts and Workflows
ADC Mechanism of Action
The following diagram illustrates the general mechanism of action of an antibody-drug conjugate, from binding to the target cell to the release of the cytotoxic payload.
Experimental Workflow for ADC Stability Testing
This flowchart outlines a typical experimental workflow for assessing the stability of a newly developed antibody-drug conjugate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medium.com [medium.com]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 10. adcreview.com [adcreview.com]
- 11. ADC Plasma Stability Assay [iqbiosciences.com]
- 12. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Cleavage of the Valine-Citrulline Linker by Cathepsin B
For Researchers, Scientists, and Drug Development Professionals
The valine-citrulline (Val-Cit) dipeptide linker has become a cornerstone in the design of antibody-drug conjugates (ADCs), offering a sophisticated mechanism for the targeted release of cytotoxic payloads within cancer cells.[][2] Its utility stems from its specific susceptibility to cleavage by lysosomal proteases, particularly Cathepsin B, which is often upregulated in the tumor microenvironment.[2] This guide provides a comprehensive overview of the core mechanism, quantitative data, and detailed experimental protocols relevant to the enzymatic cleavage of the Val-Cit linker.
The Mechanism of Action: Intracellular Drug Release
The efficacy of the Val-Cit linker is rooted in a multi-stage process that begins after an ADC is internalized by a target cancer cell.[2] This process ensures the cytotoxic payload remains attached to the antibody in systemic circulation, minimizing off-target toxicity, and is efficiently released only within the lysosomal compartment of the cell.[2][]
The key stages of this process are:
-
Internalization: An ADC binds to a specific antigen on the surface of a cancer cell and is internalized through receptor-mediated endocytosis.[2][4]
-
Lysosomal Trafficking: The ADC-antigen complex is then transported through the endosomal-lysosomal pathway.[5][6][7] This trafficking ultimately delivers the ADC to the lysosome, an organelle containing a host of hydrolytic enzymes, including Cathepsin B.[2]
-
Enzymatic Cleavage: Inside the acidic environment of the lysosome (pH 4.5-5.5), Cathepsin B becomes optimally active.[8] Cathepsin B recognizes and cleaves the amide bond between the citrulline residue and a self-immolative spacer, commonly a p-aminobenzyl carbamate (B1207046) (PABC) group.[8] The preference for the Val-Cit sequence is driven by favorable interactions within the enzyme's active site; the S2 subsite of Cathepsin B accommodates the hydrophobic valine residue, while the S1 subsite binds to citrulline.[8]
-
Self-Immolation and Payload Release: The cleavage of the Cit-PABC bond triggers a spontaneous 1,6-elimination reaction of the PABC spacer.[8] This "self-immolative" cascade results in the release of the unmodified, active cytotoxic payload, along with carbon dioxide and an aromatic remnant.[8]
It is important to note that while Cathepsin B is a primary enzyme responsible for Val-Cit cleavage, other lysosomal cysteine proteases such as Cathepsin L, S, and F can also contribute to this process.[8] This redundancy can be advantageous, as it makes ADC resistance due to the loss of a single protease less likely.[8]
Quantitative Data on Dipeptide Linker Cleavage
While direct kinetic parameters (Km, kcat) for the cleavage of full ADCs are not extensively published, comparative studies using model substrates offer valuable insights into the efficiency of different dipeptide linkers.
| Dipeptide Linker | Relative Cleavage Rate/Half-life | Cleaving Enzyme(s) | Notes |
| Val-Cit | Baseline (t½ ≈ 240 min in one study) | Cathepsin B | Considered the benchmark for efficient cleavage and stability.[8] |
| Val-Ala | ~50% of Val-Cit rate | Cathepsin B | Also effectively cleaved, with the potential advantage of lower hydrophobicity, which can help prevent ADC aggregation.[8][] |
| Phe-Lys | ~30-fold faster than Val-Cit | Cathepsin B (isolated) | While cleaved very rapidly by isolated Cathepsin B, rates were identical to Val-Cit in lysosomal extracts, suggesting the involvement of other enzymes.[8] |
Signaling Pathways and Experimental Workflows
The overall process of ADC activity, from cell surface binding to payload release, involves several key cellular pathways and can be investigated through established experimental workflows.
Caption: ADC internalization and payload release pathway.
The core of this process, the enzymatic cleavage, is driven by a specific mechanism involving the Val-Cit linker and a PABC spacer.
Caption: Mechanism of Val-Cit-PABC linker cleavage.
To quantify the efficiency of this cleavage, researchers employ in vitro assays. A typical workflow for such an assay is outlined below.
Caption: Experimental workflow for an in vitro ADC cleavage assay.
Experimental Protocols
In Vitro Cathepsin B Cleavage Assay (HPLC-Based)
This protocol describes a typical experiment to measure the release of a payload from an ADC in the presence of purified Cathepsin B.[8]
Objective: To quantify the rate of drug release from a Val-Cit-linker-containing ADC upon incubation with recombinant human Cathepsin B.[8]
Materials:
-
ADC with Val-Cit linker (e.g., 1 mg/mL stock)
-
Recombinant Human Cathepsin B (e.g., from human liver)[10]
-
Assay Buffer: 10-25 mM MES or Sodium Acetate, pH 5.0-6.0[8]
-
Activation Solution: Dithiothreitol (DTT) in water (e.g., 30-40 mM)[8][10]
-
Quenching Solution: 2% Formic Acid or a protease inhibitor cocktail[8]
-
HPLC system with a reverse-phase column (e.g., C4 or C18)[8][10]
Procedure:
-
Enzyme Activation: Prepare the active enzyme solution by incubating a stock solution of Cathepsin B with an activation buffer containing DTT for 15-30 minutes at room temperature or 37°C.[8][10] DTT is required to maintain the active-site cysteine in its reduced state.[8]
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.[8]
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture.[8] The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM), and the ADC concentration is in the micromolar range (e.g., 1 µM).[8]
-
Incubation: Incubate the reaction at 37°C.[8]
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[8]
-
Quenching: Immediately stop the reaction by adding the quenching solution to the aliquot.[8]
-
Analysis: Analyze the samples by reverse-phase HPLC to separate and quantify the released payload from the intact ADC and other components.[8] The amount of released payload is determined by integrating the peak area and comparing it to a standard curve of the free drug.
Fluorogenic Substrate Cleavage Assay
This is a high-throughput method to screen linker sequences for their susceptibility to cleavage.[8]
Objective: To measure the rate of cleavage of a fluorogenic peptide substrate by Cathepsin B.
Materials:
-
Fluorogenic peptide substrate (e.g., Z-Arg-Arg-AMC)[11]
-
Recombinant Human Cathepsin B
-
Assay Buffer: 25 mM MES, pH 5.0[11]
-
Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0[11]
-
96-well black microplate[11]
-
Fluorescence microplate reader[11]
Procedure:
-
Reagent Preparation:
-
Enzyme Activation: Incubate the Cathepsin B solution in the Activation Buffer for 15 minutes at room temperature.[11]
-
Reaction Setup:
-
Initiate Reaction: Add the substrate working solution to each well to start the reaction.[11]
-
Measurement: Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence over time at 37°C.[8] The excitation and emission wavelengths will depend on the specific fluorophore used (e.g., for AMC, excitation at ~348 nm and emission at ~440 nm).
-
Data Analysis: The rate of cleavage is determined from the linear portion of the fluorescence versus time plot.[8][11]
Conclusion
The Cathepsin B-mediated cleavage of the Val-Cit linker represents a highly successful and robust strategy for achieving tumor-specific drug release in antibody-drug conjugates.[8] The mechanism relies on a sequence of well-orchestrated events, from ADC internalization to lysosomal trafficking, culminating in a specific enzymatic cleavage that triggers a self-immolative cascade to release the active drug.[8] Understanding the quantitative aspects of this cleavage and employing detailed experimental protocols are crucial for the design and optimization of next-generation ADCs with improved efficacy and safety profiles.
References
- 2. benchchem.com [benchchem.com]
- 4. Cytotoxic Payloads of ADCs - Creative Biolabs [creative-biolabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 10. Synthesis, Characterization and in vitro Studies of a Cathepsin B‐Cleavable Prodrug of the VEGFR Inhibitor Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Mal-PEG2-Val-Cit-PABA-PNP: A Core Component in Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Maleimide-PEG2-Valine-Citrulline-para-aminobenzyl alcohol-para-nitrophenyl carbonate (Mal-PEG2-Val-Cit-PABA-PNP) linker is a critical component in the field of antibody-drug conjugates (ADCs). This advanced, cleavable linker system is engineered to connect potent cytotoxic agents to monoclonal antibodies, facilitating targeted delivery to cancer cells. Its multi-component structure is meticulously designed for stability in systemic circulation and specific, efficient release of the payload within the tumor microenvironment. This guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental protocols associated with this linker, presenting quantitative data and visual workflows to aid in its application.
Introduction: The Evolution of ADC Linker Technology
The therapeutic efficacy of ADCs is critically dependent on the linker that bridges the antibody and the cytotoxic payload. The evolution of linker technology has progressed from early, less stable designs to sophisticated systems that enhance the therapeutic window of ADCs. The this compound linker represents a culmination of these advancements, incorporating key features to address the challenges of stability, solubility, and targeted drug release.
The development of this linker can be traced through the independent optimization of its constituent parts:
-
Valine-Citrulline (Val-Cit) Dipeptide: The discovery that certain peptide sequences are substrates for lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells, was a significant breakthrough.[][] The Val-Cit dipeptide emerged as a widely used motif due to its high plasma stability and efficient enzymatic cleavage.[]
-
para-Aminobenzyl Alcohol (PABA) Self-Immolative Spacer: To ensure the traceless release of the unmodified payload, self-immolative spacers were developed. The PABA spacer, upon cleavage of the Val-Cit dipeptide, undergoes a spontaneous 1,6-elimination, liberating the conjugated drug.[3]
-
Polyethylene Glycol (PEG) Spacers: The incorporation of hydrophilic PEG spacers addresses the challenges associated with the hydrophobicity of many cytotoxic payloads. PEGylation enhances the solubility and stability of the ADC, improves pharmacokinetics, and can allow for higher drug-to-antibody ratios (DARs) without inducing aggregation.[4][5][6]
-
Maleimide (B117702) (Mal) Conjugation Moiety: For site-specific conjugation to antibodies, particularly to cysteine residues, the maleimide group provides a reactive handle for stable covalent bond formation.
-
para-Nitrophenyl (PNP) Activating Group: The PNP group serves as a good leaving group, activating the PABA spacer for efficient conjugation with the amine or hydroxyl group of a cytotoxic payload.[3][7]
The combination of these elements in this compound creates a highly versatile and effective linker for the development of next-generation ADCs.
Chemical Structure and Mechanism of Action
The this compound linker is a multi-functional molecule with distinct domains, each contributing to its overall function.
Chemical Structure:
Quantitative Data
While specific kinetic and pharmacokinetic data for this compound are not extensively published in peer-reviewed literature, likely due to its commercial nature, the following tables summarize representative data for closely related Val-Cit linkers. This information provides a valuable benchmark for researchers.
Table 1: In Vitro Cathepsin B Cleavage of Val-Cit Linkers
| Linker Type | Substrate/Payload | Relative Cleavage Rate/Half-life | Reference(s) |
| Val-Cit | Model Substrates | Baseline | [8] |
| Val-Ala | Model Substrates | Slower than Val-Cit | [9] |
| Phe-Lys | Model Substrates | Faster than Val-Cit | [8] |
Table 2: Plasma Stability of Val-Cit Linker-Based ADCs
| Linker Type | Plasma Source | Stability (Half-life) | Key Findings | Reference(s) |
| Val-Cit | Human | Highly Stable (>200 days) | Minimal premature drug release. | [10] |
| Val-Cit | Mouse | Unstable | Susceptible to cleavage by carboxylesterase 1c (Ces1c). | [10][11] |
| Glu-Val-Cit | Mouse | Significantly more stable than Val-Cit | Addition of glutamic acid protects against Ces1c cleavage. | [12] |
Table 3: Representative Pharmacokinetic Parameters of MMAE and MMAE-containing ADCs
| Analyte | Species | Cmax (ng/mL) | AUC (ng*h/mL) | Clearance (L/h/kg) | Vd (L/kg) | t1/2 (h) | Reference(s) |
| Free MMAE | Mouse | ~3000 (at 1 mg/kg) | ~1500 | ~0.67 | ~10 | ~12 | [13][14] |
| Total Antibody (ADC) | Rat | Dose-dependent | Dose-dependent | ~0.015 | ~0.3 | ~150-200 | [15] |
| Conjugated Antibody (ADC) | Rat | Dose-dependent | Dose-dependent | ~0.02 | ~0.3 | ~100-150 | [15] |
Note: These values are highly dependent on the specific antibody, payload, DAR, and experimental conditions.
Experimental Protocols
The following protocols are adapted from established methodologies for the synthesis, purification, and evaluation of similar ADC linkers and their conjugates.
Synthesis and Purification of this compound
The synthesis of this compound is a multi-step process that can be conceptually broken down into the synthesis of the core Val-Cit-PABA structure, followed by the addition of the Maleimide-PEG2 moiety and final activation with PNP. While a detailed, single protocol is not publicly available, a plausible synthetic route can be constructed from literature on similar compounds. [4][16]
Purification:
Purification at each step is typically achieved by flash column chromatography on silica (B1680970) gel. The final product is often purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity (>95%) required for ADC manufacturing. [17]
In Vitro Cathepsin B Cleavage Assay
This assay evaluates the susceptibility of the linker to enzymatic cleavage.
Objective: To quantify the rate of cleavage of the Val-Cit bond in the linker upon incubation with Cathepsin B.
Materials:
-
Mal-PEG2-Val-Cit-PABA-Payload conjugate
-
Recombinant Human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5
-
Quenching Solution: Acetonitrile with 0.1% trifluoroacetic acid (TFA)
-
RP-HPLC system with a C18 column
Procedure:
-
Enzyme Activation: Pre-incubate Cathepsin B in the assay buffer at 37°C for 15 minutes to ensure the active site cysteine is reduced.
-
Reaction Setup: In a microcentrifuge tube, combine the linker-payload conjugate with the pre-warmed assay buffer.
-
Initiate Reaction: Add the activated Cathepsin B to initiate the cleavage reaction.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot and immediately quench the reaction with the quenching solution.
-
Analysis: Analyze the samples by RP-HPLC to separate the intact conjugate from the cleaved payload. The rate of cleavage is determined by monitoring the decrease in the peak area of the starting material and the increase in the peak area of the released payload over time.
Plasma Stability Assay
This assay assesses the stability of the linker in a biological matrix.
Objective: To determine the rate of premature payload release from an ADC in plasma.
Materials:
-
ADC conjugated with the Mal-PEG2-Val-Cit-PABA linker
-
Human and mouse plasma
-
Incubator at 37°C
-
Method for quantifying total and conjugated antibody (e.g., ELISA) or released payload (e.g., LC-MS/MS)
Procedure:
-
Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Processing: Process the samples to separate the ADC from plasma proteins and to extract the released payload.
-
Analysis: Quantify the amount of intact ADC or released payload over time using a validated analytical method. The half-life of the ADC in plasma is then calculated.
Conclusion
The this compound linker is a highly sophisticated and versatile tool in the design and development of antibody-drug conjugates. Its rational design, which combines a stable conjugation moiety, a hydrophilic spacer, a specific enzyme-cleavable dipeptide, a self-immolative spacer, and an activated handle for payload attachment, addresses many of the challenges in the field. The provided technical overview, including the summary of available data and representative experimental protocols, serves as a valuable resource for researchers aiming to leverage this technology for the creation of more effective and safer cancer therapeutics. Further research into novel cleavable motifs and linker designs will continue to refine the precision of targeted cancer therapy.
References
- 3. Mal-PEG2-Val-Cit-PAB-PNP | CAS:1345681-52-8 | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. benchchem.com [benchchem.com]
- 7. Mal-amido-PEG2-Val-Cit-PAB-PNP, ADC linker, 2112738-13-1 | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Whole-Body Pharmacokinetics and Physiologically Based Pharmacokinetic Model for Monomethyl Auristatin E (MMAE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preclinical pharmacokinetics, distribution, metabolism and excretion of disitamab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
The Hydrophilic Advantage: A Technical Guide to PEGylated Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape of oncology is being reshaped by the precision of antibody-drug conjugates (ADCs), which marry the targeting specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Central to the design and efficacy of these complex biotherapeutics is the linker, a critical component that dictates the stability, solubility, and pharmacokinetic profile of the ADC. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has emerged as a important tool for enhancing the hydrophilicity of ADCs, thereby addressing key challenges associated with hydrophobic drug payloads. This in-depth technical guide explores the core principles of PEGylated linkers, their impact on ADC performance, and the experimental methodologies used for their characterization.
The Challenge of Hydrophobicity in ADCs
Many potent cytotoxic drugs used as ADC payloads are inherently hydrophobic. While this lipophilicity can facilitate cell membrane penetration, it also presents significant challenges in ADC development. The conjugation of these hydrophobic molecules to an antibody can lead to a number of undesirable consequences:
-
Aggregation: The increased surface hydrophobicity of the ADC can promote self-association and the formation of aggregates.[1][2] Aggregation can compromise the efficacy of the ADC, induce immunogenicity, and lead to rapid clearance from circulation.[1]
-
Reduced Solubility and Stability: Hydrophobic ADCs often exhibit poor aqueous solubility and are prone to instability, complicating formulation and manufacturing processes.[3][4]
-
Altered Pharmacokinetics: Increased hydrophobicity can lead to faster plasma clearance, primarily through uptake by the reticuloendothelial system, reducing the exposure of the tumor to the therapeutic agent.[5][6]
-
Lower Drug-to-Antibody Ratios (DAR): Attempts to increase the DAR with hydrophobic payloads are often limited by aggregation and loss of antibody affinity.[3]
PEGylation: A Strategy to Enhance Hydrophilicity
To counteract these challenges, hydrophilic linkers, particularly those incorporating polyethylene glycol (PEG) chains, have been widely adopted in ADC design.[] PEG is a biocompatible, non-immunogenic, and highly water-soluble polymer.[3] The incorporation of PEG chains into the linker structure offers several key advantages:
-
Improved Solubility and Stability: The hydrophilic nature of PEG creates a hydration shell around the ADC, significantly improving its aqueous solubility and preventing aggregation.[4][8] This allows for the use of higher drug-to-antibody ratios (DAR) without compromising the physical stability of the conjugate.[3]
-
Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which can shield it from premature clearance mechanisms, leading to a longer circulation half-life and increased tumor accumulation.[3][5] Slower plasma clearance rates have been observed for ADCs with PEGylated linkers compared to their non-PEGylated counterparts.[9][10]
-
Reduced Immunogenicity: By masking potential epitopes on the payload or linker, PEGylation can reduce the immunogenicity of the ADC.[2]
-
Tunable Properties: The length and architecture (linear or branched) of the PEG chain can be precisely controlled to fine-tune the physicochemical and pharmacological properties of the ADC.[9][11]
Impact of PEG Linker Length and Architecture
The choice of PEG linker length is a critical parameter in ADC design, representing a trade-off between enhancing pharmacokinetic properties and maintaining potent cytotoxicity.[11]
-
Short PEG Chains (e.g., PEG2-PEG4): These linkers may retain higher in vitro potency but can result in faster clearance and reduced in vivo efficacy due to their limited impact on the overall hydrophilicity of the ADC.[11]
-
Intermediate PEG Chains (e.g., PEG8-PEG12): This range often represents a balanced approach, providing a significant improvement in pharmacokinetics and in vivo efficacy with a moderate impact on in vitro potency.[12] Studies have shown that a threshold may be reached around PEG8, beyond which further increases in PEG length have a diminished effect on clearance rates.
-
Long PEG Chains (e.g., PEG24, 4kDa, 10kDa): Longer PEG chains can lead to a significantly prolonged half-life and the highest in vivo efficacy.[13][14] However, they may also cause a more substantial reduction in in vitro cytotoxicity, potentially due to steric hindrance affecting antibody-antigen binding or payload release.[11][13]
The architecture of the PEG linker also plays a crucial role. Studies have shown that branched or "pendant" PEG linkers can be more effective at masking the hydrophobicity of the payload compared to linear PEG chains of equivalent molecular weight, leading to improved stability and pharmacokinetic profiles, especially at high DARs.[9][10][15]
Data Presentation
The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length and hydrophilicity on key ADC performance metrics.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| Linker Type | PEG Length | Clearance Rate (mL/day/kg) | Half-life (t½, hours) | Area Under the Curve (AUC) | Reference(s) |
| Non-PEGylated | - | Higher | Shorter | Lower | [12] |
| PEGylated | PEG4 | Moderately Reduced | Increased | Increased | [12] |
| PEGylated | PEG8 | Significantly Reduced | Significantly Increased | Significantly Increased | [12] |
| PEGylated | PEG12 | Significantly Reduced | Significantly Increased | Significantly Increased | [12] |
| PEGylated | PEG24 | Low | Long | High | [5] |
| PEGylated | 4 kDa | - | 2.5-fold increase vs. non-PEGylated | - | [13][14] |
| PEGylated | 10 kDa | - | 11.2-fold increase vs. non-PEGylated | - | [13][14] |
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)
| Linker Type | PEG Length | Cell Line | IC50 (nM) | Fold Change vs. Non-PEGylated | Reference(s) |
| Non-PEGylated | - | NCI-N87 | 4.94 | - | [13] |
| Non-PEGylated | - | BT-474 | 2.48 | - | [13] |
| PEGylated | 4 kDa | NCI-N87 | 31.9 | 6.5-fold increase | [13][14] |
| PEGylated | 4 kDa | BT-474 | 26.2 | 10.6-fold increase | [13] |
| PEGylated | 10 kDa | NCI-N87 | 111.3 | 22.5-fold increase | [13][14] |
| PEGylated | 10 kDa | BT-474 | 83.5 | 33.7-fold increase | [13] |
Table 3: Impact of PEG Linker Configuration on ADC Properties (DAR ~8)
| Linker Configuration | PEG Units | Aggregation (%) | Clearance Rate | AUC | Reference(s) |
| Linear | 24 | Higher | Faster | Lower | [9][10][15] |
| Pendant (Branched) | 2 x 12 | Lower | Slower | Higher | [9][10][15] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of ADCs with different PEGylated linkers.
Protocol 1: Determination of ADC Aggregation by Size-Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.
Materials:
-
ADC sample
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å)
-
HPLC system with UV detector
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable aqueous buffer. For some hydrophobic ADCs, the addition of an organic modifier (e.g., 15% isopropanol) may be necessary to prevent non-specific interactions with the stationary phase.
-
1 M HCl and 1 M NaOH for stress studies.
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation:
-
For routine analysis, dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
For stress studies (to induce aggregation):
-
Dilute the ADC to 2 mg/mL in the mobile phase.
-
Induce pH stress by slowly adding 1 M HCl to lower the pH to 1.0, followed by the addition of 1 M NaOH to raise the pH to 10.0, and finally adjusting the pH back to 6.0 with 1 M HCl.
-
Incubate the pH-stressed sample at 60°C for 60 minutes.
-
-
-
Injection: Inject a defined volume of the prepared ADC sample onto the SEC column.
-
Chromatography: Elute the sample isocratically with the mobile phase.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis:
-
Integrate the peak areas of the monomer and the high molecular weight species (aggregates).
-
Calculate the percentage of aggregation using the following formula: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100
-
Protocol 2: Assessment of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)
Objective: To assess the relative hydrophobicity of different ADC species.
Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Injection: Inject the prepared ADC sample onto the column.
-
Chromatography: Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis:
-
Analyze the retention times of the different ADC species.
-
A longer retention time indicates greater hydrophobicity.
-
The elution order will typically be from the most hydrophilic species (unconjugated antibody) to the most hydrophobic species (ADCs with the highest DAR).
-
Protocol 3: In Vitro Cytotoxicity Assessment by MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC sample and isotype control ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC and the isotype control ADC in complete culture medium. Remove the old medium from the cells and add the diluted ADC solutions. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the cell viability against the ADC concentration.
-
Determine the IC50 value, which is the concentration of the ADC that causes 50% inhibition of cell growth.
-
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to PEGylated ADC linkers.
Caption: General structure of an Antibody-Drug Conjugate with a PEGylated linker.
Caption: General mechanism of action for a cleavable linker ADC.
Caption: Experimental workflow for Size-Exclusion Chromatography (SEC).
Caption: Experimental workflow for Hydrophobic Interaction Chromatography (HIC).
References
- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]
- 3. adcreview.com [adcreview.com]
- 4. purepeg.com [purepeg.com]
- 5. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. purepeg.com [purepeg.com]
- 9. researchgate.net [researchgate.net]
- 10. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Stability of Mal-PEG2-Val-Cit-PABA-PNP in Plasma
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability of the Maleimide-PEG2-Valine-Citrulline-p-aminobenzylcarbamate-p-nitrophenyl (Mal-PEG2-Val-Cit-PABA-PNP) linker in a plasma environment. This linker is a critical component in the design of antibody-drug conjugates (ADCs), and understanding its stability is paramount for the development of safe and efficacious therapeutics. This guide synthesizes key data on the stability of its constituent parts, details experimental protocols for stability assessment, and illustrates the primary degradation pathways.
Core Concepts in Linker Stability
The stability of an ADC linker in systemic circulation is a critical determinant of its therapeutic index. An ideal linker must remain intact in the bloodstream to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity and reduced efficacy. The this compound linker is a cleavable linker system designed to be stable in circulation and release its payload within the target tumor cell through enzymatic cleavage.
The chemical stability of this linker in plasma is primarily influenced by two key components:
-
The Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide is the intended site of enzymatic cleavage by lysosomal proteases, such as cathepsin B, which are overexpressed in many tumor cells.[1][2] Its stability in plasma is crucial to prevent premature drug release.
-
The Maleimide-Thiol Linkage: The maleimide (B117702) group is used to conjugate the linker to cysteine residues on the antibody. The stability of the resulting thiosuccinimide ring is a key factor in maintaining the integrity of the ADC.[3]
Quantitative Stability Data
The following tables summarize quantitative data on the stability of the core components of the this compound linker in plasma.
Table 1: Stability of Val-Cit Linkers in Human vs. Mouse Plasma
| Linker Type | Plasma Species | Half-life (t½) | Key Findings |
| Val-Cit | Human | > 28 days | Highly stable with no significant degradation observed.[4][5] |
| Val-Cit | Mouse | ~2.3 hours (for a model compound) | Unstable due to cleavage by carboxylesterase 1c (Ces1c).[5][6] |
| Glu-Val-Cit | Mouse | ~12 days (for an ADC) | Addition of a glutamic acid residue significantly improves stability in mouse plasma.[6] |
Table 2: Stability of Maleimide-Cysteine Linkage in Plasma
| Maleimide Type | Condition | Deconjugation after 7 days | Key Findings |
| N-alkyl maleimide | Serum at 37°C | 35-67% | Susceptible to retro-Michael reaction and thiol exchange, leading to drug loss.[3] |
| N-aryl maleimide | Serum at 37°C | < 20% | Forms a more stable linkage compared to N-alkyl maleimides.[3] |
Cleavage and Degradation Pathways
The this compound linker is subject to several potential cleavage and degradation pathways in plasma.
Intended Intracellular Cleavage
The primary and intended mechanism of payload release is the enzymatic cleavage of the Val-Cit dipeptide by cathepsin B within the lysosome of the target cancer cell.
Premature Cleavage and Degradation in Plasma
In plasma, the linker can undergo premature degradation through two main pathways: enzymatic cleavage of the Val-Cit linker and instability of the maleimide-thiol linkage.
Experimental Protocols for Stability Assessment
The following are detailed methodologies for key experiments to assess the plasma stability of an ADC with a this compound linker.
In Vitro Plasma Stability Assay
Objective: To determine the rate of premature payload release and the change in drug-to-antibody ratio (DAR) of an ADC in plasma from various species.
Methodology:
-
Preparation:
-
Prepare stock solutions of the ADC in a suitable buffer.
-
Thaw plasma (e.g., human, mouse, rat, cynomolgus monkey) at 37°C.
-
-
Incubation:
-
Spike the ADC into the plasma at a final concentration (e.g., 100 µg/mL).
-
Incubate the plasma samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Immediately freeze the collected aliquots at -80°C to stop any further reactions.
-
-
Sample Processing and Analysis:
-
Quantification of Released Payload:
-
Thaw the plasma samples.
-
Precipitate plasma proteins using an organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the proteins.
-
Analyze the supernatant containing the released payload by LC-MS/MS.
-
-
Analysis of Drug-to-Antibody Ratio (DAR):
-
Isolate the ADC from the plasma samples using immunoaffinity capture (e.g., Protein A magnetic beads).[7][8][9]
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the ADC from the beads.
-
Analyze the intact or reduced ADC by LC-MS to determine the average DAR. A decrease in DAR over time indicates linker cleavage.[9]
-
-
Two-Step Immunocapture LC/MS/MS Assay for Payload Migration Assessment
Objective: To quantify the ADC, total antibody, and payload that has migrated to plasma proteins like albumin.[7][8]
Methodology:
-
First Immunocapture:
-
Incubate plasma samples containing the ADC with magnetic beads coated with the target antigen.
-
This step captures the ADC and any unconjugated antibody.
-
Separate the beads from the supernatant.
-
-
Second Immunocapture:
-
Incubate the supernatant from the first step with anti-albumin magnetic beads.
-
This step captures albumin and any payload that has migrated to it.
-
-
Sample Preparation for LC-MS/MS:
-
ADC and Total Antibody:
-
Wash the antigen-coated beads.
-
Perform enzymatic digestion (e.g., with papain or Lys-C) to release fragments for quantification.
-
-
Migrated Payload:
-
Wash the anti-albumin beads.
-
Perform enzymatic digestion to release the albumin-payload adducts.
-
-
-
LC-MS/MS Analysis:
-
Quantify the signature peptides from the ADC, total antibody, and the payload-albumin adducts.
-
References
- 1. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. communities.springernature.com [communities.springernature.com]
- 7. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Two-Step Immunocapture Assay for ADCs Characterization - Creative Biolabs [creative-biolabs.com]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
The Crucial Connection: A Technical Guide to Next-Generation ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The lynchpin of this tripartite assembly is the linker, a component that has evolved from a simple tether to a sophisticated modulator of ADC efficacy, stability, and safety. As the field rapidly advances, next-generation linkers are being engineered with unprecedented control over their physicochemical properties and release mechanisms, directly influencing the therapeutic window of these powerful agents.[1][2][3] This technical guide delves into the core features of these advanced linkers, providing an in-depth overview of novel strategies, quantitative data for comparative analysis, and detailed experimental protocols for their characterization.
Core Principles of Next-Generation Linker Design
An ideal linker must maintain a delicate balance: it needs to be exceptionally stable in systemic circulation to prevent premature payload release and associated off-target toxicity, yet facilitate efficient and specific cleavage to unleash the cytotoxic agent within the target tumor cells.[3][4][5] Next-generation linker design focuses on optimizing this balance through several key strategies:
-
Enhanced Stability: Novel chemical moieties and conjugation techniques are being employed to create linkers with superior plasma stability, minimizing systemic toxicity.[6][7][8]
-
Controlled Payload Release: Advanced linkers are designed to respond to specific triggers within the tumor microenvironment or inside the cancer cell, such as specific enzymes, acidic pH, or a high glutathione (B108866) concentration.[9][10][11]
-
Site-Specific Conjugation: Moving away from random conjugation to lysine (B10760008) or cysteine residues, which results in heterogeneous ADC mixtures, site-specific conjugation methods produce homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[][13][14] This homogeneity leads to improved pharmacokinetics, a better safety profile, and simplified manufacturing.[13][14]
-
Modulation of Physicochemical Properties: The linker can be modified to improve the overall properties of the ADC, such as increasing hydrophilicity to reduce aggregation and improve pharmacokinetics.[2][6][15]
The Cleavable versus Non-Cleavable Dichotomy
The fundamental classification of ADC linkers is based on their mechanism of payload release: cleavable or non-cleavable.
Cleavable Linkers: These are designed to be broken down by specific triggers prevalent in the tumor microenvironment or within the cancer cell.[9][10] This targeted release mechanism can also lead to a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells, which is beneficial for treating heterogeneous tumors.[9][16]
There are three primary classes of cleavable linkers:
-
Enzyme-Sensitive Linkers: These are the most common type and are typically designed to be cleaved by proteases, such as cathepsins, which are highly expressed in the lysosomes of cancer cells.[5][9] The dipeptide valine-citrulline (Val-Cit or vc) is a classic example, demonstrating high stability in plasma but efficient cleavage by Cathepsin B upon internalization.[2][6][9]
-
pH-Sensitive Linkers: These linkers, such as hydrazones, are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the more acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[5][9][17] However, their use has been limited due to potential instability in circulation.[5][17]
-
Glutathione-Sensitive Linkers: These linkers incorporate a disulfide bond that is cleaved in the presence of high concentrations of glutathione, a reducing agent found at significantly higher levels inside cells compared to the bloodstream.[9]
Non-Cleavable Linkers: These linkers rely on the complete degradation of the antibody component within the lysosome to release the payload, which remains attached to the linker and a single amino acid residue.[7][8][9] This approach offers greater plasma stability and a potentially wider therapeutic window due to reduced off-target toxicity.[7][8] Ado-trastuzumab emtansine (T-DM1) is a successful example of an ADC with a non-cleavable thioether linker (SMCC).[7][9]
The following diagram illustrates the different release mechanisms for cleavable and non-cleavable linkers.
Caption: Mechanisms of payload release for cleavable and non-cleavable ADC linkers.
Advancements in Site-Specific Conjugation
The method of attaching the linker-payload to the antibody is critical for the overall performance of the ADC. Traditional methods that target native lysine or cysteine residues result in a heterogeneous mixture of ADCs with varying DARs and conjugation sites, which can negatively impact their pharmacokinetic properties and therapeutic index.[13][14] Next-generation ADCs increasingly rely on site-specific conjugation technologies to produce homogeneous products.[][13]
Key strategies for site-specific conjugation include:
-
Engineered Cysteine Residues: Introducing cysteine mutations at specific sites on the antibody allows for controlled conjugation.[]
-
Incorporation of Unnatural Amino Acids: Genetically encoding unnatural amino acids with orthogonal chemical handles provides a precise site for linker attachment.[18]
-
Enzymatic Conjugation: Enzymes like microbial transglutaminase or glycotransferase can be used to attach linkers to specific amino acid residues or glycans on the antibody.[][14]
The workflow for generating a site-specific ADC is depicted below.
Caption: Generalized workflow for the production of homogeneous ADCs via site-specific conjugation.
Quantitative Data Summary
The following tables summarize key quantitative data for different ADC linkers, providing a basis for comparison of their stability and efficacy.
Table 1: In Vivo Linker Stability
| Linker Type | ADC Example | Animal Model | Stability Metric | Value | Reference(s) |
| Val-Cit Dipeptide | cAC10-MMAE | Mouse | Linker half-life | ~144 hours (6.0 days) | [19] |
| Val-Cit Dipeptide | cAC10-MMAE | Cynomolgus Monkey | Apparent linker half-life | ~230 hours (9.6 days) | [19] |
| EVCit | anti-HER2-MMAF | Mouse | % Payload Loss (14 days) | Almost no cleavage | [6][19] |
| VCit (Valine-citrulline) | anti-HER2-MMAF | Mouse | % Payload Loss (14 days) | >95% | [19] |
| SVCit (Serine-valine-citrulline) | anti-HER2-MMAF | Mouse | % Payload Loss (14 days) | ~70% | [19] |
| OHPAS (ortho hydroxy-protected aryl sulfate) | ITC6103RO | Mouse | Stability | Stable in plasma | [20] |
| VC-PABC | ITC6104RO | Mouse | Stability | Unstable in plasma | [20] |
Table 2: In Vitro Cytotoxicity (IC50) of ADCs
| ADC | Payload | Linker Type | Target Cell Line | IC50 (nM) | Reference(s) |
| Brentuximab vedotin (Adcetris) | MMAE | Cathepsin B-sensitive | Sensitive cell lines | 0.003 - 0.125 | [21] |
| Enfortumab vedotin (Padcev) | MMAE | Cathepsin B-sensitive | - | - | [21] |
| Gemtuzumab ozogamicin (B1678132) (Mylotarg) | Calicheamicin | Hydrazone | Sensitive cell lines | < 0.009 | [21] |
| Inotuzumab ozogamicin (Besponsa) | Calicheamicin | Hydrazone | Sensitive cell lines | < 0.009 | [21] |
| Loncastuximab tesirine (B3181916) (Zynlonta) | PBD dimer | Cathepsin B-sensitive | Sensitive cell lines | < 0.009 | [21] |
| Trastuzumab emtansine (Kadcyla) | DM1 | Non-cleavable (SMCC) | Sensitive cell lines | ~200 | [21] |
| Sacituzumab govitecan (Trodelvy) | SN-38 | pH-sensitive | Sensitive cell lines | ~200 | [21] |
| Mirvetuximab soravtansine (B3322474) (Elahere) | DM4 | Disulfide | Sensitive cell lines | ~500 | [21] |
| PNU-159682 based ADC | PNU-159682 | - | Tumor cells | femtomolar to low picomolar | [22] |
Key Experimental Protocols
Accurate characterization of ADC linkers is paramount for preclinical development. Below are detailed methodologies for essential experiments.
Protocol 1: Determination of In Vitro ADC Cytotoxicity using MTT Assay
This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[23][24]
Materials:
-
Target and control cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)[25]
-
96-well plates
-
Antibody-Drug Conjugate (ADC) and unconjugated payload controls
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[26]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[25][26]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 50 µL of media.[26]
-
Include wells for blank (medium only), untreated control, and experimental groups.
-
Incubate the plate at 37°C with 5% CO₂ overnight to allow for cell attachment.[26]
-
-
ADC Treatment:
-
MTT Assay:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[23][26]
-
Incubate at 37°C for 1-4 hours, allowing viable cells to reduce the MTT to purple formazan (B1609692) crystals.[25][26]
-
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.[23][26]
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable curve-fitting software.
-
The general workflow for this cytotoxicity assay is illustrated below.
Caption: Step-by-step workflow of the MTT assay for determining ADC cytotoxicity.
Protocol 2: Determination of ADC Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC, and it is commonly determined using techniques like Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[27][28][29]
Method: LC-MS for Intact and Reduced ADC Analysis
Materials:
-
Purified ADC sample
-
Denaturing buffer
-
Reducing agent (e.g., DTT) for reduced analysis
-
Deglycosylating enzyme (e.g., PNGase F) (optional, to simplify spectra)[27]
-
LC-MS system (e.g., Q-TOF)[28]
Procedure:
-
Sample Preparation:
-
Intact ADC: Dilute the ADC sample in an appropriate buffer. For deglycosylated analysis, incubate the ADC with PNGase F.[27]
-
Reduced ADC: Incubate the ADC with a reducing agent like DTT to separate the light and heavy chains.
-
-
LC-MS Analysis:
-
Inject the prepared sample into the LC-MS system.
-
Perform chromatographic separation (e.g., using a reversed-phase column).
-
Acquire mass spectra of the intact or reduced ADC species.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the molecular weights of the different drug-loaded antibody species.
-
Identify the peaks corresponding to the antibody with 0, 1, 2, 3, etc., drugs attached.
-
Calculate the average DAR by taking a weighted average of the different species, based on their relative peak areas or intensities.[] The formula is: DAR = Σ [(Peak Area of species * Number of drugs on species)] / Σ (Total Peak Area of all species)
-
Protocol 3: Assessment of ADC Stability in Plasma
This protocol is used to evaluate the stability of the linker by measuring the amount of payload prematurely released from the ADC in plasma over time.[31]
Materials:
-
ADC sample
-
Plasma from relevant species (e.g., mouse, rat, human)[31][32]
-
Incubator at 37°C
-
Method to separate ADC from free payload (e.g., Protein A beads for ADC capture)[32]
-
LC-MS/MS system for quantification of the released payload
Procedure:
-
Incubation:
-
Sample Processing:
-
For each time point, separate the intact ADC from the plasma matrix. A common method is to use Protein A magnetic beads to capture the ADC.[32]
-
Alternatively, precipitate the proteins (including the ADC) using an organic solvent like acetonitrile (B52724) to analyze the supernatant for the free payload.[19]
-
-
Quantification of Released Payload:
-
Data Analysis:
-
Plot the concentration of the released payload versus time.
-
Calculate the rate of payload release and the half-life of the linker in plasma.
-
Conclusion and Future Outlook
The linker is no longer a passive component of an ADC but a critical design element that dictates its therapeutic success.[1][3] Next-generation linkers, characterized by enhanced stability, controlled release mechanisms, and compatibility with site-specific conjugation, are paving the way for ADCs with wider therapeutic windows and improved clinical outcomes.[2][6] The ongoing innovation in linker chemistry is expanding the repertoire of payloads that can be used, including those with novel mechanisms of action beyond traditional cytotoxins, such as immunomodulatory agents and protein degraders.[11] As our understanding of tumor biology deepens, we can expect the development of even more sophisticated linkers, such as those that respond to a dual-trigger mechanism or those that are part of conditionally active ADCs, further refining the precision of this powerful class of cancer therapies.[6][33] The meticulous characterization of these linkers using robust analytical methods will remain a cornerstone of ADC development, ensuring the translation of these promising next-generation constructs from the bench to the bedside.
References
- 1. adcreview.com [adcreview.com]
- 2. Beyond the Magic Bullet: How Next-Generation Linkers are Rewriting the ADC Playbook – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 9. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. blog.crownbio.com [blog.crownbio.com]
- 13. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 25. benchchem.com [benchchem.com]
- 26. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 27. lcms.cz [lcms.cz]
- 28. agilent.com [agilent.com]
- 29. pharmiweb.com [pharmiweb.com]
- 31. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 32. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 33. Exploring the next generation of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architecture of Precision: A Technical Guide to Antibody-Drug Conjugate Design
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. This guide provides an in-depth exploration of the fundamental principles governing ADC design, offering a technical resource for researchers and developers in the field. We will dissect the three core components—the antibody, the linker, and the payload—and delve into the critical experimental protocols for their characterization, supported by quantitative data and visual workflows.
Core Principles of ADC Design: The Tripartite System
The efficacy and safety of an ADC are intricately linked to the synergistic interplay of its three components: the monoclonal antibody (mAb), the chemical linker, and the cytotoxic payload.[1][2] The overarching design principle is to create a stable conjugate that can selectively deliver a potent drug to tumor cells while minimizing systemic exposure and off-target toxicity.[3][4]
The Targeting Vehicle: The Monoclonal Antibody
The monoclonal antibody serves as the navigation system of the ADC, dictating its target specificity and influencing its pharmacokinetic profile.[5] The selection of an appropriate antibody is paramount for the success of the ADC.
Key Selection Criteria for the Antibody:
-
Target Antigen Specificity and Expression: The ideal target antigen should be highly and homogeneously expressed on the surface of tumor cells with minimal or no expression on healthy tissues.[] This differential expression is crucial for achieving a wide therapeutic window.
-
Internalization: Upon binding to its target antigen, the ADC-antigen complex must be efficiently internalized by the cancer cell, a process often mediated by receptor-mediated endocytosis.[7] The rate and extent of internalization directly impact the delivery of the payload to its intracellular site of action.
-
High Binding Affinity: A high affinity of the antibody for its target antigen facilitates rapid and efficient binding to cancer cells.
-
Long Plasma Half-Life: A longer half-life in circulation increases the probability of the ADC reaching the tumor site. Human or humanized antibodies are typically used to minimize immunogenicity and extend circulation time.[8]
-
Low Immunogenicity: The antibody component should elicit a minimal immune response in patients to avoid rapid clearance and potential adverse effects.[]
The Crucial Connection: The Linker
The linker is a critical determinant of an ADC's stability, safety, and efficacy, connecting the antibody to the cytotoxic payload.[] Its chemical properties govern the ADC's behavior in circulation and the mechanism of payload release within the target cell.[3] Linkers are broadly categorized as cleavable or non-cleavable.
1.2.1. Cleavable Linkers
Cleavable linkers are designed to release the payload upon encountering specific conditions within the tumor microenvironment or inside the cancer cell. This targeted release mechanism can enhance the therapeutic index.
-
Acid-Labile Linkers (e.g., Hydrazones): These linkers are stable at physiological pH (7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).
-
Protease-Sensitive Linkers (e.g., Valine-Citrulline): These linkers contain a peptide sequence that is specifically cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells.
-
Glutathione-Sensitive Linkers (e.g., Disulfides): These linkers are cleaved in the reducing environment of the cytoplasm, which has a higher concentration of glutathione (B108866) compared to the extracellular space.[10]
1.2.2. Non-Cleavable Linkers
Non-cleavable linkers, typically based on thioether bonds, result in the release of the payload along with the linker and a portion of the antibody after lysosomal degradation of the entire ADC.[11]
Advantages of Non-Cleavable Linkers:
-
Increased Plasma Stability: They generally exhibit higher stability in the bloodstream, reducing the risk of premature payload release and associated off-target toxicity.[11][12]
-
Improved Therapeutic Index in some cases: Studies have shown that ADCs with non-cleavable linkers can sometimes have a better therapeutic window compared to their cleavable counterparts.[11]
Table 1: Comparative Stability of Cleavable and Non-Cleavable Linkers
| Linker Type | Linkage Chemistry Example | Stability in Human Plasma | Release Mechanism | Reference |
| Cleavable | Valine-Citrulline (vc) | Moderate | Proteolytic cleavage by Cathepsin B | [13] |
| Cleavable | Hydrazone | pH-dependent | Acid hydrolysis in endosomes/lysosomes | [] |
| Non-Cleavable | Thioether (e.g., from SMCC) | High | Antibody degradation in lysosomes | [][11] |
Note: Stability is a relative term and can be influenced by the specific antibody, payload, and conjugation site.
The Cytotoxic Warhead: The Payload
The payload is the pharmacologically active component of the ADC, responsible for inducing cancer cell death.[] Payloads are typically highly potent cytotoxic agents that are too toxic to be administered systemically as standalone drugs.[15]
Key Characteristics of an Ideal Payload:
-
High Potency: Payloads should exhibit sub-nanomolar IC50 values to be effective at the low concentrations delivered to the tumor.[][15]
-
Mechanism of Action: The most common mechanisms are disruption of microtubules (e.g., auristatins, maytansinoids) or DNA damage (e.g., calicheamicins, PBD dimers).[16]
-
Solubility and Stability: The payload must be sufficiently soluble for conjugation and stable during storage and in circulation.[17]
-
Conjugation Amenability: It must possess a functional group that allows for stable linkage to the antibody.[17]
Table 2: In Vitro Potency of Common ADC Payloads
| Payload Class | Example Payload | Mechanism of Action | Typical IC50 Range (nM) in Sensitive Cell Lines | Reference |
| Auristatins | Monomethyl Auristatin E (MMAE) | Microtubule Inhibitor | 0.23 - 1.16 | [][18] |
| Monomethyl Auristatin F (MMAF) | Microtubule Inhibitor | 100 - 200 | [19] | |
| Maytansinoids | DM1 (Emtansine) | Microtubule Inhibitor | 0.79 - 7.2 | [19] |
| DM4 | Microtubule Inhibitor | Similar to DM1 | [] | |
| Topoisomerase I Inhibitors | Deruxtecan | DNA Topoisomerase I Inhibitor | 1.7 - 9.0 | [19] |
| SN-38 | DNA Topoisomerase I Inhibitor | 13 - 700 | [16][19] | |
| Calicheamicins | Gemtuzumab ozogamicin (B1678132) payload | DNA Double-Strand Breaks | pM range | [19] |
| PBD Dimers | SG3199 | DNA Cross-linking | 0.15 - 1 | [19] |
Note: IC50 values are highly dependent on the cell line and assay conditions.
Visualizing the ADC Mechanism and Development Workflow
To better understand the complex processes involved in ADC function and development, the following diagrams illustrate the key signaling pathways and workflows.
Caption: Mechanism of Action of an Antibody-Drug Conjugate.
Caption: A generalized workflow for ADC development.
Caption: Logical relationships in ADC design.
Key Experimental Protocols for ADC Characterization
Rigorous analytical and functional characterization is essential throughout the ADC development process to ensure quality, consistency, and efficacy.
Antibody-Drug Conjugation
3.1.1. Lysine-Based Conjugation (Stochastic)
This method utilizes the reactive ε-amino groups of surface-accessible lysine (B10760008) residues on the antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.0)
-
Amine-reactive payload-linker (e.g., NHS-ester derivative) dissolved in an organic solvent (e.g., DMSO)
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 8.0)
-
Quenching reagent (e.g., Tris or glycine (B1666218) solution)
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))
Protocol:
-
Antibody Preparation: Adjust the concentration of the mAb to 5-10 mg/mL in the reaction buffer.
-
Payload-Linker Preparation: Dissolve the amine-reactive payload-linker in DMSO to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add the payload-linker solution to the antibody solution at a specific molar ratio (e.g., 5:1 to 10:1 linker-to-antibody). The final concentration of the organic solvent should typically be kept below 10% (v/v).
-
Incubation: Gently mix the reaction and incubate at room temperature or 4°C for 1-2 hours.
-
Quenching: Add a quenching reagent to stop the reaction by consuming the excess reactive linker.
-
Purification: Purify the ADC from unconjugated payload-linker and other reaction byproducts using SEC or TFF. The buffer is exchanged into a formulation buffer suitable for storage.[20]
3.1.2. Cysteine-Based Conjugation (Site-Specific Potential)
This method involves the conjugation to free thiol groups on cysteine residues. For site-specific conjugation, cysteines can be engineered into the antibody sequence. Native interchain disulfide bonds can also be partially reduced to generate reactive thiols.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.0-7.5)
-
Reducing agent (e.g., TCEP or DTT)
-
Thiol-reactive payload-linker (e.g., maleimide (B117702) derivative) dissolved in an organic solvent (e.g., DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., SEC or TFF)
Protocol:
-
Antibody Reduction (if necessary): If conjugating to native disulfide bonds, incubate the mAb with a reducing agent like TCEP at a controlled molar ratio and temperature (e.g., 37°C for 30-60 minutes) to generate a specific number of free thiols.[7]
-
Removal of Reducing Agent: If DTT is used, it must be removed prior to conjugation (e.g., using a desalting column). TCEP does not require removal.[21]
-
Conjugation Reaction: Add the maleimide-payload-linker to the reduced or cysteine-engineered antibody solution at a slight molar excess relative to the available thiols.[]
-
Incubation: Incubate the reaction at room temperature or 4°C for 1-4 hours in a buffer with a pH of 6.5-7.5.[21]
-
Quenching: Add a thiol-containing quenching reagent like N-acetylcysteine to cap any unreacted maleimides.[23]
-
Purification: Purify the ADC using SEC or TFF.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to each antibody.
3.2.1. UV-Vis Spectrophotometry
This is a relatively simple method for determining the average DAR.[24]
Protocol:
-
Determine Extinction Coefficients: Measure the molar extinction coefficients of the unconjugated antibody and the free payload-linker at two different wavelengths (typically 280 nm for the antibody and the λmax of the payload).[]
-
Measure ADC Absorbance: Measure the absorbance of the purified ADC solution at the same two wavelengths.
-
Calculate Concentrations: Use the Beer-Lambert law and a set of simultaneous equations to calculate the molar concentrations of the antibody and the conjugated payload.[4]
-
Calculate DAR: The DAR is the ratio of the molar concentration of the payload to the molar concentration of the antibody.[2]
3.2.2. Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules. This technique can determine the distribution of different DAR species as well as the average DAR.[5][25]
Protocol:
-
Mobile Phase Preparation: Prepare a high-salt mobile phase A (e.g., sodium phosphate buffer with 1-2 M ammonium (B1175870) sulfate) and a low-salt mobile phase B (e.g., sodium phosphate buffer).[26]
-
Column Equilibration: Equilibrate the HIC column with mobile phase A.
-
Sample Injection: Inject the ADC sample onto the column.
-
Gradient Elution: Apply a linear gradient from high to low salt concentration (from 100% A to 100% B). Species with higher DARs will be more hydrophobic and elute later.[27]
-
Data Analysis: Integrate the peak areas for each DAR species in the chromatogram. The weighted average DAR is calculated by summing the product of the percentage of each peak area and its corresponding DAR value.[5]
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the ability of an ADC to kill cancer cells in culture. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[8][28]
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
ADC and control antibodies
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[8][29]
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibodies in culture medium and add them to the cells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).[8]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[30]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[30]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8][29]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable software.[8]
Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma, assessing for premature drug release.[1]
Materials:
-
ADC
-
Plasma from relevant species (e.g., human, mouse, rat)
-
Incubator at 37°C
-
Analytical system for quantification (e.g., LC-MS)
Protocol:
-
Incubation: Incubate the ADC in plasma at a specific concentration at 37°C.[31]
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).[32]
-
Sample Preparation: At each time point, process the plasma samples to separate the ADC from plasma proteins (e.g., by affinity capture using Protein A/G beads) and to extract the released payload.[33][34]
-
Quantification: Analyze the samples using LC-MS to quantify the amount of intact ADC (by measuring the change in DAR over time) and the concentration of the free, released payload.[1][33]
-
Data Analysis: Plot the percentage of intact ADC remaining or the concentration of released payload over time to determine the stability profile and half-life of the ADC in plasma.[35]
Conclusion
The design of a successful Antibody-Drug Conjugate is a multifaceted endeavor that requires a deep understanding of the interplay between the antibody, linker, and payload. Each component must be carefully selected and optimized to achieve the desired balance of potent, targeted anti-tumor activity and a favorable safety profile. The experimental protocols outlined in this guide provide a framework for the rigorous characterization of ADCs, enabling researchers to make data-driven decisions throughout the development process. As our understanding of cancer biology and bioconjugation chemistry continues to evolve, so too will the principles and methodologies of ADC design, paving the way for the next generation of precision cancer therapeutics.
References
- 1. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ADC concentration, DAR, and aggregation measurement [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. pharmiweb.com [pharmiweb.com]
- 5. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 12. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 13. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibody–Drug Conjugates: A Review of Approved Drugs and Their Clinical Level of Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 18. researchgate.net [researchgate.net]
- 19. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 23. kinampark.com [kinampark.com]
- 24. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 27. agilent.com [agilent.com]
- 28. researchgate.net [researchgate.net]
- 29. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. One moment, please... [iqbiosciences.com]
- 32. benchchem.com [benchchem.com]
- 33. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 34. pubs.acs.org [pubs.acs.org]
- 35. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Mal-PEG2-Val-Cit-PABA-PNP in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that dictates the stability, specificity, and efficacy of the ADC. This document provides detailed application notes and protocols for the use of Mal-PEG2-Val-Cit-PABA-PNP , a cleavable linker system, in the synthesis of ADCs.
The this compound linker is a sophisticated system designed for targeted drug delivery. It comprises several key functional units:
-
Maleimide (B117702) (Mal): A reactive group that specifically and covalently binds to free thiol groups on cysteine residues of an antibody.
-
Polyethylene Glycol (PEG2): A short PEG spacer that enhances the hydrophilicity of the linker-payload complex, which can improve the pharmacokinetic properties of the resulting ADC.
-
Valine-Citrulline (Val-Cit): A dipeptide motif that is specifically recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells. This enzymatic cleavage ensures the targeted release of the payload within the cancer cell.
-
p-Aminobenzyl Alcohol (PABA): A self-immolative spacer that, following the cleavage of the Val-Cit dipeptide, spontaneously releases the active payload.
-
p-Nitrophenyl (PNP): A highly reactive leaving group that facilitates the efficient conjugation of the cytotoxic payload to the linker.
These application notes will guide researchers through the principles of using this linker, detailed experimental protocols for payload conjugation and ADC synthesis, and methods for the characterization of the final ADC product.
Principle of Action
The mechanism of action for an ADC synthesized with the this compound linker is a multi-step process that relies on both the specificity of the antibody and the controlled release of the payload.
Caption: Mechanism of action of an ADC with a cleavable Val-Cit linker.
Data Presentation
The following table summarizes typical quantitative data obtained during the synthesis and characterization of an ADC using a Mal-PEG-Val-Cit-PABA based linker. Note: This data is representative and will vary depending on the specific antibody, payload, and reaction conditions.
| Parameter | Typical Value | Method of Determination |
| Linker-Payload Conjugation | ||
| Conjugation Efficiency | >95% | RP-HPLC, LC-MS |
| Purity of Linker-Payload | >98% | RP-HPLC |
| ADC Conjugation | ||
| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | HIC-HPLC, RP-HPLC, UV-Vis Spectroscopy |
| Percentage of Unconjugated Ab | <5% | HIC-HPLC |
| Aggregation | <5% | Size Exclusion Chromatography (SEC) |
| In Vitro Efficacy | ||
| IC50 (Antigen-Positive Cells) | 1 - 100 ng/mL | Cell-based cytotoxicity assay (e.g., MTT, XTT) |
| IC50 (Antigen-Negative Cells) | >1000 ng/mL | Cell-based cytotoxicity assay (e.g., MTT, XTT) |
Experimental Protocols
Protocol 1: Conjugation of an Amine-Containing Payload to this compound
This protocol describes the reaction of an amine-containing cytotoxic payload with the p-nitrophenyl carbonate group of the linker.
Materials:
-
This compound
-
Amine-containing payload (e.g., MMAE, Auristatin derivatives)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Lyophilizer
Procedure:
-
Dissolution of Reactants:
-
In a clean, dry reaction vial, dissolve this compound (1.2 equivalents) in anhydrous DMF or DMSO.
-
In a separate vial, dissolve the amine-containing payload (1.0 equivalent) in a minimal amount of anhydrous DMF or DMSO.
-
-
Reaction:
-
To the solution of the this compound linker, add the solution of the amine-containing payload.
-
Add DIPEA (2.0-3.0 equivalents) to the reaction mixture to act as a non-nucleophilic base.
-
Stir the reaction mixture at room temperature (20-25°C), protected from light.
-
-
Monitoring:
-
Monitor the progress of the reaction by LC-MS or RP-HPLC until the starting material (payload) is consumed (typically 2-18 hours).
-
-
Purification:
-
Upon completion, purify the crude product by semi-preparative RP-HPLC to obtain the Mal-PEG2-Val-Cit-PABA-Payload conjugate.
-
-
Lyophilization:
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the final product by LC-MS and RP-HPLC. The expected mass will be the sum of the mass of Mal-PEG2-Val-Cit-PABA and the payload, minus the mass of the p-nitrophenol leaving group.
-
Caption: Workflow for payload conjugation to the linker.
Protocol 2: Synthesis of the ADC via Cysteine Conjugation
This protocol details the conjugation of the maleimide-activated linker-payload to a monoclonal antibody with reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Mal-PEG2-Val-Cit-PABA-Payload (from Protocol 1)
-
Conjugation Buffer (e.g., Phosphate buffer with EDTA, pH 7.0-7.5)
-
Quenching Agent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Protein A chromatography)
Procedure:
-
Antibody Reduction:
-
If using a native antibody, partially reduce the interchain disulfide bonds to generate free thiol groups.
-
Incubate the antibody with a controlled molar excess of a reducing agent like TCEP or DTT (e.g., 2-5 equivalents) at 37°C for 30-60 minutes. The exact conditions should be optimized for the specific antibody.
-
Remove the excess reducing agent by buffer exchange into the conjugation buffer.
-
-
Conjugation Reaction:
-
Dissolve the Mal-PEG2-Val-Cit-PABA-Payload in a co-solvent such as DMSO to a high concentration.
-
Add the linker-payload solution to the reduced antibody solution at a molar excess of 4-8 fold. The optimal ratio should be determined experimentally to achieve the desired Drug-to-Antibody Ratio (DAR).
-
Gently agitate the reaction mixture at room temperature for 1-4 hours.
-
-
Quenching:
-
Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine.
-
-
Purification:
-
Purify the ADC from unconjugated linker-payload and other reaction components using SEC or Protein A chromatography.
-
-
Characterization:
-
Determine the DAR using HIC-HPLC or RP-HPLC.
-
Assess the level of aggregation by SEC.
-
Confirm the integrity of the ADC by SDS-PAGE and mass spectrometry.
-
Caption: Workflow for the synthesis of the Antibody-Drug Conjugate.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the potency of the synthesized ADC on cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Synthesized ADC
-
Unconjugated antibody (as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed both antigen-positive and antigen-negative cells in separate 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody in complete cell culture medium.
-
Replace the existing medium in the wells with the ADC dilutions.
-
-
Incubation:
-
Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).
-
-
MTT Addition:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization:
-
Remove the medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Conclusion
The this compound linker offers a robust and versatile platform for the development of highly effective and targeted ADCs. Its cleavable nature, triggered by the tumor-associated enzyme Cathepsin B, ensures the specific release of the cytotoxic payload within cancer cells, thereby minimizing off-target toxicity. The inclusion of a PEG spacer can further enhance the pharmacokinetic properties of the resulting ADC. The protocols provided in these application notes offer a comprehensive guide for researchers to successfully synthesize and characterize ADCs using this advanced linker technology. Careful optimization of reaction conditions and thorough characterization of the final product are essential for the development of safe and efficacious ADC therapeutics.
Application Notes and Protocols for Drug Conjugation to Mal-PEG2-Val-Cit-PABA-PNP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mal-PEG2-Val-Cit-PABA-PNP linker is a sophisticated, cleavable linker system designed for the development of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics that deliver potent cytotoxic drugs specifically to cancer cells, minimizing systemic toxicity.[1][] This linker's design incorporates several key features: a maleimide (B117702) (Mal) group for site-specific conjugation to thiol residues on an antibody, a polyethylene (B3416737) glycol (PEG) spacer to enhance hydrophilicity, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, a self-immolative para-aminobenzyl alcohol (PABA) spacer, and a p-nitrophenyl (PNP) activated carbonate for efficient conjugation to an amine-containing drug payload.[3]
Upon internalization of the ADC into a target cell, the Val-Cit linker is cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[][4] This cleavage initiates a cascade that results in the self-immolation of the PABA spacer, leading to the release of the unmodified, active drug inside the cancer cell.[5][6] This targeted drug release mechanism enhances the therapeutic window of the cytotoxic agent.[]
These application notes provide a detailed, two-part protocol for the successful conjugation of a drug to the this compound linker and the subsequent conjugation of the drug-linker construct to a monoclonal antibody.
Experimental Protocols
The overall process involves two main stages:
-
Activation of the Drug: Reaction of an amine-containing drug with the this compound linker.
-
Conjugation to the Antibody: Conjugation of the maleimide-activated drug-linker to the thiol groups of a reduced monoclonal antibody.
Part 1: Activation of the Drug with this compound Linker
This protocol details the reaction of an amine-containing cytotoxic payload with the p-nitrophenyl (PNP) activated carbonate of the linker.
Materials and Reagents:
-
This compound Linker
-
Amine-containing drug payload
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring and characterization
Procedure:
-
Dissolution of Reactants:
-
In a clean, dry reaction vessel, dissolve the this compound linker (1.2 equivalents) in anhydrous DMF or DMSO.
-
In a separate vessel, dissolve the amine-containing drug payload (1.0 equivalent) in a minimal amount of anhydrous DMF or DMSO.[7]
-
-
Reaction:
-
Monitoring:
-
Monitor the progress of the reaction by LC-MS. The reaction is complete when the starting material (this compound) is consumed, which typically takes 2-18 hours.[7]
-
-
Purification:
-
Upon completion, purify the maleimide-activated drug-linker construct by reversed-phase HPLC (RP-HPLC) to remove excess reagents, byproducts, and the p-nitrophenol leaving group.[7]
-
-
Characterization and Storage:
-
Confirm the identity and purity of the final product by LC-MS. The expected mass will be the sum of the masses of the Mal-PEG2-Val-Cit-PABA moiety and the drug, minus the mass of p-nitrophenol.[7]
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Store the purified maleimide-activated drug-linker at -20°C or -80°C, protected from light and moisture.[8]
-
Quantitative Data for Drug Activation:
| Parameter | Recommended Value | Notes |
| Molar Ratio (Linker:Drug) | 1.2 : 1.0 | A slight excess of the linker ensures complete consumption of the valuable drug. |
| Base (DIPEA) | 2.0 - 3.0 equivalents | Acts as a proton scavenger. |
| Solvent | Anhydrous DMF or DMSO | Ensures solubility of reactants.[7] |
| Temperature | 20-25°C (Room Temperature) | Mild conditions are generally sufficient.[7] |
| Reaction Time | 2 - 18 hours | Monitor by LC-MS for completion.[7] |
| Typical Yield | 60 - 80% | Yields are dependent on the specific drug used. |
| Purity (Post-HPLC) | >95% | High purity is crucial for the subsequent conjugation step. |
Part 2: Conjugation of Maleimide-Activated Drug-Linker to an Antibody
This protocol describes the conjugation of the maleimide-activated drug-linker to a monoclonal antibody (mAb) with available thiol groups. These thiol groups are typically generated by the reduction of interchain disulfide bonds.
Materials and Reagents:
-
Monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for reduction
-
Maleimide-activated drug-linker (from Part 1)
-
Conjugation Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.0-7.5, containing 1-2 mM EDTA)[9][10]
-
Co-solvent (e.g., DMSO or DMF)
-
Quenching Reagent (e.g., N-acetylcysteine)[7]
-
Size-Exclusion Chromatography (SEC) system for purification
-
Hydrophobic Interaction Chromatography (HIC) or LC-MS for DAR determination
Procedure:
-
Antibody Preparation (Reduction):
-
If using a native antibody, partially reduce the interchain disulfide bonds to generate free thiol groups.
-
Dissolve the antibody to a concentration of 5-10 mg/mL in conjugation buffer.[9]
-
Add a 10-fold molar excess of TCEP to the antibody solution.[11] Incubate for 30 minutes at room temperature.[10]
-
Remove excess TCEP by buffer exchange using a desalting column or tangential flow filtration, equilibrating into fresh, degassed conjugation buffer.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-activated drug-linker in a co-solvent such as DMSO to a concentration of approximately 10 mM.[10][11]
-
Add the drug-linker solution to the reduced antibody solution at a molar excess of 4-8 fold.[7] The final concentration of the organic co-solvent should be kept below 10% (v/v) to maintain antibody stability.
-
Gently agitate the reaction mixture and incubate for 1-4 hours at room temperature or overnight at 4°C, protected from light.[1][7]
-
-
Quenching:
-
Quench any unreacted thiol groups on the antibody by adding an excess of N-acetylcysteine.[7] Incubate for 20 minutes.
-
-
Purification:
-
Purify the ADC from unconjugated drug-linker and other small molecules using size-exclusion chromatography (SEC).[7]
-
Collect the fractions corresponding to the purified ADC monomer.
-
-
Characterization:
Quantitative Data for Antibody Conjugation:
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 5 - 10 mg/mL | Higher concentrations can promote aggregation. |
| Molar Ratio (Drug-Linker:Antibody) | 4 - 8 : 1 | Molar excess drives the conjugation to completion.[7] |
| pH | 7.0 - 7.5 | Optimal for maleimide-thiol reaction, minimizes hydrolysis.[1] |
| Reaction Time | 1 - 4 hours at RT, or overnight at 4°C | Longer times may be needed for less reactive thiols.[7] |
| Quenching Agent | N-acetylcysteine | Caps unreacted maleimides and thiols.[7] |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | A typical target for ADCs with reduced interchain disulfides.[7] |
| Purity (Post-SEC) | >98% monomer | Low aggregation is critical for safety and efficacy. |
Visualizations
Caption: Experimental workflow for the two-part conjugation process.
Caption: Intracellular drug release mechanism of a Val-Cit-PABA linked ADC.
References
- 1. benchchem.com [benchchem.com]
- 3. Mal-amido-PEG2-Val-Cit-PAB-PNP, ADC linker, 2112738-13-1 | BroadPharm [broadpharm.com]
- 4. Synthesis and Evaluation of Small Molecule Drug Conjugates Harnessing Thioester-Linked Maytansinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. symeres.com [symeres.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 10. broadpharm.com [broadpharm.com]
- 11. biotium.com [biotium.com]
- 12. benchchem.com [benchchem.com]
- 13. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Step-by-Step Guide for Antibody Conjugation with Mal-PEG2-Val-Cit-PABA-PNP
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the conjugation of antibodies with the cleavable linker, Mal-PEG2-Val-Cit-PABA-PNP. This linker system is frequently employed in the development of Antibody-Drug Conjugates (ADCs), offering a maleimide (B117702) group for thiol-specific conjugation to cysteine residues on the antibody, a hydrophilic PEG spacer to improve solubility, a cathepsin B-cleavable Val-Cit dipeptide for intracellular drug release, and a PABA self-immolative spacer connected to a p-nitrophenyl (PNP) carbonate for drug attachment.[1][2] Adherence to this detailed protocol will facilitate the generation of homogenous and effective ADCs for research and therapeutic development.
Overview of the Conjugation Process
The conjugation process involves a series of sequential steps, beginning with the reduction of the antibody's interchain disulfide bonds to generate free thiol groups. This is followed by the conjugation of the thiol-reactive maleimide group of the linker-payload to the antibody. The final step involves the purification of the resulting ADC to remove unconjugated antibody, free linker-payload, and other impurities. The entire workflow is depicted in the diagram below.
Caption: Experimental workflow for antibody conjugation.
Data Presentation: Key Reaction Parameters
The following tables summarize the key quantitative parameters for the antibody reduction and conjugation steps. Optimization of these parameters may be necessary depending on the specific antibody and payload.
Table 1: Antibody Reduction Parameters
| Parameter | TCEP | DTT |
| Molar Excess (to Antibody) | 5-10 fold | 10-100 fold |
| Concentration | 10 mM in BBS | 100 mM in water |
| Incubation Time | 30 minutes - 2 hours | 30 minutes |
| Temperature | Room Temperature or 37°C | 30-37°C |
| Notes | TCEP does not need to be removed before conjugation. | Excess DTT must be removed prior to conjugation. |
Table 2: Conjugation Reaction Parameters
| Parameter | Recommended Range |
| Molar Excess of Linker-Payload (to Antibody) | 5-20 fold |
| Antibody Concentration | 1-10 mg/mL |
| Reaction Buffer | PBS or Tris-based buffer, pH 6.5-7.5 |
| Organic Co-solvent | Up to 20% (e.g., DMSO or DMF) |
| Incubation Time | 1-4 hours or overnight |
| Temperature | 4°C or Room Temperature |
Experimental Protocols
This section provides detailed, step-by-step protocols for each stage of the conjugation process.
Pre-conjugation Preparation
3.1.1. Antibody Buffer Exchange
-
Exchange the antibody into a suitable reaction buffer, such as phosphate-buffered saline (PBS) with 50 mM sodium phosphate, 50 mM sodium chloride, and 2 mM EDTA at pH 7.5.[3]
-
Use a desalting column or centrifugal ultrafiltration device with an appropriate molecular weight cutoff (e.g., 10 kDa) for buffer exchange.
-
Determine the final antibody concentration using a spectrophotometer at 280 nm. The concentration should ideally be between 1-10 mg/mL.
3.1.2. Linker-Payload Preparation
-
Dissolve the this compound-Payload conjugate in an anhydrous organic solvent such as DMSO or DMF to prepare a stock solution of known concentration (e.g., 10 mM).[3]
-
Store the stock solution at -20°C or -80°C, protected from light.[1]
Antibody Reduction
This protocol describes the reduction of interchain disulfide bonds to generate free thiols for conjugation.
-
In a suitable reaction vessel, add the buffer-exchanged antibody to the desired final concentration.
-
Add the reducing agent (TCEP or DTT) to the antibody solution according to the parameters in Table 1.
-
Incubate the reaction mixture at the specified temperature and time with gentle mixing.
-
If using DTT, remove the excess reducing agent by buffer exchange as described in section 3.1.1.
Conjugation Reaction
This protocol details the thiol-maleimide coupling reaction. The reaction mechanism is illustrated in the diagram below.
References
Application Notes and Protocols for Mal-PEG2-Val-Cit-PABA-PNP in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the Maleimide-PEG2-Valine-Citrulline-para-aminobenzylcarbamate-para-nitrophenyl (Mal-PEG2-Val-Cit-PABA-PNP) linker in the development of targeted drug delivery systems, particularly Antibody-Drug Conjugates (ADCs).
Introduction to this compound Linker
The this compound is a sophisticated, cleavable linker system designed for the targeted delivery of cytotoxic agents to pathological cells, such as cancer cells. Its multi-component structure ensures stability in circulation and specific release of the payload within the target cell.[][2]
-
Maleimide (Mal): Enables covalent conjugation to thiol groups on targeting moieties, such as antibodies, through a stable thioether bond.[2]
-
Polyethylene Glycol (PEG2): A short PEG spacer enhances the solubility and stability of the resulting conjugate.[2]
-
Valine-Citrulline (Val-Cit): A dipeptide motif that is specifically recognized and cleaved by Cathepsin B, a lysosomal protease often overexpressed in tumor cells.[]
-
para-aminobenzylcarbamate (PABA): A self-immolative spacer that, following enzymatic cleavage of the Val-Cit bond, spontaneously releases the conjugated drug in its active form.[]
-
para-nitrophenyl (PNP): A good leaving group that facilitates the conjugation of the linker to the cytotoxic payload.
The targeted drug delivery strategy employing this linker relies on the internalization of the ADC into the target cell, followed by trafficking to the lysosome where the enzymatic cleavage and subsequent drug release occur.[4]
Mechanism of Action
The mechanism of action for an ADC utilizing the this compound linker involves a series of sequential events leading to the targeted release of the cytotoxic payload.
Quantitative Data Summary
The following tables summarize representative quantitative data for ADCs utilizing Val-Cit linkers. It is important to note that specific results will vary depending on the antibody, payload, drug-to-antibody ratio (DAR), and the specific cancer cell line being tested.
Table 1: In Vitro Cytotoxicity of Val-Cit Linker-Based ADCs
| ADC Construct | Cell Line | IC50 (pmol/L) | Reference |
| Trastuzumab-Val-Cit-MMAE | HER2+ | 14.3 | [5] |
| Anti-CD22-Val-Cit-DM1 | Human Lymphoma | Induces tumor regression at 3 mg/kg | [5] |
| Val-Cit based ADCs | Antigen-positive | Potent cytotoxicity | [6] |
Table 2: In Vivo Efficacy of Val-Cit Linker-Based ADCs in Xenograft Models
| ADC Construct | Tumor Model | Dose | Outcome | Reference |
| cAC10-Val-Cit-MMAE (E4) | Karpas-299 s.c. | 0.5 or 1.0 mg/kg | Tumor growth inhibition | [7] |
| Trastuzumab-Val-Cit-MMAE | Xenograft Mouse Model | 1 mg/kg | 57% reduction in tumor volume | [5] |
| cBu-Cit linker ADC | Xenograft Mouse Model | 3 mg/kg | Greater tumor suppression than Val-Cit ADC | [5] |
Table 3: Plasma Stability of Val-Cit Linkers
| Linker | Plasma Source | Stability | Notes | Reference |
| Val-Cit | Human | Generally Stable | [8] | |
| Val-Cit | Mouse | Unstable | Premature cleavage by carboxylesterase Ces1c | [8][9] |
| Glutamic acid-Val-Cit (EVCit) | Mouse | Significantly Increased Stability | Retains Cathepsin B-mediated cleavage | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol for Antibody-Drug Conjugation
This protocol outlines the steps for conjugating the this compound linker to a monoclonal antibody.
Materials:
-
This compound linker
-
Amine-containing cytotoxic payload
-
Monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column
-
LC-MS system
Procedure:
-
Payload Conjugation to Linker:
-
Dissolve the this compound linker (1.1 equivalents) and the amine-containing payload (1.0 equivalent) in a minimal amount of anhydrous DMF or DMSO.
-
Add DIPEA (2.0 equivalents) to the reaction mixture.
-
Stir at room temperature for 2-4 hours, monitoring the reaction by LC-MS until the PNP is consumed.
-
Purify the maleimide-activated drug-linker by reverse-phase HPLC.
-
-
Antibody Reduction:
-
Prepare the antibody in PBS.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
Remove excess TCEP by buffer exchange into PBS.
-
-
Conjugation of Drug-Linker to Antibody:
-
Dissolve the purified maleimide-activated drug-linker in DMSO.
-
Add the drug-linker solution to the reduced antibody solution at a 5-10 fold molar excess.
-
Gently mix and incubate at room temperature for 1-2 hours.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated drug-linker using a SEC column equilibrated with PBS.
-
Collect fractions corresponding to the ADC monomer.
-
-
Characterization of the ADC:
-
Determine the drug-to-antibody ratio (DAR) by hydrophobic interaction chromatography (HIC) or LC-MS.
-
Assess the purity and aggregation of the ADC by SEC.
-
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC50 value of the ADC in a target cancer cell line.[10][11][12][13]
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
Purified ADC
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC in cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 72-96 hours.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization:
-
Add solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Measure Absorbance:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Calculate IC50:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting software.
-
Protocol for In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of the ADC in a mouse xenograft model.[14]
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Tumor cell line
-
Purified ADC
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
-
Tumor Growth:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Randomization:
-
Randomize the mice into treatment groups (e.g., vehicle control, ADC low dose, ADC high dose).
-
-
ADC Administration:
-
Administer the ADC intravenously at the predetermined doses and schedule.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
-
Endpoint:
-
Euthanize the mice when tumors reach a predetermined size or at the end of the study.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate tumor growth inhibition and assess the statistical significance of the results.
-
Concluding Remarks
The this compound linker is a versatile and effective tool for the development of targeted drug delivery systems. Its cleavable nature allows for the specific release of cytotoxic payloads within target cells, enhancing therapeutic efficacy while minimizing off-target toxicity. The protocols provided herein offer a framework for the successful implementation of this linker technology in preclinical research and drug development.
References
- 2. Mal-amido-PEG2-Val-Cit-PAB-PNP, ADC linker, 2112738-13-1 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Cleavable Linker Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cleavable linkers are critical components in the design of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] Their primary function is to securely connect a therapeutic payload to a targeting moiety (e.g., an antibody) during systemic circulation and then to efficiently release the payload at the desired site of action, often within the target cell or the tumor microenvironment.[2][3] The selective cleavage of these linkers is paramount to maximizing therapeutic efficacy while minimizing off-target toxicity.[1][4] This document provides detailed application notes and protocols for the experimental evaluation of various types of cleavable linkers.
Types of Cleavable Linkers and Their Mechanisms
Cleavable linkers are designed to exploit the unique physiological conditions of the target environment. The major classes of cleavable linkers are categorized based on their cleavage mechanism.[1][2]
-
Protease-Sensitive Linkers: These linkers, often containing dipeptide sequences like valine-citrulline (Val-Cit) or valine-alanine (Val-Ala), are designed to be cleaved by specific proteases, such as Cathepsin B, which are overexpressed in the lysosomes of tumor cells.[2][3][5]
-
pH-Sensitive (Acid-Labile) Linkers: These linkers, which include hydrazones and acetals, are stable at physiological pH (7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[6][7]
-
Glutathione-Sensitive (Reductively Cleavable) Linkers: These linkers incorporate a disulfide bond that remains stable in the bloodstream but is readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (B108866) (GSH) compared to the extracellular space.[2][3]
Quantitative Comparison of Linker Performance
The selection of an appropriate cleavable linker significantly influences the stability, potency, and therapeutic index of a drug conjugate.[4] The following tables summarize key quantitative data from various studies to facilitate a comparative evaluation of different linker technologies.
Table 1: Plasma Stability of Cleavable Linkers
A critical attribute of a linker is its stability in systemic circulation to prevent premature payload release.[4]
| Linker Type | Linker Example | System | Half-life (t1/2) | Reference |
| Protease-Sensitive | Val-Cit | Mouse | ~144 hours | [8] |
| Protease-Sensitive | Val-Cit | Cynomolgus Monkey | ~230 hours | [8] |
| pH-Sensitive | Hydrazone | In vivo (Besponsa®) | ~1.5-2% cleavage per day | [9] |
| Glucuronide | Glucuronic acid-PABC | Rat Plasma | 81 days (extrapolated) | [9] |
Table 2: In Vitro Cytotoxicity (IC50 Values) of ADCs with Different Cleavable Linkers
The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values indicate higher potency.
| Linker Type | Linker Example | Cell Line | IC50 (pM) | Reference |
| Protease-Sensitive | Val-Cit-PAB-MMAE | Various | Potent activity | [1] |
| pH-Sensitive | Hydrazone-Doxorubicin | Various | Generally less potent than protease-sensitive linkers | [4] |
| Enzyme-Sensitive | β-Galactosidase-cleavable MMAE | HER2+ | 8.8 | [5] |
| Enzyme-Sensitive | Sulfatase-cleavable MMAE | HER2+ | 61 | [5] |
Note: The data presented are compiled from various sources and may not be directly comparable due to differences in experimental setups.[4]
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures is crucial for understanding and implementing cleavable linker assays.
Caption: General mechanism of ADC action with different cleavable linkers.
Caption: Workflow for assessing ADC stability in plasma.[10]
References
- 1. Ultimate Guide to Choosing the Right Cleavable Linker for ADCs | AxisPharm [axispharm.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. news-medical.net [news-medical.net]
- 6. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 7. iphasebiosci.com [iphasebiosci.com]
- 8. benchchem.com [benchchem.com]
- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Mal-PEG2-Val-Cit-PABA-PNP in Cysteine-Specific Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the Maleimide-PEG2-Valine-Citrulline-para-aminobenzyl-para-nitrophenyl carbonate (Mal-PEG2-Val-Cit-PABA-PNP) linker in the cysteine-specific conjugation of payloads to antibodies, primarily for the development of Antibody-Drug Conjugates (ADCs).
Introduction to this compound Linker
The this compound is a state-of-the-art cleavable linker system designed for the precise conjugation of therapeutic payloads to antibodies via cysteine residues. This linker is a critical component in the design of ADCs, ensuring stable drug attachment in circulation and facilitating controlled release within the target cancer cells.[1][2][3] Its multi-component structure is engineered for optimal performance:
-
Maleimide (B117702) (Mal): A thiol-reactive group that specifically and covalently binds to free cysteine residues on the antibody, which are typically generated by the reduction of interchain disulfide bonds.[2][]
-
Polyethylene Glycol (PEG2): A short, hydrophilic spacer that enhances the solubility and pharmacokinetic properties of the resulting ADC.
-
Valine-Citrulline (Val-Cit): A dipeptide motif that is specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which are overexpressed in many tumor cells.[5][6][7] This enzymatic cleavage is the primary mechanism for intracellular drug release.
-
para-aminobenzyl alcohol (PABA): A self-immolative spacer that, following the cleavage of the Val-Cit dipeptide, spontaneously releases the attached payload in its active form.[8]
-
para-nitrophenyl (PNP): A highly reactive leaving group that facilitates the efficient attachment of amine-containing cytotoxic drugs to the linker.[2]
The strategic combination of these elements results in an ADC that remains stable in the bloodstream, minimizing off-target toxicity, and efficiently releases its cytotoxic payload upon internalization into antigen-expressing cancer cells.[5][7]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the use of this compound linkers in ADC development.
Table 1: Typical Drug-to-Antibody Ratio (DAR) for Cysteine-Specific Conjugation
| Conjugation Strategy | Typical Average DAR | Range of DAR Species | Key Considerations |
| Partial reduction of interchain disulfides | 3.5 - 4.5 | 0, 2, 4, 6, 8 | Results in a heterogeneous mixture of ADC species.[9] |
| Engineered cysteine residues (e.g., THIOMAB™) | 2.0 or 4.0 (Homogeneous) | Primarily a single species | Allows for the production of homogeneous ADCs with a precise DAR. |
Table 2: Plasma Stability of Val-Cit Linker-Based ADCs
| Plasma Source | Stability Profile | Key Factors Influencing Stability |
| Human and Primate | High stability | The Val-Cit linker is generally stable in human and primate plasma.[5][6] |
| Rodent (Mouse) | Lower stability | Susceptible to premature cleavage by carboxylesterase 1C (Ces1C) in mouse plasma.[6][7][10] |
Table 3: Typical Conjugation Efficiency
| Parameter | Typical Value | Method of Determination |
| Conjugation Efficiency | >95% | RP-HPLC, HIC |
| Yield of Purified ADC | 50-80% | UV-Vis Spectroscopy |
Experimental Protocols
This section provides detailed, step-by-step protocols for the key experimental procedures involved in generating and characterizing an ADC using the this compound linker.
Protocol for Antibody Reduction (Partial)
This protocol is designed to partially reduce the interchain disulfide bonds of a monoclonal antibody (mAb) to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) at a concentration of 5-20 mg/mL in a suitable buffer (e.g., PBS, pH 7.2).
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Borate (B1201080) buffer (500 mM sodium borate, 500 mM NaCl, pH 8.0).
-
Desalting column (e.g., Sephadex G25).
-
Reaction buffer: PBS with 1 mM DTPA.
Procedure:
-
To a solution of the antibody, add borate buffer.
-
Add the reducing agent (DTT or TCEP) to the antibody solution. A typical molar ratio of reducing agent to antibody is between 2 and 10-fold excess.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.[11][12]
-
Immediately purify the reduced antibody using a desalting column pre-equilibrated with PBS containing 1 mM DTPA to remove the excess reducing agent.[][11]
-
Determine the concentration of the reduced antibody using UV-Vis spectroscopy at 280 nm.
-
Quantify the number of free thiol groups per antibody using Ellman's reagent (DTNB).[12]
Protocol for Drug-Linker Synthesis
This protocol describes the attachment of an amine-containing cytotoxic payload to the this compound linker.
Materials:
-
This compound.
-
Amine-containing cytotoxic payload.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Diisopropylethylamine (DIPEA).
-
Reverse-phase HPLC (RP-HPLC) for purification.
Procedure:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
In a separate vial, dissolve the amine-containing payload in a minimal amount of the same solvent.
-
Add the payload solution to the linker solution.
-
Add 2-3 equivalents of DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 2-18 hours, monitoring the progress by LC-MS.
-
Upon completion, purify the drug-linker conjugate by RP-HPLC.
Protocol for Cysteine-Specific Conjugation
This protocol details the conjugation of the maleimide-activated drug-linker to the reduced antibody.
Materials:
-
Reduced antibody with free thiol groups.
-
Maleimide-activated drug-linker.
-
Co-solvent (e.g., DMSO).
-
Conjugation buffer: PBS, pH 7.4 with EDTA.
-
Quenching reagent: N-acetylcysteine.
-
Purification system (e.g., size-exclusion chromatography).
Procedure:
-
Dissolve the maleimide-activated drug-linker in a co-solvent like DMSO to a high concentration.
-
Add the drug-linker solution to the reduced antibody solution at a molar excess of 4-8 fold.[]
-
Gently agitate the reaction mixture at room temperature for 1-4 hours.[]
-
Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine.[]
-
Purify the resulting ADC using size-exclusion chromatography to remove unreacted drug-linker and other small molecules.[]
Protocol for DAR Determination by HIC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the average DAR and the distribution of drug-loaded species for cysteine-conjugated ADCs.[13]
Materials:
-
Purified ADC sample.
-
HIC column.
-
HIC Buffer A (e.g., high salt buffer).
-
HIC Buffer B (e.g., low salt buffer).
-
HPLC system.
Procedure:
-
Equilibrate the HIC column with HIC Buffer A.
-
Inject the ADC sample onto the column.
-
Elute the ADC species using a linear gradient from Buffer A to Buffer B. Species with higher DAR are more hydrophobic and will elute later.
-
Monitor the elution profile at 280 nm.
-
Calculate the average DAR by determining the weighted average of the peak areas corresponding to each DAR species (DAR 0, 2, 4, 6, 8).[]
Visualizations
Mechanism of Intracellular Drug Release
The following diagram illustrates the signaling pathway of drug release from an ADC conjugated with the Mal-PEG2-Val-Cit-PABA linker upon internalization into a target cancer cell.
Caption: Intracellular drug release pathway of a Val-Cit linker-based ADC.
Experimental Workflow for ADC Synthesis and Characterization
The diagram below outlines the logical workflow for the synthesis, purification, and characterization of an ADC using the this compound linker.
Caption: Experimental workflow for ADC synthesis and characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mal-amido-PEG2-Val-Cit-PAB-PNP, ADC linker, 2112738-13-1 | BroadPharm [broadpharm.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. communities.springernature.com [communities.springernature.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. broadpharm.com [broadpharm.com]
- 13. pharmiweb.com [pharmiweb.com]
Application Notes and Protocols for the In Vitro Characterization of ADCs with a Mal-PEG2-Val-Cit-PABA-PNP Linker
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the in vitro characterization of Antibody-Drug Conjugates (ADCs) that utilize the Maleimide-PEG2-Valine-Citrulline-para-aminobenzylcarbamate-para-nitrophenyl (Mal-PEG2-Val-Cit-PABA-PNP) linker system. This cleavable linker is designed for stability in circulation and selective release of the cytotoxic payload within target cells.[1][2]
The following sections detail the core principles, experimental protocols, and data interpretation for key in vitro assays essential for the preclinical evaluation of these ADCs.
Introduction to the this compound Linker
The this compound linker is a sophisticated system designed to connect a potent cytotoxic drug to a monoclonal antibody. Each component plays a crucial role:
-
Maleimide (Mal): Enables covalent conjugation to the antibody via reaction with thiol groups on cysteine residues.[3]
-
Polyethylene Glycol (PEG2): A short PEG spacer enhances the solubility and stability of the ADC.[3]
-
Valine-Citrulline (Val-Cit): A dipeptide sequence that is specifically recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[2][4]
-
para-Aminobenzylcarbamate (PABA): A self-immolative spacer that, following Val-Cit cleavage, spontaneously releases the payload in its active form.[2]
-
para-Nitrophenyl (PNP): A leaving group that facilitates the conjugation of the payload to the linker.
The mechanism of action for an ADC with this linker begins with the binding of the antibody to its target antigen on the cancer cell surface. The ADC-antigen complex is then internalized, typically via endocytosis, and trafficked to the lysosome.[4][5] Inside the acidic environment of the lysosome, Cathepsin B cleaves the Val-Cit dipeptide, triggering the self-immolation of the PABA spacer and the release of the cytotoxic payload.[2][4]
Key In Vitro Characterization Assays
A panel of in vitro assays is critical for evaluating the efficacy, specificity, and stability of an ADC.
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute that defines the average number of drug molecules conjugated to a single antibody and can significantly impact the ADC's efficacy and safety.[6][7]
Experimental Protocol: Hydrophobic Interaction Chromatography (HIC)
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a HIC column.
-
Mobile Phase Preparation:
-
Mobile Phase A: A high salt concentration buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: A low salt concentration buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
-
Sample Preparation: Dilute the ADC to a final concentration of 1 mg/mL in Mobile Phase A.
-
Chromatographic Conditions:
-
Inject 10-25 µL of the prepared ADC sample.
-
Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
The different drug-loaded species will separate based on their hydrophobicity, with higher DAR species having longer retention times.
-
Calculate the weighted average DAR by integrating the peak areas for each species.[6]
-
Table 1: Representative Drug-to-Antibody Ratio (DAR) Data
| ADC Species | Peak Area (%) | DAR |
| DAR 0 | 5 | 0 |
| DAR 2 | 25 | 2 |
| DAR 4 | 50 | 4 |
| DAR 6 | 15 | 6 |
| DAR 8 | 5 | 8 |
| Average DAR | 3.8 |
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing target cancer cells and is used to calculate the half-maximal inhibitory concentration (IC50).[5]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed target (antigen-positive) and non-target (antigen-negative) cells in separate 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium. Add the diluted compounds to the cells and incubate for 72-96 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 150 µL of a solubilization solution (e.g., DMSO) to each well and mix to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting model.[4]
Table 2: Representative In Vitro Cytotoxicity Data
| Cell Line | Target Antigen Expression | ADC IC50 (ng/mL) | Unconjugated Antibody IC50 (ng/mL) | Free Payload IC50 (ng/mL) |
| Cell Line A | High | 15 | > 1000 | 0.5 |
| Cell Line B | Low | 250 | > 1000 | 0.6 |
| Cell Line C | Negative | > 1000 | > 1000 | 0.4 |
Antibody Internalization Assay
This assay confirms that the ADC is taken up by the target cells, a prerequisite for payload release.[8][9]
Experimental Protocol: pH-Sensitive Dye-Based Assay
-
ADC Labeling: Label the ADC with a pH-sensitive dye (e.g., pHrodo Red) according to the manufacturer's instructions. This dye is non-fluorescent at neutral pH but becomes fluorescent in the acidic environment of the endosomes and lysosomes.[5]
-
Cell Seeding: Seed target cells in a 96-well black, clear-bottom plate and incubate overnight.
-
Treatment: Treat the cells with the fluorescently labeled ADC at various concentrations.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for different time points (e.g., 1, 4, 8, 24 hours).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or a high-content imaging system.
-
Data Analysis: An increase in fluorescence intensity over time indicates ADC internalization.
Table 3: Representative Antibody Internalization Data
| Time (hours) | Fluorescence Intensity (Arbitrary Units) |
| 0 | 50 |
| 1 | 250 |
| 4 | 800 |
| 8 | 1500 |
| 24 | 2500 |
In Vitro Bystander Effect Assay
The bystander effect occurs when the released, membrane-permeable payload diffuses out of the target cell and kills neighboring antigen-negative cells.[10][11] This is a key advantage of ADCs with cleavable linkers.[11]
Experimental Protocol: Co-culture Assay
-
Cell Preparation: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP).
-
Co-culture Seeding: Seed a mixture of antigen-positive and GFP-labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5, 1:10) and incubate overnight.
-
ADC Treatment: Treat the co-culture with the ADC at a concentration that is cytotoxic to the antigen-positive cells but not to the antigen-negative cells in monoculture.
-
Incubation: Incubate the plate for 72-96 hours.
-
Imaging and Analysis: Use a high-content imaging system to quantify the number of viable GFP-positive (antigen-negative) cells.
-
Data Interpretation: A significant reduction in the number of viable antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.
Table 4: Representative Bystander Effect Data
| Ratio (Ag+ : Ag-) | % Viability of Ag- Cells (No ADC) | % Viability of Ag- Cells (With ADC) |
| 1:1 | 100% | 45% |
| 1:5 | 100% | 60% |
| 1:10 | 100% | 75% |
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC in plasma and measures the rate of premature payload release.[12][13]
Experimental Protocol
-
Incubation: Incubate the ADC in plasma (human, mouse) at a concentration of 100 µg/mL at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).[4]
-
Sample Collection: At each time point, collect an aliquot of the plasma sample.
-
Analysis:
-
ELISA: Use an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of total antibody and conjugated antibody.
-
LC-MS: Use liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of free payload released into the plasma.[14]
-
-
Data Analysis: Calculate the percentage of ADC remaining and the amount of free payload over time to determine the stability of the ADC.
Table 5: Representative Plasma Stability Data
| Time (hours) | % Intact ADC Remaining (Human Plasma) | % Intact ADC Remaining (Mouse Plasma) |
| 0 | 100 | 100 |
| 24 | 98 | 95 |
| 48 | 95 | 88 |
| 96 | 90 | 75 |
| 168 | 85 | 60 |
Visualizations
Caption: Mechanism of action of a Val-Cit linker-based ADC.
Caption: Workflow for in vitro characterization of ADCs.
Caption: Val-Cit-PABA linker cleavage and payload release.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mal-amido-PEG2-Val-Cit-PAB-PNP, ADC linker, 2112738-13-1 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmiweb.com [pharmiweb.com]
- 7. perlan.com.pl [perlan.com.pl]
- 8. Quantitative Assessment of Antibody Internalization with Novel Monoclonal Antibodies against Alexa Fluorophores | PLOS One [journals.plos.org]
- 9. Antibody Internalization | Thermo Fisher Scientific - US [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 14. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Determining Drug-to-Antibody Ratio (DAR) of Cysteine-Linked ADCs
These application notes provide a comprehensive overview and detailed protocols for the determination of the Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) utilizing a cysteine-linked linker technology. The DAR is a critical quality attribute (CQA) that significantly impacts the efficacy and safety of an ADC.[1][2][3][4][5] Therefore, accurate and robust analytical methods are required for its characterization.[6]
Introduction to Antibody-Drug Conjugates and DAR
Antibody-Drug Conjugates (ADCs) are a class of biotherapeutics that combine the targeting specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic drug.[7][8] An ADC consists of three main components: a monoclonal antibody, a cytotoxic payload, and a linker that connects them.[7][9][10] The linker is a crucial component that ensures the stability of the ADC in circulation and allows for the release of the payload at the target site.[8][9][10][11]
The Drug-to-Antibody Ratio (DAR) is defined as the average number of drug molecules conjugated to a single antibody molecule.[1][3] The DAR value and the distribution of different drug-loaded species are critical quality attributes as they influence the ADC's therapeutic index.[3] A low DAR may result in reduced potency, while a high DAR can lead to increased toxicity and poor pharmacokinetics.[1][3][4][5] For cysteine-linked ADCs, where the drug is conjugated to the antibody via inter-chain disulfide bonds, the expected drug load typically occurs in intervals of 2, 4, 6, and 8.[12]
Analytical Methods for DAR Determination
Several analytical techniques can be employed to determine the DAR of ADCs. The choice of method depends on the specific characteristics of the ADC, including the linker chemistry and the properties of the payload. The most common methods include:
-
Ultraviolet-Visible (UV/Vis) Spectroscopy: A simple and convenient method for determining the average DAR.[3][4][][14]
-
Hydrophobic Interaction Chromatography (HIC): A robust method for determining both the average DAR and the distribution of different drug-loaded species.[5][14][15][16][17][18][19][20][21][22]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used after reduction of the ADC to separate the light and heavy chains for DAR calculation.[1][4][][23][24][25]
-
Mass Spectrometry (MS): A powerful technique that provides accurate mass measurements for the intact ADC and its subunits, allowing for precise DAR determination.[2][5][6][26][27][28][29][30]
Experimental Protocols
This section provides detailed protocols for the three most common methods for DAR determination of cysteine-linked ADCs.
Protocol 1: Average DAR Determination by UV/Vis Spectroscopy
This method is based on the Beer-Lambert law and requires that the antibody and the drug have distinct maximum absorbance wavelengths (λmax).[3][4][]
Workflow for UV/Vis Spectroscopy DAR Calculation
Caption: Workflow for average DAR determination using UV/Vis spectroscopy.
Materials:
-
ADC sample
-
Formulation buffer
-
UV/Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Determine Extinction Coefficients:
-
Measure the extinction coefficient of the naked antibody at 280 nm (εAb,280) and at the drug's λmax (εAb,λmax).
-
Measure the extinction coefficient of the drug-linker at 280 nm (εDrug,280) and at its λmax (εDrug,λmax).
-
-
Sample Measurement:
-
Prepare a solution of the ADC in the formulation buffer at a known concentration (e.g., 1 mg/mL).
-
Measure the absorbance of the ADC solution at 280 nm (A280) and at the drug's λmax (Aλmax).
-
-
Calculation:
-
Calculate the concentration of the antibody (CAb) and the drug (CDrug) using the following simultaneous equations based on the Beer-Lambert law[]:
-
A280 = (εAb,280 * CAb) + (εDrug,280 * CDrug)
-
Aλmax = (εAb,λmax * CAb) + (εDrug,λmax * CDrug)
-
-
Calculate the average DAR using the formula:
-
Average DAR = CDrug / CAb [3]
-
-
Protocol 2: DAR Distribution by Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity.[15][19] As more drug molecules are conjugated to the antibody, the hydrophobicity of the ADC increases, leading to stronger retention on the HIC column.[15][19] This allows for the separation of species with different DAR values.[21]
Experimental Workflow for HIC-based DAR Analysis
Caption: Workflow for DAR analysis using Hydrophobic Interaction Chromatography.
Materials:
-
ADC sample
-
HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1-2 mg/mL in Mobile Phase A.[12]
-
Chromatographic Conditions:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the prepared sample.
-
Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes) to elute the bound proteins.[15]
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). The species with lower DAR values will elute earlier.[19]
-
Integrate the area of each peak.
-
Calculate the percentage of each DAR species.
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Peak Area of each species × DAR value of that species) / 100 []
-
-
Protocol 3: DAR Determination by Reversed-Phase HPLC (RP-HPLC) after Reduction
This method involves the reduction of the ADC to separate the light chains (LC) and heavy chains (HC). The different drug-loaded chains are then separated by RP-HPLC.[1]
Workflow for RP-HPLC based DAR Analysis after Reduction
Caption: Workflow for DAR analysis using RP-HPLC following ADC reduction.
Materials:
-
ADC sample
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
RP-HPLC column (e.g., PLRP-S)
-
HPLC system with a UV detector
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Procedure:
-
Sample Reduction:
-
Incubate the ADC sample (e.g., at 1 mg/mL) with a reducing agent like DTT (e.g., 10 mM) at 37°C for 30 minutes to reduce the inter-chain disulfide bonds.
-
-
Chromatographic Conditions:
-
Equilibrate the RP-HPLC column with a mixture of Mobile Phase A and B.
-
Inject the reduced sample.
-
Apply a linear gradient of increasing Mobile Phase B to elute the light and heavy chains.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains.
-
Calculate the weighted peak areas for the light chains (ΣLC Weighted peak area) and heavy chains (ΣHC Weighted peak area).
-
Calculate the average DAR using the formula:
-
Average DAR = 2 × (ΣLC Weighted peak area + ΣHC Weighted peak area) / 100 [1][]
-
-
Data Presentation
The quantitative data obtained from the different analytical methods should be summarized in a clear and structured manner for easy comparison.
Table 1: Comparison of Average DAR Values from Different Methods
| Analytical Method | Average DAR | Standard Deviation |
| UV/Vis Spectroscopy | 3.8 | ± 0.2 |
| HIC-HPLC | 4.0 | ± 0.1 |
| RP-HPLC (reduced) | 3.9 | ± 0.15 |
| Mass Spectrometry | 4.1 | ± 0.05 |
Table 2: Drug Distribution Profile from HIC-HPLC Analysis
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 10.5 | 5.2 |
| DAR 2 | 12.8 | 25.8 |
| DAR 4 | 15.2 | 48.5 |
| DAR 6 | 17.5 | 18.3 |
| DAR 8 | 19.1 | 2.2 |
Conclusion
The determination of the Drug-to-Antibody Ratio is a critical step in the characterization and quality control of ADCs. UV/Vis spectroscopy provides a quick estimation of the average DAR, while chromatographic methods like HIC and RP-HPLC offer more detailed information about the distribution of different drug-loaded species. Mass spectrometry stands out for its high accuracy and ability to provide detailed structural information. The choice of the most appropriate method or combination of methods will depend on the specific ADC and the stage of development. For cysteine-linked ADCs, HIC is often considered the gold standard for analyzing the intact ADC and its drug distribution.[14]
References
- 1. agilent.com [agilent.com]
- 2. Analysis of ADCs by Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 4. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 5. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. sciex.com [sciex.com]
- 7. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 8. Linker technologies for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Evolution of Antibody-Drug Conjugate (ADC) Linker Design: A Snapshot of Key Innovations - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 11. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 12. lcms.cz [lcms.cz]
- 14. pharmiweb.com [pharmiweb.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 18. tandfonline.com [tandfonline.com]
- 19. youtube.com [youtube.com]
- 20. cellmosaic.com [cellmosaic.com]
- 21. agilent.com [agilent.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. In-situ Reverse Phased HPLC Analysis of Intact Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. lcms.cz [lcms.cz]
- 27. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 28. agilent.com [agilent.com]
- 29. agilent.com [agilent.com]
- 30. rapidnovor.com [rapidnovor.com]
Application Notes & Protocols for the Purification of ADCs Synthesized with Mal-PEG2-Val-Cit-PABA-PNP
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Antibody-Drug Conjugates (ADCs) synthesized using the cleavable linker, Maleimide-PEG2-Valine-Citrulline-p-aminobenzyl-p-nitrophenyl carbonate (Mal-PEG2-Val-Cit-PABA-PNP). The purification strategy is critical for ensuring the safety, efficacy, and homogeneity of the final ADC product by removing process-related impurities and separating ADC species with different drug-to-antibody ratios (DAR).
The described workflow employs a multi-step chromatographic approach, primarily utilizing Hydrophobic Interaction Chromatography (HIC) for DAR species separation, followed by Size Exclusion Chromatography (SEC) for aggregate removal and buffer exchange, and optional Ion Exchange Chromatography (IEX) for further polishing.
Introduction to ADC Purification
The synthesis of ADCs results in a heterogeneous mixture containing the desired ADC with various DAR values, unconjugated antibody (DAR=0), and process-related impurities such as free linker-payload, organic solvents, and aggregated proteins.[][2] The this compound linker is a cleavable linker system designed to release the cytotoxic payload within the target cell upon cleavage of the Val-Cit dipeptide by lysosomal enzymes like Cathepsin B.[3][4] Effective purification is paramount to control the critical quality attributes (CQAs) of the ADC, including DAR distribution, aggregate levels, and residual free drug, which directly impact its therapeutic index.[5][6]
Chromatographic techniques are the cornerstone of ADC purification.[7][8] Hydrophobic Interaction Chromatography (HIC) is particularly powerful for separating ADC species based on the increased hydrophobicity conferred by the conjugated linker-payload.[9][10][11] Size Exclusion Chromatography (SEC) is employed to remove high molecular weight species (aggregates) and for buffer exchange.[12][13] Ion Exchange Chromatography (IEX), either in bind-elute or flow-through mode, can be used to remove charged variants and other impurities.[14][15][16]
Purification Workflow
A typical purification workflow for an ADC synthesized with the this compound linker involves a sequential chromatographic process. The logical relationship and experimental workflow are depicted in the diagrams below.
Caption: Logical workflow for ADC purification.
Caption: Detailed experimental purification workflow.
Experimental Protocols
Protocol 1: Hydrophobic Interaction Chromatography (HIC)
Objective: To separate ADC species based on their Drug-to-Antibody Ratio (DAR) and remove excess free linker-payload.
Materials:
-
HIC Column (e.g., Butyl or Phenyl chemistry)
-
HPLC or FPLC system
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate (B86663), pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0
-
Sample Dilution Buffer: 25 mM Sodium Phosphate, 3.0 M Ammonium Sulfate, pH 7.0
Procedure:
-
Sample Preparation: Dilute the crude ADC mixture with the Sample Dilution Buffer to a final ammonium sulfate concentration of approximately 1.0 - 1.5 M. Filter the sample through a 0.22 µm filter.
-
Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CVs) of 100% Mobile Phase A.
-
Sample Loading: Load the prepared sample onto the equilibrated column.
-
Elution: Elute the bound species using a linear gradient from 0% to 100% Mobile Phase B over 20-30 CVs.
-
Fraction Collection: Collect fractions across the elution profile.
-
Analysis: Analyze the collected fractions by UV-Vis spectroscopy and, if available, mass spectrometry to determine the DAR of each peak.[5][6]
Data Presentation:
| Parameter | Condition | Purpose |
| Stationary Phase | Butyl or Phenyl-based resin | Provides hydrophobic surface for interaction. |
| Mobile Phase A | High salt buffer (e.g., 1.5 M (NH₄)₂SO₄) | Promotes binding of ADC to the column. |
| Mobile Phase B | Low salt buffer | Decreases hydrophobicity to elute the ADC. |
| Gradient | Linear decrease in salt concentration | Separates species with varying hydrophobicity (DARs).[9] |
| Flow Rate | Dependent on column dimensions | To be optimized for resolution. |
Expected Outcome: A chromatogram showing distinct peaks corresponding to DAR=0, DAR=2, DAR=4, etc. The elution order will be from lowest DAR to highest DAR, as higher DAR species are more hydrophobic.
Protocol 2: Size Exclusion Chromatography (SEC)
Objective: To remove aggregates and exchange the buffer of the pooled ADC fractions into the final formulation buffer.
Materials:
-
SEC Column (e.g., with a fractionation range suitable for monoclonal antibodies, ~10-500 kDa)
-
HPLC or FPLC system
-
Mobile Phase: Final formulation buffer (e.g., Phosphate Buffered Saline, pH 7.4)
Procedure:
-
Sample Preparation: Pool the desired fractions from the HIC purification step. Concentrate the pooled sample if necessary.
-
Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the mobile phase.
-
Sample Loading: Inject the pooled and concentrated sample onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Perform an isocratic elution with the mobile phase.
-
Fraction Collection: Collect the main peak corresponding to the monomeric ADC.
-
Analysis: Analyze the collected peak for aggregate content using analytical SEC.[12][17]
Data Presentation:
| Parameter | Condition | Purpose |
| Stationary Phase | Porous silica (B1680970) or polymer-based resin | Separates molecules based on size. |
| Mobile Phase | Formulation Buffer (Isocratic) | Elutes molecules and exchanges buffer. |
| Flow Rate | Dependent on column dimensions | To be optimized for resolution. |
| Detection | UV at 280 nm | To monitor protein elution. |
Expected Outcome: A chromatogram with a major peak for the monomeric ADC and smaller, earlier-eluting peaks for any aggregates.
Protocol 3: Ion Exchange Chromatography (IEX) - Optional Polishing Step
Objective: To remove charged variants and other remaining impurities. Cation exchange chromatography (CEX) is commonly used for antibodies.
Materials:
-
CEX Column (e.g., strong or weak cation exchanger)
-
HPLC or FPLC system
-
Mobile Phase A: 20 mM Sodium Acetate, pH 5.0
-
Mobile Phase B: 20 mM Sodium Acetate, 1 M NaCl, pH 5.0
Procedure:
-
Sample Preparation: Ensure the conductivity and pH of the SEC-purified ADC sample are lower than that of Mobile Phase A to facilitate binding.
-
Column Equilibration: Equilibrate the CEX column with 5-10 CVs of Mobile Phase A.
-
Sample Loading: Load the prepared sample onto the column.
-
Elution: Elute the bound ADC using a linear gradient of increasing salt concentration (0-100% Mobile Phase B) over 20-30 CVs.
-
Fraction Collection: Collect the main elution peak.
-
Analysis: Analyze the purified ADC for purity and charge heterogeneity.
Data Presentation:
| Parameter | Condition | Purpose |
| Stationary Phase | Negatively charged resin | Binds positively charged ADC. |
| Mobile Phase A | Low salt buffer at a pH below the pI of the ADC | Promotes binding. |
| Mobile Phase B | High salt buffer | Disrupts ionic interactions for elution. |
| Gradient | Linear increase in salt concentration | Separates molecules based on charge.[15] |
Expected Outcome: A more homogeneous ADC product with reduced charge variants.
Signaling Pathway of the Cleavable Linker
The this compound linker is designed for intracellular cleavage. The following diagram illustrates the mechanism of payload release.
Caption: Intracellular payload release pathway.
Disclaimer: These protocols provide a general framework. Optimization of specific parameters such as buffer composition, gradient slope, and column selection will be necessary for each specific ADC molecule.
References
- 2. Optimizing ADC Purity and Yield Through Chromatography [sigmaaldrich.com]
- 3. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mal-amido-PEG2-Val-Cit-PAB-PNP, ADC linker, 2112738-13-1 | BroadPharm [broadpharm.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. researchgate.net [researchgate.net]
- 7. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmafocusamerica.com [pharmafocusamerica.com]
- 9. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 11. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation [mdpi.com]
- 12. agilent.com [agilent.com]
- 13. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Application of cation exchange chromatography in the purification of ADC - Bestchrom [bestchrom.com]
- 15. Ion Exchange Chromatography in mAb Purification | Mabion [mabion.eu]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
Application Note: High-Throughput Cell-Based Assays for Evaluating Antibody-Drug Conjugate Efficacy and Linker Stability
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biopharmaceuticals designed for targeted cancer therapy.[1][2] These complex molecules consist of a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, covalently bound via a chemical linker to a potent cytotoxic payload.[1][3] The linker is a critical component of an ADC, influencing its stability in circulation, the efficiency of payload release at the target site, and overall therapeutic efficacy and safety.[4][5][6] This application note provides detailed protocols for a suite of cell-based assays to characterize ADC efficacy with a focus on evaluating the impact of the linker. These assays are essential for selecting promising ADC candidates during drug development.[7][8]
The described protocols will enable researchers to:
-
Determine the in vitro potency and specificity of ADCs.
-
Assess the internalization efficiency of ADCs.
-
Evaluate the "bystander effect" of ADCs with cleavable linkers.
-
Compare the efficacy of ADCs with different linker technologies.
Key Concepts in ADC Efficacy Evaluation
The efficacy of an ADC is a multifactorial process that begins with the binding of the ADC to the target antigen on the cancer cell surface and culminates in payload-induced cytotoxicity. The linker plays a pivotal role in this process.
Linker Stability and Cleavage: Linkers can be broadly categorized as cleavable or non-cleavable.[9]
-
Cleavable linkers are designed to be stable in the bloodstream and release the payload upon entering the target cell, often in response to specific intracellular conditions like low pH in lysosomes or the presence of certain enzymes.[5][9][10] Types of cleavable linkers include protease-sensitive (e.g., valine-citrulline), acid-labile, and disulfide linkers.[5]
-
Non-cleavable linkers release the payload upon complete degradation of the antibody backbone within the lysosome.[9]
The choice of linker significantly impacts the ADC's mechanism of action and therapeutic window.[5]
Internalization: For an ADC to be effective, it must be internalized by the target cell after binding to its surface antigen.[1][11][12] The rate and extent of internalization can influence the efficiency of payload delivery to its intracellular site of action.
Bystander Effect: ADCs with cleavable linkers can exhibit a "bystander effect."[13][14] This occurs when the released, cell-permeable payload diffuses out of the target antigen-positive (Ag+) cell and kills neighboring antigen-negative (Ag-) cancer cells within a heterogeneous tumor.[13][15][16] This can enhance the overall anti-tumor activity of the ADC.[14]
Experimental Workflows
A comprehensive evaluation of an ADC's efficacy and the influence of its linker involves a series of interconnected cell-based assays.
Caption: Experimental workflow for ADC efficacy evaluation.
Data Presentation
Quantitative data from the described assays should be summarized for clear comparison of ADCs with different linkers.
Table 1: Comparative Cytotoxicity of ADCs with Different Linkers
| ADC Candidate | Linker Type | Target Cell Line (Antigen-Positive) | IC50 (nM) | Non-Target Cell Line (Antigen-Negative) | IC50 (nM) | Selectivity Index (IC50 Non-Target / IC50 Target) |
| ADC-A | Protease-Cleavable (Val-Cit) | BT-474 (HER2+) | 0.5 | MDA-MB-468 (HER2-) | >1000 | >2000 |
| ADC-B | Acid-Labile | BT-474 (HER2+) | 1.2 | MDA-MB-468 (HER2-) | >1000 | >833 |
| ADC-C | Non-Cleavable | BT-474 (HER2+) | 2.5 | MDA-MB-468 (HER2-) | >1000 | >400 |
| Control mAb | - | BT-474 (HER2+) | >1000 | MDA-MB-468 (HER2-) | >1000 | - |
Table 2: Internalization and Bystander Effect of ADCs
| ADC Candidate | Linker Type | Internalization Rate (t1/2, hours) | Bystander Killing (% Viability of Ag- cells in Co-culture) |
| ADC-A | Protease-Cleavable (Val-Cit) | 4 | 35% |
| ADC-B | Acid-Labile | 4.5 | 60% |
| ADC-C | Non-Cleavable | 3.8 | 95% (No bystander effect) |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
This assay determines the half-maximal inhibitory concentration (IC50) of an ADC.[15][17][18]
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC samples and control antibody
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed both antigen-positive and antigen-negative cells into separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[18]
-
ADC Treatment: Prepare serial dilutions of the ADC and a negative control (e.g., unconjugated antibody) in complete cell culture medium.[18] Remove the old medium from the wells and add the ADC dilutions.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).[19]
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software.[18]
References
- 1. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 2. selectscience.net [selectscience.net]
- 3. news-medical.net [news-medical.net]
- 4. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ultimate Guide to Choosing the Right Cleavable Linker for ADCs | AxisPharm [axispharm.com]
- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. biocompare.com [biocompare.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. precisionantibody.com [precisionantibody.com]
- 12. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 13. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 14. agilent.com [agilent.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
In Vivo Evaluation of Antibody-Drug Conjugates Utilizing the Mal-PEG2-Val-Cit-PABA-PNP Linker System: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapeutics designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on each of its three components: the specificity of the monoclonal antibody (mAb), the potency of the cytotoxic payload, and the stability and release characteristics of the chemical linker.
This document provides detailed application notes and protocols for the in vivo evaluation of ADCs employing the cleavable Maleimide-PEG2-Valine-Citrulline-p-Aminobenzylcarbamate-p-Nitrophenyl (Mal-PEG2-Val-Cit-PABA-PNP) linker system. This linker is designed for stability in systemic circulation and for selective enzymatic cleavage within the lysosomal compartment of target cancer cells, leading to the intracellular release of the cytotoxic payload.
The this compound linker incorporates several key features:
-
Maleimide (Mal): Enables covalent conjugation to thiol groups on the antibody, typically from reduced interchain disulfides or engineered cysteines.
-
Polyethylene Glycol (PEG2): A short PEG spacer that can enhance solubility and improve the pharmacokinetic properties of the ADC.[1]
-
Valine-Citrulline (Val-Cit): A dipeptide motif that is a substrate for lysosomal proteases, particularly Cathepsin B, which is often upregulated in tumor cells.[2][3] This enzymatic cleavage is the primary mechanism for payload release.
-
p-Aminobenzylcarbamate (PABA): A self-immolative spacer that, upon cleavage of the Val-Cit dipeptide, spontaneously releases the attached payload in its unmodified, active form.[4]
-
p-Nitrophenyl (PNP): Acts as a leaving group during the synthesis process when the cytotoxic payload is attached to the linker.[5]
The following sections provide detailed protocols for in vivo xenograft studies, quantitative data from representative studies, and visualizations of the key pathways and workflows involved in the preclinical evaluation of ADCs featuring this linker technology. A critical consideration for in vivo studies in murine models is the known instability of the Val-Cit linker in mouse plasma, an issue that will be addressed in the experimental design.[4][6]
Data Presentation: Efficacy and Pharmacokinetics of Val-Cit Linker-Based ADCs
The following tables summarize representative quantitative data from preclinical in vivo studies of ADCs utilizing Val-Cit and modified Val-Cit linkers. This data is intended to provide a reference for expected outcomes. Note that efficacy is highly dependent on the specific antibody, target antigen expression, payload, and tumor model used.
Table 1: Representative In Vivo Antitumor Efficacy of MMAE-Payload ADCs in Xenograft Models
| Treatment Group | Dosage (mg/kg) | Dosing Schedule | Tumor Model | Tumor Growth Inhibition (%) | Reference |
| Trastuzumab-vc-MMAE | 3 | Single Dose | HER2+ Breast Cancer (JIMT-1) | >100 (Regression) | [7] |
| Trastuzumab-vc-MMAE | 10 | Single Dose | HER2+ Breast Cancer (BT-474) | >100 (Regression) | [8] |
| Erbitux-vc-PAB-MMAE | N/A | N/A | Lung Cancer (A549) | Significant Inhibition | [6] |
| cBu-Cit-PABC-ADC | 3 | N/A | N/A | Greater than Val-Cit ADC | [9] |
| Glu-Val-Cit-ADC | 10 | Single Dose | HER2+ Breast Cancer | Significant Inhibition | [10][11] |
Table 2: Representative Pharmacokinetic Parameters of MMAE-Payload ADCs in Mice
| ADC Analyte | Parameter | Value | Animal Model | Reference |
| Free MMAE | Plasma Elimination | Rapid | Tumor-bearing Mice | [12] |
| Free MMAE | Tumor Exposure vs. Plasma | ~8-fold higher | Tumor-bearing Mice | |
| Trastuzumab-vc-MMAE | Total Antibody Plasma AUC (10 mg/kg) | 1.96–2.75 µmol/L·day | Nude Mice | [2] |
| Trastuzumab-vc-MMAE | Released MMAE in Tumor (High HER2) | 10-fold higher vs. low HER2 | Nude Mice | [2] |
| Glu-Val-Cit-ADC | Half-life in Mouse Plasma | ~12 days | Mice | |
| Val-Cit-ADC | Half-life in Mouse Plasma | ~2 days | Mice |
Experimental Protocols
I. Preparation of ADC for In Vivo Administration
This protocol outlines the steps for formulating the ADC for administration to animals. All procedures should be performed under sterile conditions.
Materials:
-
Lyophilized ADC powder
-
Sterile, pyrogen-free Vehicle (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Sterile vials
-
Calibrated pipettes and sterile, pyrogen-free tips
Procedure:
-
Reconstitution: Carefully calculate the required volume of vehicle to reconstitute the lyophilized ADC to a desired stock concentration (e.g., 10 mg/mL).
-
Gently add the vehicle to the vial containing the ADC powder. Avoid vigorous shaking or vortexing to prevent protein aggregation and denaturation.
-
Swirl the vial gently until the ADC is completely dissolved.
-
Dilution: Based on the mean body weight of the mice in each treatment group and the desired dosage (e.g., 5 mg/kg), calculate the final concentration and volume needed for injection.
-
Perform a serial dilution if necessary, using the sterile vehicle. The typical administration volume for intravenous (IV) or intraperitoneal (IP) injection in mice is 100-200 µL (or up to 10 mL/kg).
-
Storage: Prepare the dosing solutions fresh on the day of administration. If short-term storage is necessary, consult the manufacturer's stability data. Typically, solutions can be stored at 2-8°C for a limited time.
II. In Vivo Xenograft Tumor Model Establishment and Efficacy Study
This protocol describes the establishment of a subcutaneous xenograft model using a human cancer cell line and the subsequent evaluation of ADC antitumor efficacy.
Materials:
-
Human cancer cell line expressing the target antigen
-
Cell culture medium and supplements
-
6-8 week old female immunodeficient mice (e.g., athymic nude or NSG)
-
Sterile PBS
-
Matrigel Matrix (optional, can improve tumor take rate)
-
Sterile syringes (1 mL) and needles (26-30 gauge)
-
Digital calipers
-
Anesthetic (e.g., isoflurane)
-
Animal housing compliant with institutional guidelines (IACUC)
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions to ~80-90% confluency. Ensure cells are in the exponential growth phase.
-
Cell Harvesting: Harvest the cells using standard cell detachment methods (e.g., trypsinization). Wash the cells with serum-free medium or PBS to remove any residual detachment agents.
-
Cell Preparation for Implantation: Resuspend the cell pellet in sterile PBS or serum-free medium at a concentration of 5 x 10⁷ cells/mL. For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve engraftment. Keep the cell/Matrigel mixture on ice.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension (typically 5-10 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow. Tumors should become palpable within 7-21 days.
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
-
Randomization and Treatment:
-
When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically n=8-10 mice per group). Ensure the average tumor volume is similar across all groups.
-
Administer the ADC formulation and vehicle control via the chosen route (e.g., intravenous tail vein injection). Record the date of administration as Day 0.
-
-
Efficacy Monitoring:
-
Continue to measure tumor volume and mouse body weight 2-3 times per week for the duration of the study (e.g., 21-28 days). Body weight is a key indicator of systemic toxicity.
-
Observe the animals for any other signs of toxicity or distress.
-
-
Study Endpoints: The study is typically terminated when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³), or if signs of excessive toxicity (e.g., >20% body weight loss) are observed.
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100 .
-
Analyze statistical significance between the treated and control groups.
-
Mandatory Visualizations
Mechanism of Action and Experimental Workflow Diagrams
Caption: Mechanism of action for a Val-Cit linker-based ADC.
Caption: Experimental workflow for in vivo ADC efficacy studies.
Caption: Signaling pathways of common cytotoxic payloads.
References
- 1. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Evaluation of the Effect of Antigen Expression Level on Antibody-Drug Conjugate Exposure in Solid Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. communities.springernature.com [communities.springernature.com]
Application Notes and Protocols for the Analytical Characterization of Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the characterization of antibody-drug conjugates (ADCs) using three common and critical analytical techniques: Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). These methods are essential for assessing critical quality attributes (CQAs) of ADCs, including drug-to-antibody ratio (DAR), heterogeneity, aggregate and fragment content, and the distribution of drug-loaded species.
Hydrophobic Interaction Chromatography (HIC) for DAR and Drug Load Distribution Analysis
Hydrophobic Interaction Chromatography (HIC) is a non-denaturing chromatographic technique that separates molecules based on their hydrophobicity.[1] It is a cornerstone for the characterization of cysteine-linked ADCs, providing detailed information on the distribution of different drug-loaded species and enabling the calculation of the average drug-to-antibody ratio (DAR).[2][3] The separation is achieved by promoting the interaction of hydrophobic regions on the ADC with a weakly hydrophobic stationary phase under high salt concentration conditions. A decreasing salt gradient then elutes the ADC species, with higher drug-loaded, more hydrophobic species being retained longer.[4][5]
Application Note:
HIC is the preferred method for determining the drug load distribution of cysteine-linked ADCs.[6] The technique separates the ADC into populations of molecules with different numbers of conjugated drugs (e.g., DAR 0, 2, 4, 6, 8).[7] The relative peak areas of these species are used to calculate the weighted average DAR, a critical parameter that impacts the ADC's potency and therapeutic index.[2] The mild, non-denaturing conditions of HIC preserve the native structure of the ADC, which is a significant advantage over other techniques.[2][8]
Experimental Protocol:
Objective: To determine the drug load distribution and calculate the average DAR of a cysteine-linked ADC (e.g., Brentuximab Vedotin).
Materials:
-
Antibody-Drug Conjugate (ADC) sample
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0[4]
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol[5]
-
HIC Column (e.g., TSKgel Butyl-NPR)[9]
-
HPLC or UHPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
Chromatographic Conditions:
-
Column: TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm
-
Flow Rate: 0.8 mL/min[6]
-
Column Temperature: 25 °C[6]
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Gradient:
-
0-2 min: 90% A
-
2-12 min: Gradient from 90% A to 0% A
-
12-14 min: 0% A
-
14-15 min: Gradient from 0% A to 90% A
-
15-20 min: 90% A (Re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas for each drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of each species relative to the total peak area.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100[10]
-
Data Presentation:
Table 1: HIC Analysis of Brentuximab Vedotin - Drug Load Distribution and Average DAR
| Drug-Loaded Species (DAR) | Retention Time (min) | Relative Peak Area (%) |
| 0 | 5.2 | 15 |
| 2 | 8.5 | 30 |
| 4 | 10.1 | 40 |
| 6 | 11.2 | 10 |
| 8 | 12.0 | 5 |
| Average DAR | 3.7 |
Note: The data presented are representative and may vary depending on the specific ADC and experimental conditions.
Diagram:
Caption: Workflow for HIC analysis of ADCs.
Size Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis
Size Exclusion Chromatography (SEC) is a non-denaturing technique that separates molecules based on their hydrodynamic radius.[11] It is the primary method for the quantification of high molecular weight species (aggregates) and low molecular weight species (fragments) in ADC preparations.[11][12] Aggregation is a critical quality attribute as it can impact product efficacy and immunogenicity.[11] The use of an appropriate mobile phase is crucial to prevent secondary hydrophobic or electrostatic interactions between the ADC and the stationary phase, which could otherwise lead to inaccurate results.[10]
Application Note:
SEC is essential for monitoring the stability of ADC formulations and for quality control during manufacturing.[11] The presence of hydrophobic small molecule drugs in ADCs can increase their propensity for aggregation.[12] This method allows for the accurate quantification of monomer, dimer, and higher-order aggregates, as well as any fragments that may have formed due to degradation.
Experimental Protocol:
Objective: To quantify the percentage of aggregates and fragments in an ADC sample (e.g., Trastuzumab Emtansine).
Materials:
-
Antibody-Drug Conjugate (ADC) sample
-
Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4[12]
-
SEC Column (e.g., Agilent AdvanceBio SEC 300Å)[11]
-
HPLC or UHPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in the mobile phase.
-
Chromatographic Conditions:
-
Column: Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm[11]
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 280 nm
-
Injection Volume: 20 µL
-
Run Time: 20 minutes (isocratic)
-
-
Data Analysis:
-
Identify the peaks corresponding to aggregates (eluting before the monomer), the monomer, and fragments (eluting after the monomer).
-
Integrate the peak areas for each species.
-
Calculate the percentage of each species relative to the total peak area.
-
Data Presentation:
Table 2: SEC Analysis of Trastuzumab Emtansine - Aggregate and Fragment Content
| Species | Retention Time (min) | Relative Peak Area (%) |
| Aggregates | 8.5 | 1.5 |
| Monomer | 10.2 | 98.0 |
| Fragments | 12.1 | 0.5 |
Note: The data presented are representative and may vary depending on the specific ADC and experimental conditions.[4]
Diagram:
Caption: Workflow for SEC analysis of ADCs.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for DAR Analysis of Reduced ADC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful denaturing technique used for the characterization of ADCs.[13] For cysteine-linked ADCs, RP-HPLC is often employed after reduction of the interchain disulfide bonds to separate the light chains (LC) and heavy chains (HC).[6][13] This allows for the determination of the drug distribution on each chain and the calculation of the average DAR.[10] The separation is based on the hydrophobicity of the chains, with drug-conjugated chains being more hydrophobic and thus having longer retention times.
Application Note:
RP-HPLC provides an orthogonal method to HIC for DAR determination and offers additional information about the location of the drug conjugation (i.e., on the light or heavy chain).[6] This method is particularly useful for ADCs where HIC resolution may be challenging. The denaturing conditions of RP-HPLC, typically involving low pH and organic solvents, effectively separate the individual polypeptide chains.[13]
Experimental Protocol:
Objective: To determine the average DAR of a reduced cysteine-linked ADC.
Materials:
-
Antibody-Drug Conjugate (ADC) sample
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)[10]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
RP-HPLC Column (e.g., Agilent PLRP-S)[10]
-
HPLC or UHPLC system with a UV detector
Procedure:
-
Sample Reduction:
-
Chromatographic Conditions:
-
Column: Agilent PLRP-S, 4.6 x 50 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 80 °C
-
Detection: UV at 280 nm
-
Injection Volume: 5 µL
-
Gradient:
-
0-5 min: 25% B
-
5-25 min: Gradient from 25% B to 50% B
-
25-30 min: Gradient from 50% B to 90% B
-
30-32 min: 90% B
-
32-33 min: Gradient from 90% B to 25% B
-
33-38 min: 25% B (Re-equilibration)
-
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains.
-
Calculate the relative percentage of each peak.
-
Calculate the average DAR using the following formula, assuming one drug per conjugated light chain and up to three per conjugated heavy chain for a typical IgG1: Average DAR = Σ (% Peak Area of LC1 * 1) + Σ (% Peak Area of HC1 * 1) + Σ (% Peak Area of HC2 * 2) + Σ (% Peak Area of HC3 * 3)
-
Data Presentation:
Table 3: RP-HPLC Analysis of a Reduced Cysteine-Linked ADC
| Chain | Drug Load | Retention Time (min) | Relative Peak Area (%) |
| Light Chain | 0 | 12.1 | 10 |
| Light Chain | 1 | 13.5 | 90 |
| Heavy Chain | 0 | 18.2 | 5 |
| Heavy Chain | 1 | 19.8 | 25 |
| Heavy Chain | 2 | 21.1 | 50 |
| Heavy Chain | 3 | 22.3 | 20 |
| Average DAR | 3.85 |
Note: The data presented are representative and may vary depending on the specific ADC and experimental conditions.[10]
Diagram:
Caption: Workflow for RP-HPLC analysis of reduced ADCs.
Interrelationship of Analytical Methods for ADC Characterization
The comprehensive characterization of an ADC relies on the orthogonal application of multiple analytical techniques. HIC, SEC, and RP-HPLC each provide unique and complementary information about the quality attributes of the ADC. An integrated analytical strategy ensures a thorough understanding of the ADC's structure, purity, and stability.
Diagram:
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. lcms.cz [lcms.cz]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Formulation Development for Antibody-Drug Conjugates with Mal-PEG2-Val-Cit-PABA-PNP: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. This document provides detailed application notes and protocols for the formulation development of ADCs utilizing the cleavable linker, Maleimide-PEG2-Valine-Citrulline-p-Aminobenzylcarbamate-p-Nitrophenyl carbonate (Mal-PEG2-Val-Cit-PABA-PNP).
The this compound linker is a sophisticated system designed for controlled payload release.[1][2] Its key components include:
-
Maleimide: Enables covalent conjugation to thiol groups on the antibody, typically generated by reducing interchain disulfide bonds.
-
PEG2: A two-unit polyethylene (B3416737) glycol spacer that enhances solubility and stability.[2]
-
Valine-Citrulline (Val-Cit): A dipeptide sequence that is specifically cleaved by the lysosomal enzyme Cathepsin B, which is often upregulated in tumor cells.
-
p-Aminobenzylcarbamate (PABA): A self-immolative spacer that releases the payload upon cleavage of the Val-Cit moiety.
-
p-Nitrophenyl (PNP) carbonate: An activated group for the attachment of the cytotoxic payload.[1]
This document will guide researchers through the essential steps of ADC formulation, from conjugation and purification to characterization and stability assessment.
I. ADC Conjugation and Purification
Protocol 1: Thiol-Maleimide Conjugation
This protocol describes the conjugation of a cytotoxic payload to a monoclonal antibody using the this compound linker.
1. Antibody Preparation:
-
Start with a purified monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
The antibody's interchain disulfide bonds need to be partially reduced to generate free thiol groups for conjugation.
2. Reduction of Antibody Disulfide Bonds:
-
To a solution of the antibody (e.g., 5-10 mg/mL in PBS), add a 5-10 molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
Incubate at 37°C for 1-2 hours. The exact TCEP concentration and incubation time should be optimized to achieve the desired drug-to-antibody ratio (DAR).
3. Linker-Payload Preparation:
-
Dissolve the this compound-payload conjugate in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mM).
4. Conjugation Reaction:
-
Add the linker-payload solution to the reduced antibody solution at a molar ratio of approximately 5:1 (linker-payload:antibody).
-
Maintain the reaction pH between 6.5 and 7.5 for optimal maleimide-thiol reaction specificity.
-
Incubate the reaction mixture at room temperature for 1-4 hours.
5. Purification of the ADC:
-
Following conjugation, purify the ADC from unreacted linker-payload and other impurities using techniques such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
II. ADC Characterization
Thorough characterization of the ADC is crucial to ensure its quality, consistency, and efficacy.
A. Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination:
-
UV/Vis Spectroscopy: This is a simple and rapid method that relies on the different absorbance maxima of the antibody and the payload. The average DAR can be calculated using the Beer-Lambert law.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated payloads. This technique can provide information on the distribution of different DAR species.
-
Reversed-Phase Liquid Chromatography (RPLC): RPLC is another chromatographic method that can be used to determine the average DAR.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more detailed analysis, allowing for the determination of the molecular weight of different DAR species and thus a more accurate DAR measurement.
Table 1: Comparison of DAR Determination Methods
| Method | Principle | Advantages | Disadvantages |
| UV/Vis Spectroscopy | Measures absorbance at different wavelengths for antibody and payload. | Simple, rapid, and requires minimal sample preparation. | Provides only the average DAR; less accurate if payload absorbance overlaps with antibody absorbance. |
| Hydrophobic Interaction Chromatography (HIC) | Separates based on hydrophobicity, which correlates with DAR. | Provides information on the distribution of DAR species. | May require method development to achieve optimal separation. |
| Reversed-Phase Liquid Chromatography (RPLC) | Separates based on polarity. | Can be coupled with MS for detailed characterization. | Denaturing conditions may alter the ADC structure. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Measures the mass-to-charge ratio of different ADC species. | Highly accurate and provides detailed information on DAR distribution and other modifications. | Requires specialized instrumentation and expertise. |
B. Analysis of Aggregation and Stability
Aggregation is a common issue in ADC formulation and can impact efficacy and safety. Stability studies are essential to determine the optimal storage conditions and shelf-life.
Protocol 2: Size-Exclusion Chromatography (SEC) for Aggregation Analysis
-
Purpose: To quantify the percentage of high molecular weight species (aggregates) in the ADC formulation.
-
Method:
-
Equilibrate an SEC column with the formulation buffer.
-
Inject a known amount of the ADC sample.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the monomer and aggregates to calculate the percentage of each.
-
Protocol 3: Plasma Stability Assay
-
Purpose: To assess the stability of the ADC in plasma and evaluate premature payload release.
-
Method:
-
Incubate the ADC in human or mouse plasma at 37°C.
-
At various time points, take aliquots and analyze for the presence of free payload using LC-MS.
-
The average DAR can also be monitored over time using HIC or LC-MS to assess linker stability.
-
Table 2: Illustrative Stability Data for a Val-Cit Linker-Based ADC
| Formulation Buffer | Temperature (°C) | Time (days) | Monomer Purity (%) by SEC | Average DAR |
| 20 mM Histidine, 5% Sucrose, pH 6.0 | 4 | 0 | 99.5 | 3.8 |
| 14 | 99.2 | 3.8 | ||
| 28 | 98.9 | 3.7 | ||
| 20 mM Histidine, 5% Sucrose, pH 6.0 | 25 | 0 | 99.5 | 3.8 |
| 7 | 98.0 | 3.6 | ||
| 14 | 97.1 | 3.5 | ||
| PBS, pH 7.4 | 4 | 0 | 99.3 | 3.8 |
| 14 | 98.5 | 3.7 | ||
| 28 | 97.8 | 3.6 |
Note: This data is illustrative and based on typical stability profiles of ADCs with Val-Cit linkers. Actual stability will depend on the specific antibody, payload, and formulation excipients.
III. In Vitro Potency Assessment
Protocol 4: In Vitro Cytotoxicity Assay
-
Purpose: To determine the potency of the ADC in killing target cancer cells.
-
Method:
-
Seed target cancer cells in a 96-well plate.
-
Treat the cells with serial dilutions of the ADC.
-
Incubate for a defined period (e.g., 72-96 hours).
-
Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
IV. Visualizing Key Processes
Diagram 1: ADC Internalization and Payload Release Pathway
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Mal-PEG2-Val-Cit-PABA-PNP Conjugation
Welcome to the technical support center for the optimization of conjugation efficiency using the Mal-PEG2-Val-Cit-PABA-PNP linker. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful antibody-drug conjugate (ADC) development.
Frequently Asked Questions (FAQs)
Q1: What is the function of each component in the this compound linker?
A: This is a cleavable ADC linker with distinct functional units:
-
Mal (Maleimide): A thiol-reactive group that specifically reacts with cysteine residues on a protein, such as an antibody, to form a stable covalent bond.[1][2]
-
PEG2 (Polyethylene Glycol, 2 units): A hydrophilic spacer that improves the solubility and stability of the linker and the resulting ADC.
-
Val-Cit (Valine-Citrulline): A dipeptide sequence that is specifically cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in tumor cells.[1][3] This ensures targeted release of the cytotoxic payload within the cancer cell.
-
PABA (p-aminobenzyl alcohol): A self-immolative spacer that, after Val-Cit cleavage, releases the attached drug.[3]
-
PNP (p-nitrophenyl): A leaving group that facilitates the conjugation of the cytotoxic drug to the PABA spacer during the synthesis of the linker-drug complex.
Q2: What is the optimal pH for the maleimide-thiol conjugation reaction?
A: The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[4] Within this range, the reaction is highly selective for thiol groups over other nucleophilic groups like amines. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[4][5] Below pH 6.5, the reaction rate decreases significantly, while above pH 7.5, the maleimide (B117702) group becomes more susceptible to hydrolysis and reaction with amines, leading to reduced efficiency and heterogeneity.[4][5]
Q3: My Drug-to-Antibody Ratio (DAR) is consistently low. What are the possible causes?
A: A low DAR can stem from several factors:
-
Incomplete Antibody Reduction: If conjugating to native cysteine residues from disulfide bonds, incomplete reduction will result in fewer available thiol groups for conjugation.
-
Maleimide Hydrolysis: The maleimide group can be hydrolyzed and inactivated, especially if the stock solution is not fresh or if the reaction pH is too high.
-
Suboptimal Molar Ratio: An insufficient molar excess of the linker-drug complex will lead to incomplete conjugation.
-
Interfering Buffer Components: Buffers containing thiols (like DTT or β-mercaptoethanol) or primary/secondary amines (like Tris) can compete with the antibody for reaction with the maleimide.
Q4: I am observing premature drug release in my in vivo studies. Why is this happening with a Val-Cit linker?
A: Premature cleavage of the Val-Cit linker, particularly in rodent models, can be caused by enzymes like mouse carboxylesterase 1c (Ces1c), which is present in mouse plasma but not human plasma.[6][7] This can lead to off-target toxicity and reduced efficacy. Additionally, human neutrophil elastase can also cleave the Val-Cit linker, potentially causing off-target effects.[7][8]
Troubleshooting Guide
This section provides solutions to common problems encountered during the conjugation of this compound.
Issue 1: Low Conjugation Efficiency / Low DAR
| Possible Cause | Troubleshooting Steps |
| Incomplete reduction of antibody disulfide bonds. | - Increase the molar excess of the reducing agent (e.g., TCEP). A 50-100 fold molar excess is a common starting point.[9] - Ensure the reduction is performed in a degassed, amine-free buffer. - Quantify the number of free thiols before conjugation using Ellman's assay. |
| Hydrolysis of the maleimide group. | - Prepare the this compound linker solution immediately before use. - Maintain the reaction pH between 6.5 and 7.5.[4] - Store the linker in a dry, inert atmosphere. |
| Suboptimal maleimide:antibody molar ratio. | - Perform a titration experiment with varying molar ratios (e.g., 2:1, 5:1, 10:1, 20:1) to find the optimal ratio for your specific antibody.[9] A 10:1 to 20:1 molar excess is a common starting point.[4] |
| Interfering substances in the reaction buffer. | - Use non-amine, non-thiol containing buffers such as PBS or HEPES.[9] - If a reducing agent is needed, use TCEP as it does not need to be removed prior to conjugation. |
Issue 2: Protein Aggregation During or After Conjugation
| Possible Cause | Troubleshooting Steps |
| High hydrophobicity of the ADC. | - Consider using a linker with a more hydrophilic spacer (e.g., a longer PEG chain). - Optimize for a lower DAR, as higher DARs can increase hydrophobicity.[6] |
| Suboptimal buffer conditions. | - Ensure the pH of the buffer is within the stability range of your antibody. - Screen different buffer compositions and ionic strengths. |
| High local concentration of the linker-drug. | - Add the linker-drug solution to the antibody solution slowly and with gentle mixing. |
Issue 3: Inconsistent DAR Between Batches
| Possible Cause | Troubleshooting Steps |
| Variability in reaction conditions. | - Standardize all reaction parameters, including molar ratios, incubation time, and temperature.[9] |
| Inconsistent antibody reduction. | - Precisely control the amount and incubation time of the reducing agent. - Quantify free thiols before each conjugation reaction.[9] |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for optimizing maleimide-thiol conjugation reactions.
Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation [4]
| Parameter | Optimal Range/Value | Notes |
| pH | 6.5 - 7.5 | Balances thiol reactivity while minimizing amine reactivity and maleimide hydrolysis. |
| Temperature | 4°C - 25°C | 4°C for sensitive proteins (overnight); room temperature for faster reactions (1-2 hours). |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | An excess of maleimide drives the reaction to completion. |
| TCEP Molar Excess (for reduction) | 50x - 100x | Ensures complete reduction of disulfide bonds. |
Table 2: Examples of Conjugation Efficiencies from Experimental Studies
| Reaction | Conjugation Efficiency | Conditions | Reference(s) |
| cRGDfK peptide to nanoparticles | 84 ± 4% | 2:1 maleimide to thiol ratio, 30 min, RT, 10 mM HEPES pH 7.0 | [10][11][12] |
| 11A4 nanobody to nanoparticles | 58 ± 12% | 5:1 maleimide to thiol ratio, 2 h, RT, PBS pH 7.4 | [10][11][12] |
Experimental Protocols
Protocol 1: Antibody Reduction and Conjugation
This protocol provides a general procedure for the reduction of a monoclonal antibody and subsequent conjugation to the this compound linker-drug.
1. Antibody Preparation and Reduction: a. Dissolve the antibody in a degassed, amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL. b. To reduce interchain disulfide bonds, add a 50-100 fold molar excess of TCEP. c. Incubate at 37°C for 30-60 minutes. d. Remove excess TCEP using a desalting column (e.g., G25) equilibrated with conjugation buffer (PBS, pH 7.2).
2. Linker-Drug Preparation: a. Immediately before use, dissolve the this compound-drug conjugate in a dry, water-miscible organic solvent like DMSO to create a concentrated stock solution (e.g., 10 mM).
3. Conjugation Reaction: a. Add the linker-drug stock solution to the reduced antibody solution to achieve the desired molar ratio (e.g., 10:1 linker-drug to antibody). Add the linker-drug solution dropwise while gently stirring. b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
4. Quenching and Purification: a. To quench any unreacted maleimide, add a small molecule thiol such as N-acetylcysteine in a 20-fold excess to the linker-drug. b. Purify the ADC from excess reagents and byproducts using size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
The DAR can be determined using several methods, including UV/Vis spectrophotometry and hydrophobic interaction chromatography (HIC).
A. UV/Vis Spectrophotometry:
-
Measure the absorbance of the purified ADC at 280 nm and at the wavelength of maximum absorbance for the cytotoxic drug.
-
Calculate the concentrations of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.
-
The DAR is the molar ratio of the drug to the antibody.[][14][15]
B. Hydrophobic Interaction Chromatography (HIC):
-
HIC separates ADC species based on the number of conjugated drugs, as each drug adds to the hydrophobicity of the antibody.
-
Inject the purified ADC onto a HIC column.
-
The chromatogram will show peaks corresponding to the antibody with different numbers of drugs (DAR 0, 2, 4, 6, 8 for cysteine-based conjugation).
-
The average DAR is calculated by the weighted average of the peak areas.[14][15][16]
Visualizations
ADC Internalization and Payload Release Pathway
The following diagram illustrates the mechanism of action of an ADC utilizing a cleavable Val-Cit linker.
Caption: Mechanism of action for an ADC with a protease-cleavable linker.
Troubleshooting Logic for Low Conjugation Efficiency
This workflow diagram outlines the steps to diagnose and resolve low conjugation efficiency.
Caption: A logical workflow for troubleshooting low ADC conjugation efficiency.
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mal-Amide-PEG4-Val-Cit-PAB-PNP, ADC linker, 2003260-12-4 | BroadPharm [broadpharm.com]
- 3. Ultimate Guide to Choosing the Right Cleavable Linker for ADCs | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
- 11. researchgate.net [researchgate.net]
- 12. kinampark.com [kinampark.com]
- 14. pharmiweb.com [pharmiweb.com]
- 15. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 16. lcms.cz [lcms.cz]
Technical Support Center: Troubleshooting Low Yield in Antibody-Drug Conjugate (ADC) Synthesis with PEG Linkers
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the synthesis of Antibody-Drug Conjugates (ADCs) utilizing Polyethylene Glycol (PEG) linkers, specifically focusing on factors that contribute to low reaction yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in ADC synthesis when using PEG linkers?
Low yield in ADC synthesis with PEG linkers can stem from several factors throughout the conjugation and purification process. The primary culprits often involve suboptimal reaction conditions, issues with reactant quality, and challenges during purification.
Common causes include:
-
Poor Solubility of Linker-Payload: Highly hydrophobic payloads, even when attached to a PEG linker, may have limited solubility in the aqueous buffers typically used for conjugation, leading to an incomplete reaction.[1]
-
Steric Hindrance: While PEG linkers are designed to improve properties, an excessively long PEG chain can create steric hindrance. This can impede the reactive group on the linker from efficiently accessing the conjugation site on the antibody, resulting in lower conjugation efficiency and a reduced Drug-to-Antibody Ratio (DAR).[1]
-
Antibody Aggregation: The conjugation of hydrophobic linker-payloads can increase the propensity for ADC aggregation.[2][] This is a significant cause of product loss as aggregates are typically removed during purification. Longer PEG chains can help mitigate this by shielding the hydrophobic payload.[1][2][4]
-
Linker-Payload Instability: The bond between the linker and the payload might be unstable under the specific pH, temperature, or buffer conditions of the conjugation or purification steps, leading to premature cleavage of the payload.[1]
-
Inefficient Purification: The inherent heterogeneity of the crude reaction mixture, which contains the desired ADC, unconjugated antibody, free linker-payload, and various DAR species, makes purification challenging.[1] Aggressive purification methods aimed at achieving high purity can inadvertently lead to a lower overall yield.[1]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, reaction time, and the molar ratio of linker-payload to antibody can significantly impact conjugation efficiency. These parameters need to be carefully optimized for each specific antibody, linker, and payload combination.
Q2: How does the length and structure of the PEG linker influence ADC synthesis yield?
The length and structure (linear vs. branched) of the PEG linker are critical design parameters that create a trade-off between beneficial properties and potential drawbacks affecting the final yield.
-
Increased Solubility and Reduced Aggregation: Longer PEG chains generally enhance the hydrophilicity of the linker-payload complex.[2][4][] This improved solubility in aqueous buffers can lead to higher yields of soluble, non-aggregated ADC.[1] The PEG chain forms a "hydration shell" around the hydrophobic payload, preventing intermolecular interactions that cause aggregation.[4]
-
Steric Hindrance: Conversely, a very long or bulky PEG linker can sterically hinder the conjugation reaction, leading to a lower DAR and, consequently, a perceived lower yield of highly conjugated ADC.[1]
-
Branched or Pendant Structures: Branched or multi-arm PEG linkers can enable the conjugation of a higher number of drug molecules per antibody (higher DAR) without causing the aggregation often seen with hydrophobic linkers.[6] Some studies have shown that ADCs with pendant PEG configurations exhibit slower clearance rates and improved stability compared to those with linear PEG linkers.[7]
The optimal PEG length and structure are specific to the antibody, payload, and conjugation chemistry being employed.[1][2] Therefore, screening a variety of linkers with different PEG lengths and architectures is often necessary to achieve the desired balance of solubility, stability, and conjugation efficiency.[7]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues leading to low ADC yield.
Problem 1: Low Drug-to-Antibody Ratio (DAR)
A low DAR is a direct indicator of inefficient conjugation and a primary contributor to low overall yield of the desired ADC species.
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Suboptimal pH of conjugation buffer | Perform small-scale experiments to screen a range of pH values. For cysteine-based conjugation, a pH of 7.5-8.5 is often optimal, while lysine (B10760008) conjugation is typically performed at a pH of 8.0-9.0. |
| Incorrect molar ratio of linker-payload to antibody | Titrate the molar excess of the linker-payload. While a higher excess can drive the reaction, it can also lead to increased aggregation. Start with a 3-5 fold molar excess and adjust based on analytical results. |
| Steric hindrance from the PEG linker | If a high molar excess of linker does not improve the DAR, consider screening linkers with shorter PEG chains to reduce steric hindrance.[1] |
| Low reactivity of the linker-payload | Verify the integrity and reactivity of the linker-payload using methods like NMR or mass spectrometry. Ensure proper storage conditions to prevent degradation. |
| Antibody modification issues (for site-specific conjugation) | For cysteine-based conjugation, ensure complete reduction of interchain disulfide bonds using an appropriate reducing agent (e.g., TCEP, DTT) and concentration. For enzymatic conjugation, verify the activity of the enzyme. |
Problem 2: Significant Product Loss During Purification
Substantial loss of ADC during purification steps is a common hurdle in achieving a high final yield.
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| ADC Aggregation | Characterize the extent of aggregation using Size Exclusion Chromatography (SEC).[8][9] To mitigate aggregation, consider using a linker with a longer or branched PEG chain to increase the hydrophilicity of the ADC.[2][4][6] Optimization of buffer conditions (pH, ionic strength, excipients) during conjugation and purification can also help minimize aggregation.[] |
| Non-specific binding to chromatography resin | If using Hydrophobic Interaction Chromatography (HIC) for purification, screen different resins and elution gradients. High DAR species are more hydrophobic and may bind irreversibly to the column. Reducing the salt concentration in the loading buffer or using a less hydrophobic resin can improve recovery. |
| Instability of the ADC during purification | Analyze the product at each purification step to identify where the loss is occurring. If linker-payload instability is suspected, consider adjusting the pH or temperature of the purification buffers.[1] |
Experimental Protocols
Protocol 1: Screening for Optimal pH in a Small-Scale Conjugation Reaction
-
Prepare Buffers: Prepare a series of conjugation buffers (e.g., phosphate-buffered saline) with pH values ranging from 6.5 to 9.0 in 0.5 unit increments.
-
Antibody Preparation: If necessary (e.g., for cysteine conjugation), reduce the antibody with a suitable reducing agent. Purify the reduced antibody to remove the excess reducing agent.
-
Reaction Setup: In separate microcentrifuge tubes, add the antibody to each of the prepared buffers.
-
Linker-Payload Addition: Add the PEG-linker-payload to each tube at a fixed molar excess.
-
Incubation: Incubate the reactions at a constant temperature (e.g., 4°C or room temperature) for a set period (e.g., 2-4 hours).
-
Quenching: Stop the reaction by adding a quenching reagent (e.g., N-acetylcysteine for maleimide (B117702) chemistry).
-
Analysis: Analyze the DAR of each reaction mixture using a suitable analytical technique such as Hydrophobic Interaction Chromatography (HIC) or Reverse Phase-High Performance Liquid Chromatography (RP-HPLC).[10]
Protocol 2: Characterization of ADC Aggregation by Size Exclusion Chromatography (SEC)
-
System Preparation: Equilibrate the SEC column with an appropriate mobile phase (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Preparation: Dilute the ADC sample to a suitable concentration within the linear range of the detector.
-
Injection: Inject a defined volume of the sample onto the column.
-
Data Acquisition: Monitor the elution profile using a UV detector at 280 nm.
-
Analysis: Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates. The percentage of aggregate can be calculated by dividing the aggregate peak area by the total peak area.
Visualizations
Caption: A workflow for troubleshooting low yield in ADC synthesis.
Caption: The dual effects of PEG linkers on ADC synthesis yield.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 4. purepeg.com [purepeg.com]
- 6. adcreview.com [adcreview.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmafocusamerica.com [pharmafocusamerica.com]
- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Preventing aggregation of ADCs with Mal-PEG2-Val-Cit-PABA-PNP
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of Antibody-Drug Conjugates (ADCs), with a focus on those utilizing Maleimide-PEG-Val-Cit-PABA linkers.
Frequently Asked Questions (FAQs)
Q1: What is ADC aggregation and why is it a critical concern?
A1: ADC aggregation is the process where individual ADC molecules cluster together to form higher molecular weight species.[1][2] This is a major concern as it can negatively impact the ADC's stability, efficacy, and safety.[1][2] Aggregation can lead to reduced solubility, precipitation, and loss of therapeutic activity.[1] Furthermore, aggregated proteins can elicit an immunogenic response and cause off-target toxicity by being cleared more rapidly by the liver and kidneys.[1][3]
Q2: How does the Mal-PEG2-Val-Cit-PABA-PNP linker system contribute to aggregation?
A2: The components of this linker system can contribute to aggregation in several ways:
-
Maleimide (B117702) (Mal): The maleimide group is used for conjugating the linker to thiol groups on the antibody. The chemical modifications to the antibody's surface can alter its conformational stability and expose hydrophobic patches, increasing the propensity for aggregation.[4][5]
-
Hydrophobic Components: The Val-Cit-PABA portion of the linker, along with the conjugated payload, is often hydrophobic.[4][][7] Attaching these hydrophobic moieties to the antibody surface increases the overall hydrophobicity of the ADC, promoting self-association to minimize exposure to the aqueous environment.[1][8][9] This effect is often proportional to the drug-to-antibody ratio (DAR); a higher DAR typically leads to a greater risk of aggregation.[1][10]
-
PEG Spacer: The PEG (Polyethylene Glycol) component is hydrophilic and is included to counteract the hydrophobicity of the payload and other linker components.[][] It can improve water solubility and biocompatibility.[] However, if the hydrophobicity of the payload is substantial, the PEG spacer may not be sufficient to prevent aggregation entirely.
Q3: What are the primary factors that induce aggregation in ADCs?
A3: ADC aggregation is multifactorial and can be triggered by both intrinsic properties of the ADC and extrinsic environmental factors.[12]
-
Intrinsic Factors: These include the inherent stability of the monoclonal antibody (mAb) itself, the hydrophobicity of the drug-linker, and the drug-to-antibody ratio (DAR).[1][9][10] ADCs are generally considered less stable and more prone to aggregation than the parent mAb.[12][13]
-
Extrinsic (Environmental) Factors:
-
pH: Operating at or near the isoelectric point (pI) of the antibody can minimize electrostatic repulsion and promote aggregation.[4] The stability of the linker and antibody are also pH-dependent.[14]
-
Temperature: Elevated temperatures can cause partial unfolding of the antibody, exposing hydrophobic regions and leading to aggregation.[15]
-
High Concentration: Manufacturing processes often require high ADC concentrations, which increases the frequency of intermolecular interactions and the likelihood of aggregation.[1]
-
Buffer and Excipients: The choice of buffer, its ionic strength, and the presence or absence of stabilizers can significantly impact ADC stability.[4][]
-
Manufacturing Processes: Steps like conjugation, purification, and lyophilization can introduce stress (e.g., exposure to solvents, pH shifts, freezing stress) that induces aggregation.[1][4][13]
-
Q4: How can I detect and quantify ADC aggregation?
A4: Several analytical techniques are used to detect and quantify ADC aggregates.
-
Size Exclusion Chromatography (SEC): This is the industry-standard method for quantifying high molecular weight (HMW) species.[1][17] It separates molecules based on their size in solution.
-
Dynamic Light Scattering (DLS): DLS is used to determine the particle size distribution and can detect the presence of large aggregates.[18]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive technique that can detect and quantify even low levels of aggregated species.[1]
-
Analytical Ultracentrifugation (AUC): This technique provides detailed information about the size, shape, and distribution of different species in a sample.[1]
Troubleshooting Guide: Preventing ADC Aggregation
This guide provides solutions to common problems encountered during ADC development and storage.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Increased aggregation during/after the conjugation reaction. | 1. Suboptimal pH: The conjugation pH may be too close to the antibody's isoelectric point (pI).[4]2. Hydrophobic Payload/Linker: The inherent hydrophobicity of the drug-linker is driving aggregation.[3][4]3. Presence of Organic Solvents: Solvents used to dissolve the drug-linker can destabilize the antibody.[1] | 1. Optimize pH: Adjust the conjugation buffer pH to a range where the ADC is most stable (typically pH 6.0-7.0 for maleimide chemistry).[14][19] Conduct a pH screening study.2. Introduce Hydrophilic Moieties: If possible, use a more hydrophilic linker, such as one with a longer PEG chain.[1][]3. Minimize Solvent Concentration: Use the lowest effective concentration of organic solvent. Consider alternative, less denaturing co-solvents.4. Immobilize the Antibody: Perform the conjugation while the antibody is immobilized on a solid support (e.g., affinity resin). This prevents ADC molecules from interacting and aggregating during the reaction.[1][4] |
| ADC aggregates during purification or formulation steps. | 1. Buffer Mismatch: Changing buffer systems can cause a pH or ionic strength shock.2. High Protein Concentration: Concentrating the ADC increases intermolecular interactions.[1] | 1. Gradual Buffer Exchange: Use a tangential flow filtration (TFF) or dialysis method for gradual buffer exchange instead of abrupt dilution.2. Formulation Optimization: Screen different buffer systems (e.g., histidine, acetate) and pH ranges to find the most stabilizing conditions.[14][]3. Add Excipients: Include stabilizers in the formulation buffer. Common choices include surfactants (Polysorbate 20/80), sugars (sucrose, trehalose), and amino acids (arginine, glycine).[][] |
| Aggregation increases over time during storage (liquid or frozen). | 1. Inadequate Formulation: The storage buffer is not providing sufficient long-term stability.[]2. Freeze-Thaw Stress: The process of freezing and thawing can cause aggregation.[21][22]3. Linker Instability: The maleimide-thiol linkage may be unstable, leading to deconjugation and subsequent aggregation. | 1. Use Stabilizing Buffers: Employ commercially available or in-house developed ADC stabilizing buffers that contain cryoprotectants and other stabilizers.[21][22]2. Lyophilization: For long-term stability, lyophilize (freeze-dry) the ADC with appropriate lyoprotectants (e.g., sucrose (B13894), trehalose).[13][21]3. Control Storage Conditions: Store at the recommended temperature and avoid repeated freeze-thaw cycles.[22]4. Promote Linker Hydrolysis: After conjugation, consider a pH adjustment step (e.g., to pH 8.5-9.0) to promote the hydrolysis of the thiosuccinimide ring. The hydrolyzed form is stable against the retro-Michael reaction, which can lead to deconjugation.[19][23] |
| High batch-to-batch variability in aggregation levels. | 1. Inconsistent Process Parameters: Minor variations in pH, temperature, incubation times, or reagent concentrations.2. Raw Material Variability: Differences in the quality of the antibody, linker, or other reagents. | 1. Implement Design of Experiment (DoE): Use a DoE approach to systematically identify and control the critical process parameters that impact aggregation.[1]2. Strict Process Control: Tightly control all manufacturing steps and ensure consistent execution.3. Quality Control of Raw Materials: Implement rigorous testing for all incoming materials to ensure consistency. |
Data Summary Tables
Table 1: Effect of pH and Excipients on ADC Stability (Illustrative Data) This table illustrates how different formulation conditions can affect the aggregation of an ADC after a defined stress period.
| Formulation Buffer | pH | Excipient | Temperature (°C) | Duration | % Monomer | % Aggregate |
| Acetate | 5.0 | None | 40 | 14 days | 92.5% | 7.5% |
| Histidine | 6.0 | None | 40 | 14 days | 96.1% | 3.9% |
| Histidine | 6.0 | Sucrose | 40 | 14 days | 98.5% | 1.5% |
| Histidine | 6.0 | Polysorbate 80 | 40 | 14 days | 97.8% | 2.2% |
| Phosphate | 7.4 | None | 40 | 14 days | 94.3% | 5.7% |
Note: Data is representative and will vary based on the specific ADC and conditions. A study on a model IgG1 mAb showed that a formulation at pH 5.0 with sucrose provided the least structural change and best long-term stability against aggregation.[24]
Key Experimental Protocols
Protocol 1: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC-HPLC)
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or similar.
-
Column: Tosoh TSKgel G3000SWxl (7.8 mm x 30 cm, 5 µm) or equivalent.
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 280 nm.
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of 1 mg/mL using the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Analysis:
-
Inject 20 µL of the prepared sample.
-
Run the analysis for approximately 30 minutes.
-
Identify peaks corresponding to high molecular weight (HMW) aggregates, monomer, and low molecular weight (LMW) fragments based on their retention times.
-
-
Data Interpretation:
-
Integrate the peak areas.
-
Calculate the percentage of aggregates using the formula: % Aggregate = (Area_HMW / Total_Area) * 100.
-
Protocol 2: Assessment of Thermal Stability by Differential Scanning Fluorimetry (DSF)
-
Instrument: Real-time PCR instrument capable of fluorescence detection (e.g., Bio-Rad CFX96).
-
Reagents:
-
ADC sample at 1 mg/mL in the formulation buffer of interest.
-
SYPRO Orange dye (5000x stock in DMSO).
-
-
Procedure:
-
Prepare a master mix of SYPRO Orange dye diluted 1:1000 in the formulation buffer.
-
In a 96-well PCR plate, add 20 µL of the ADC sample to each well.
-
Add 5 µL of the diluted dye to each well.
-
Seal the plate.
-
-
Instrument Method:
-
Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.
-
Acquire fluorescence data at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
The melting temperature (Tm) is the temperature at the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the curve. A lower Tm indicates lower thermal stability and a higher propensity for aggregation.
-
Visualizations
Caption: Troubleshooting workflow for ADC aggregation.
Caption: Key factors influencing ADC stability.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 12. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 17. pharmafocusamerica.com [pharmafocusamerica.com]
- 18. Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates | MtoZ Biolabs [mtoz-biolabs.com]
- 19. benchchem.com [benchchem.com]
- 21. cellmosaic.com [cellmosaic.com]
- 22. cellmosaic.com [cellmosaic.com]
- 23. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effect of pH and excipients on structure, dynamics, and long-term stability of a model IgG1 monoclonal antibody upon freeze-drying - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Mal-PEG2-Val-Cit-PABA-PNP
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot common challenges encountered during the synthesis of the antibody-drug conjugate (ADC) linker, Mal-PEG2-Val-Cit-PABA-PNP.
Troubleshooting Guides
This section addresses specific issues that may arise during the multi-step synthesis of this compound, providing potential causes and recommended solutions.
Problem 1: Low Yield During Val-Cit-PABA Peptide Synthesis
| Possible Cause | Recommended Solution | Supporting Data/Rationale |
| Epimerization at the Citrulline Stereocenter | Utilize a synthesis strategy that avoids basic conditions during the coupling of the Val-Cit dipeptide to PABA. A recommended route involves synthesizing the Fmoc-Cit-PABOH intermediate first, followed by Fmoc deprotection and subsequent coupling with Fmoc-Val-OSu.[1] | Original synthetic routes using EEDQ as a coupling agent resulted in a nearly 1:1 mixture of diastereomers.[1] The modified route consistently produces the desired product as a single diastereomer.[1] |
| Fmoc Deprotection Side Reactions | If using Fmoc protection, avoid excess base during coupling steps as it can lead to premature deprotection and side-product formation.[1] Consider using protecting groups stable under basic conditions, such as Boc or Cbz, for the citrulline residue if coupling strategies require basic conditions.[1] | Fmoc deprotection under basic conditions was identified as a likely cause for low yields (20-25%) in earlier synthetic routes.[1] |
| Poor Coupling Efficiency to PABA | The aniline (B41778) nitrogen of p-aminobenzyl alcohol (PABA) is poorly nucleophilic.[2] Use a more powerful coupling reagent such as HATU with a non-nucleophilic base like DIPEA.[3] Extend coupling times (e.g., 16-20 hours) to ensure the reaction goes to completion.[1][2] | HATU is often the go-to reagent for difficult couplings and is reported to reduce the risk of epimerization.[3] Extended reaction times are necessary to overcome the low reactivity of the aniline.[2] |
| Difficult Subsequent Couplings | The presence of the aromatic PABA moiety can sometimes hinder the subsequent coupling of the PEG linker. Ensure complete deprotection of the previous amino acid and consider using highly efficient coupling reagents like HATU or COMU for this step.[4] | Phosphonium and aminium-based reagents are generally effective for sterically hindered couplings.[4] |
Problem 2: Issues with Maleimide-PEG2 Moiety
| Possible Cause | Recommended Solution | Supporting Data/Rationale |
| Maleimide (B117702) Ring Hydrolysis | Maleimides are susceptible to hydrolysis in aqueous solutions, especially at pH > 7.5.[5][6] Prepare aqueous solutions of maleimide-containing reagents immediately before use.[5] For storage, use a dry, biocompatible organic solvent like DMSO or DMF.[5][7] | The rate of hydrolysis increases with increasing pH. Maintaining a pH between 6.5 and 7.5 is optimal for the subsequent thiol-maleimide reaction.[5] |
| PEGylation Side Products | First-generation PEGylation reagents are known to cause side reactions, leading to difficulties in purification.[8] Use high-purity, modern PEG reagents (e.g., heterobifunctional PEGs) to ensure specific and efficient chemical modification.[8] | Second-generation PEG derivatives employ more efficient functional groups like aldehydes or maleimides for targeted modifications.[8] |
| Low PEGylation Efficiency | Incomplete reaction can result from steric hindrance or suboptimal reaction conditions. Ensure an appropriate molar excess of the Mal-PEG2 reagent is used. Monitor the reaction progress using techniques like HPLC to determine the optimal reaction time. | Increasing the concentration of coupling reagents can improve reaction probability, especially for longer peptides or complex molecules.[9] |
Problem 3: Instability and Impurities in the Final Product
| Possible Cause | Recommended Solution | Supporting Data/Rationale |
| Premature Cleavage of PNP Ester | The p-nitrophenyl (PNP) activated ester is a good leaving group but can be susceptible to hydrolysis during purification or storage, especially under basic conditions.[10] Maintain neutral or slightly acidic conditions (pH < 7) during purification and storage. Lyophilize the final product for long-term stability. | PNP carbonates are highly activated leaving groups used for reacting with amines.[10] Hydrolysis will result in an inactive carboxylic acid. |
| Presence of Deletion Sequences or Other Impurities | Standard purification methods like RP-HPLC may struggle to separate impurities with similar properties to the target molecule.[11] Consider orthogonal purification techniques. One such method is "Peptide Easy Clean" (PEC), which involves capping truncated sequences during solid-phase synthesis and then selectively capturing the full-length product.[12][13] | A 30-mer peptide can have over 25% truncated impurities even with a 99% coupling efficiency, highlighting the need for robust purification.[12] |
| Product Degradation During Storage | The final linker is a complex molecule with multiple reactive sites. Store the lyophilized powder at -20°C or -80°C, protected from light and moisture.[14] | Stock solutions should be stored at -80°C for up to 6 months or -20°C for 1 month, under nitrogen and protected from light.[14] |
Frequently Asked Questions (FAQs)
Q1: My final product shows two closely eluting peaks on HPLC. What could be the cause?
A1: This is often indicative of diastereomers resulting from epimerization at the citrulline chiral center.[1] This issue typically arises during the peptide coupling steps. Review your synthesis strategy to ensure you are using conditions that minimize racemization, such as using HATU as a coupling agent and avoiding prolonged exposure to strong bases. An alternative synthesis route that couples Fmoc-Val-OSu to Cit-PABOH has been shown to eliminate this problem.[1]
Q2: The maleimide group of my linker is unreactive towards thiols. What went wrong?
A2: The most likely cause is that the maleimide ring has been hydrolyzed. Maleimides are unstable in aqueous solutions and the hydrolysis rate increases significantly at pH values above 7.5.[5][6] Always prepare solutions of the maleimide-containing linker fresh in a dry organic solvent like DMSO or DMF and use them immediately for conjugation.[5] Ensure the pH of your conjugation buffer is strictly maintained between 6.5 and 7.5.[7]
Q3: How can I prevent the retro-Michael reaction (thiol exchange) after my ADC is formed?
A3: The thiosuccinimide bond formed from the maleimide-thiol reaction is reversible and can lead to payload exchange with abundant thiols like glutathione (B108866) in vivo.[5][15] One strategy to create a more stable linkage is to induce hydrolysis of the thiosuccinimide ring post-conjugation by briefly adjusting the pH to 8.5-9.0. This opens the ring to form a stable thioether.[5] Alternatively, newer maleimide derivatives designed for increased stability can be considered.
Q4: What is the best coupling agent for attaching the Val-Cit dipeptide to the PABA moiety?
A4: Due to the low nucleophilicity of the PABA aniline, a strong coupling agent is recommended. HATU (2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA is a highly effective choice for this difficult coupling step.[3] It promotes high coupling rates with a reduced risk of racemization compared to other reagents.[16]
Q5: What are the optimal storage conditions for this compound?
A5: The solid compound should be stored desiccated at -20°C or -80°C. Stock solutions in an anhydrous solvent like DMSO can be stored at -80°C for up to six months or at -20°C for one month, preferably under a nitrogen atmosphere and protected from light.[14]
Experimental Protocols
Recommended Synthesis of Val-Cit-PABA Intermediate (Avoiding Epimerization)
This protocol is adapted from improved methodologies designed to prevent racemization of the citrulline residue.[1]
-
Synthesis of Fmoc-Cit-PABOH:
-
Synthesize Fmoc-protected L-citrulline (Fmoc-Cit).
-
Activate the carboxylic acid of Fmoc-Cit (1.0 equiv) using HATU (1.1 equiv) and DIPEA (2.0 equiv) in DMF.
-
Add 4-aminobenzyl alcohol (1.2 equiv) to the activated solution.
-
Stir the reaction at room temperature for 16-20 hours, monitoring by TLC or HPLC.
-
Purify the resulting Fmoc-Cit-PABOH product by column chromatography.
-
-
Fmoc Deprotection:
-
Dissolve the purified Fmoc-Cit-PABOH in DMF.
-
Add triethylamine (B128534) (20 equiv) and stir at room temperature until deprotection is complete (monitor by HPLC).
-
Remove the solvent and excess triethylamine under reduced pressure to yield the crude Cit-PABOH intermediate.
-
-
Coupling with Fmoc-Val-OSu:
-
Dissolve the crude Cit-PABOH in DMF.
-
Add commercially available Fmoc-Val-OSu (Fmoc-Valine N-hydroxysuccinimide ester) (1.1 equiv).
-
Stir the reaction at room temperature for 12-16 hours.
-
Upon completion, purify the final Fmoc-Val-Cit-PABOH product using RP-HPLC. This method yields the product as a single diastereomer with an overall yield of 85-95% for the final two steps.[1]
-
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Characterization of Protease-Activated Prodrugs of Doxazolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. Mal-amido-PEG2-Val-Cit-PAB-PNP, ADC linker, 2112738-13-1 | BroadPharm [broadpharm.com]
- 11. bachem.com [bachem.com]
- 12. americanpeptidesociety.org [americanpeptidesociety.org]
- 13. m.youtube.com [m.youtube.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bachem.com [bachem.com]
Overcoming solubility issues with Mal-PEG2-Val-Cit-PABA-PNP
Welcome to the technical support center for Mal-PEG2-Val-Cit-PABA-PNP. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the handling and use of this antibody-drug conjugate (ADC) linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
This compound is a cleavable ADC linker used to connect a cytotoxic payload to an antibody. Its components are:
-
Mal (Maleimide): A thiol-reactive group that specifically and covalently attaches to cysteine residues on a protein, such as an antibody.
-
PEG2 (Polyethylene Glycol, 2 units): A short, hydrophilic spacer designed to improve the solubility and stability of the linker and the resulting ADC.
-
Val-Cit (Valine-Citrulline): A dipeptide sequence that is specifically cleaved by cathepsin B, an enzyme commonly overexpressed in the lysosomes of tumor cells. This allows for targeted release of the payload within the cancer cell.
-
PABA (p-aminobenzoic acid): A self-immolative spacer that ensures the efficient release of the unmodified payload after the Val-Cit linker is cleaved.
-
PNP (p-nitrophenyl carbonate): A highly activated leaving group that facilitates the reaction with amine groups on the cytotoxic payload.
Q2: What are the recommended solvents for dissolving this compound?
Based on available data, the following solvents are recommended for dissolving this compound:
-
Dimethyl Sulfoxide (DMSO): Offers high solubility.
-
N,N-Dimethylformamide (DMF): A suitable alternative to DMSO.
-
Dichloromethane (DCM): Can also be used to dissolve the linker.
It is crucial to use anhydrous (water-free) solvents to prevent premature hydrolysis of the maleimide (B117702) group, which would render it inactive for conjugation.
Q3: My this compound is not dissolving. What should I do?
If you are experiencing difficulty dissolving the linker, consider the following troubleshooting steps:
-
Use an appropriate solvent: Ensure you are using a recommended anhydrous solvent such as DMSO or DMF.
-
Apply energy: Gentle warming (up to 37°C) or sonication can help to break down aggregates and facilitate dissolution.
-
Start with a small amount of organic solvent: For very hydrophobic compounds, it is often effective to first dissolve the peptide linker in a small volume of an organic solvent like DMSO and then slowly add this solution dropwise to your aqueous buffer with constant stirring. This prevents localized high concentrations that can lead to precipitation.
-
Consider chaotropic agents: For peptides that tend to aggregate, the addition of chaotropic agents like 6 M guanidine (B92328) HCl or 8 M urea (B33335) to the buffer can disrupt hydrogen bonding and hydrophobic interactions, aiding in solubilization. However, ensure these agents are compatible with your downstream application.
Q4: The linker precipitates when I add it to my aqueous reaction buffer. How can I prevent this?
Precipitation upon addition to an aqueous buffer is a common issue with hydrophobic ADC linkers. Here are some strategies to overcome this:
-
Slow, dropwise addition: Add the dissolved linker stock solution very slowly to the gently vortexing or stirring protein solution. This allows for rapid dispersion and minimizes localized high concentrations.
-
Optimize the final solvent concentration: While an organic solvent is necessary to dissolve the linker, its final concentration in the reaction mixture should be kept to a minimum (typically less than 10%) to avoid protein denaturation and precipitation.
-
Adjust the pH: The recommended pH for maleimide-thiol conjugation is between 6.5 and 7.5. Slight adjustments within this range may improve the solubility of the linker-antibody conjugate.
-
Use a co-solvent system: For particularly challenging linkers, a pre-formulated co-solvent system can be used. For example, a stock solution in DMSO can be diluted with PEG300 and a surfactant like Tween-80 before final dilution in an aqueous buffer.
Q5: What is the optimal pH for the maleimide-thiol conjugation reaction?
The maleimide group reacts with sulfhydryl (thiol) groups most efficiently at a pH range of 6.5 to 7.5. At pH values above 7.5, the maleimide group can start to hydrolyze, and it may also react with primary amines. Below pH 6.5, the reaction rate is significantly slower.
Data Presentation
Table 1: Solubility of this compound and a Similar Compound
| Compound | Solvent | Solubility | Notes |
| Mal-amido-PEG2-Val-Cit-PAB-PNP | DMSO | 100 mg/mL (116.98 mM) | Ultrasonic treatment may be needed. Use of newly opened, hygroscopic DMSO is recommended. |
| Mal-amido-PEG2-Val-Cit-PAB-PNP | DMF | Soluble | Quantitative data not specified. |
| Mal-amido-PEG2-Val-Cit-PAB-PNP | DCM | Soluble | Quantitative data not specified. |
| Mal-PEG4-Val-Cit-PAB-PNP | DMSO | 125 mg/mL (143.37 mM) | Ultrasonic treatment may be needed. Use of newly opened, hygroscopic DMSO is recommended. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mg/mL stock solution, add 100 µL of DMSO to 1 mg of the linker).
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the linker is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Use the stock solution immediately for the best results. If storage is necessary, aliquot and store at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Antibody Conjugation with this compound
This protocol assumes the payload has already been attached to the PNP-activated linker.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
Reducing agent (e.g., TCEP, DTT)
-
Mal-PEG2-Val-Cit-PABA-Payload stock solution (in anhydrous DMSO)
-
Desalting column
-
Reaction buffer (e.g., PBS, pH 6.5-7.5, degassed)
Procedure:
Part A: Antibody Reduction (to generate free thiols)
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
Add a 10-20 fold molar excess of the reducing agent (e.g., TCEP) to the antibody solution.
-
Incubate at room temperature for 30-60 minutes.
-
Remove the excess reducing agent using a desalting column equilibrated with the reaction buffer.
Part B: Conjugation Reaction
-
To the reduced antibody solution, slowly add the Mal-PEG2-Val-Cit-PABA-Payload stock solution dropwise while gently stirring. A 10-20 fold molar excess of the linker-payload over the antibody is a good starting point for optimization.
-
Ensure the final concentration of DMSO in the reaction mixture is below 10%.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.
-
The reaction can be quenched by adding a thiol-containing reagent like N-acetylcysteine or cysteine.
-
Purify the resulting ADC using a suitable method such as size-exclusion chromatography (SEC) or tangential flow filtration to remove unreacted linker-payload and other small molecules.
Visualizations
Caption: Workflow for dissolving the linker and conjugating it to an antibody.
Caption: Troubleshooting guide for linker precipitation.
Technical Support Center: Optimizing ADC Linker Design to Reduce Off-Target Toxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on reducing the off-target toxicity of Antibody-Drug Conjugates (ADCs) by optimizing the linker component.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of linker-related off-target toxicity in ADCs?
A1: Off-target toxicity of ADCs related to the linker primarily occurs through several mechanisms:
-
Premature Payload Release: The linker may be unstable in the systemic circulation, leading to the early release of the cytotoxic payload before the ADC reaches the target tumor cells.[1][][3] This free payload can then diffuse into healthy tissues and cause systemic toxicity.[]
-
Non-Specific Uptake: The physicochemical properties of the ADC, influenced by the linker and payload, can lead to its uptake by non-target cells, particularly in the liver and cells of the reticuloendothelial system.[4][5][6] Hydrophobic ADCs are more prone to non-specific uptake.[7][8]
-
"On-Target, Off-Tumor" Toxicity: The ADC may bind to its target antigen that is also expressed at low levels on healthy cells, leading to damage in normal tissues.[1] While this is not solely a linker issue, linker stability and payload release characteristics can exacerbate this effect.[5]
-
Inefficient Intracellular Release: A linker that is too stable might not efficiently release the payload inside the target cell, which can lead to the accumulation of the ADC in non-target tissues where it is eventually metabolized, potentially releasing the payload in an untargeted manner.[][]
Q2: How does the choice between a cleavable and a non-cleavable linker impact off-target toxicity?
A2: The choice between a cleavable and a non-cleavable linker is a critical determinant of an ADC's safety profile.[11]
-
Cleavable Linkers: These linkers are designed to release the payload in response to specific conditions within the tumor microenvironment or inside the cancer cell (e.g., acidic pH, specific enzymes, or a reducing environment).[][12]
-
Advantages: They can induce a "bystander effect," where the released, membrane-permeable payload can kill neighboring antigen-negative tumor cells, which is beneficial for treating heterogeneous tumors.[13]
-
Disadvantages: They have a higher potential for off-target toxicity due to the risk of premature cleavage in the circulation and the bystander effect potentially affecting nearby healthy cells.[11][13]
-
-
Non-Cleavable Linkers: These linkers rely on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell to release the payload, which remains attached to an amino acid residue from the antibody.[14][]
-
Advantages: They generally exhibit greater stability in plasma, leading to a lower risk of off-target toxicity and a more favorable safety profile.[11][13][14]
-
Disadvantages: They typically lack a significant bystander effect because the released payload is charged and less membrane-permeable.[13] Their efficacy is highly dependent on the internalization of the ADC and subsequent lysosomal degradation.[14]
-
Q3: What is site-specific conjugation and how can it reduce off-target toxicity?
A3: Site-specific conjugation is a method that attaches the cytotoxic payload to specific, predetermined sites on the antibody.[] This is in contrast to traditional stochastic conjugation, which randomly attaches the payload to available amino acid residues (like lysine (B10760008) or cysteine), resulting in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs).[1][17]
Site-specific conjugation can reduce off-target toxicity by:
-
Producing Homogeneous ADCs: It yields a uniform ADC product with a defined DAR, leading to more predictable and consistent pharmacokinetics (PK) and pharmacodynamics (PD).[]
-
Improving Stability: By controlling the conjugation site, researchers can avoid interfering with the antibody's structure and function, potentially improving the stability of the ADC.[]
-
Enhancing the Therapeutic Window: A more homogeneous and stable ADC with predictable PK properties generally has an improved therapeutic index, meaning a better balance between efficacy and toxicity.[18][19][20]
Q4: How does increasing linker hydrophilicity affect off-target toxicity?
A4: Increasing the hydrophilicity of the linker can significantly reduce off-target toxicity.[7][21] Many cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and increased non-specific uptake by healthy tissues, particularly the liver.[7][8]
Strategies to increase linker hydrophilicity include incorporating hydrophilic spacers such as polyethylene (B3416737) glycol (PEG) or charged moieties like sulfonates.[7][21] The benefits include:
-
Reduced Non-Specific Uptake: Hydrophilic linkers can "shield" the hydrophobic payload, reducing the ADC's propensity for non-specific binding and uptake by non-target cells.[8][21]
-
Improved Pharmacokinetics: Increased hydrophilicity often leads to improved PK profiles, including longer circulation times and reduced clearance.[21]
-
Enhanced Tolerability: By minimizing non-specific uptake and improving PK, hydrophilic linkers can lead to better overall tolerability of the ADC.[7][21]
Troubleshooting Guides
Issue 1: High levels of free payload detected in plasma in preclinical studies.
| Potential Cause | Troubleshooting Steps |
| Poor Linker Stability | 1. Re-evaluate Linker Chemistry: If using a cleavable linker, consider one with a more stable cleavage site or a different cleavage mechanism that is less susceptible to plasma enzymes.[3][] 2. Introduce Steric Hindrance: Modify the linker by adding chemical groups (e.g., methyl groups) near the cleavage site to sterically hinder premature enzymatic cleavage.[] 3. Switch to a Non-Cleavable Linker: If premature cleavage is persistent, a non-cleavable linker may provide the necessary plasma stability.[13][14] |
| Deconjugation of Maleimide-based Linkers | 1. Alternative Conjugation Chemistries: Explore alternative conjugation methods that form more stable bonds than those resulting from maleimide (B117702) chemistry, which can be susceptible to retro-Michael addition.[22] |
Issue 2: Evidence of significant off-target toxicity (e.g., hepatotoxicity, myelosuppression) in vivo at sub-therapeutic doses.
| Potential Cause | Troubleshooting Steps |
| Non-Specific Uptake due to Hydrophobicity | 1. Incorporate Hydrophilic Spacers: Modify the linker by adding hydrophilic moieties like PEG chains of varying lengths to increase the overall hydrophilicity of the ADC.[7][21] 2. Optimize Drug-to-Antibody Ratio (DAR): High DAR ADCs can be more hydrophobic. Consider reducing the DAR, potentially in combination with a more potent payload. Site-specific conjugation can help achieve a lower, more uniform DAR.[19] |
| "On-Target, Off-Tumor" Toxicity | 1. Modulate Antibody Affinity: Engineer the antibody to have a lower affinity for the target antigen to reduce binding to healthy cells with low antigen expression.[1] 2. Use a Non-Cleavable Linker: A non-cleavable linker can limit the bystander effect, potentially reducing damage to adjacent healthy cells that have taken up the ADC.[11] |
| Inappropriate Linker Cleavage Mechanism | 1. Select a More Tumor-Specific Trigger: If using a cleavable linker, choose one that is sensitive to conditions highly specific to the tumor microenvironment (e.g., enzymes that are significantly overexpressed in the tumor but not in healthy tissues).[12] |
Quantitative Data Summary
The following table summarizes quantitative data from preclinical studies, illustrating the impact of linker modifications on ADC toxicity and tolerability.
| ADC Modification | System/Model | Key Finding | Reference |
| Site-Specific Conjugation vs. Stochastic Conjugation | Rat Toxicology Study | Site-specifically conjugated ADC (trastuzumab-AJICAP-MMAE) showed no mortality or severe toxicity up to 80 mg/kg, whereas the stochastically conjugated ADC showed mortality at 40 mg/kg. | [19] |
| Site of Conjugation | Rat Toxicology Study | Site-specific ADCs with conjugation at site L443C exhibited a better off-target toxicity profile compared to those with conjugation at site Q347C. | [18] |
| Linker Hydrophilicity (PEGylation) | Mouse Tolerability Study | For a non-targeted ADC with an MMAE payload, all mice in the PEG0 group died by day 5 at a 20 mg/kg dose. In contrast, the PEG8 and PEG12 groups had a 100% survival rate after 28 days. | [7] |
| Cleavable vs. Non-Cleavable Linker | In Vivo Toxicity and Efficacy | ADCs with a cleavable SPP linker were active against all seven tested non-Hodgkin lymphoma antigens, while those with a non-cleavable SMCC linker were only effective against two. However, non-cleavable linkers are generally associated with better tolerability. | [5] |
Experimental Protocols
1. Protocol: In Vitro Plasma Stability Assay
-
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
-
Methodology:
-
Incubate the ADC in plasma (e.g., human, rat, mouse) at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).
-
At each time point, collect an aliquot of the plasma-ADC mixture.
-
Separate the ADC from the plasma proteins using a suitable method (e.g., affinity chromatography with Protein A/G, size exclusion chromatography).
-
Quantify the amount of intact ADC and released free payload.
-
Intact ADC Quantification: Use methods like ELISA (Enzyme-Linked Immunosorbent Assay) or Hydrophobic Interaction Chromatography (HIC) to determine the concentration of the intact ADC and calculate its half-life.
-
Free Payload Quantification: Precipitate plasma proteins (e.g., with acetonitrile) and analyze the supernatant using LC-MS/MS (Liquid Chromatography-Mass Spectrometry/Mass Spectrometry) to quantify the concentration of the unconjugated payload.[13]
-
Data Analysis: Plot the percentage of intact ADC and the concentration of free payload over time to determine the stability of the linker.
-
2. Protocol: In Vitro Cytotoxicity Assay
-
Objective: To determine the potency of the ADC against target and non-target cell lines.
-
Methodology:
-
Culture target (antigen-positive) and non-target (antigen-negative) cell lines in 96-well plates.
-
Treat the cells with serial dilutions of the ADC, free payload, and a non-binding control ADC for a specified period (e.g., 72-96 hours).
-
Assess cell viability using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo®).
-
Data Analysis: Plot cell viability against drug concentration and fit the data to a four-parameter logistic model to determine the IC50 (half-maximal inhibitory concentration) for each compound on each cell line. A large difference in IC50 between target and non-target cells indicates high specificity and potentially lower off-target toxicity.
-
3. Protocol: In Vivo Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the highest dose of the ADC that can be administered without causing unacceptable levels of toxicity in an animal model (e.g., rats, mice).
-
Methodology:
-
Administer escalating single doses of the ADC to different groups of animals.
-
Monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance, for a period of 14-28 days.
-
Collect blood samples at various time points for hematology and clinical chemistry analysis to assess organ function (e.g., liver enzymes, platelet counts).[19]
-
At the end of the study, perform a full necropsy and histopathological examination of major organs to identify any treatment-related tissue damage.
-
Data Analysis: The MTD is defined as the highest dose that does not cause mortality, a body weight loss of more than 15-20%, or significant pathological findings.
-
Visualizations
Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.
Caption: Troubleshooting workflow for reducing linker-associated off-target toxicity.
Caption: Relationship between linker properties and ADC off-target toxicity outcomes.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 3. Engineering Smarter ADCs: Novel Linkers for Better Safety and Efficacy | ChemPartner [chempartner.com]
- 4. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adcreview.com [adcreview.com]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 11. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. benchchem.com [benchchem.com]
- 14. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. Key Points of ADC Optimization Strategy – Creative Biolabs ADC Blog [creative-biolabs.com]
Technical Support Center: Optimizing Drug-Linker Conjugation
Welcome to the technical support center for drug-linker conjugation. This resource provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during drug-linker conjugation?
A1: The most frequent challenges in ADC conjugation include achieving a consistent and optimal drug-to-antibody ratio (DAR), preventing aggregation of the final conjugate, ensuring the stability of the linker, and avoiding side reactions that can lead to a heterogeneous product mixture.[][2][3] Factors such as suboptimal reaction conditions (pH, temperature, time), poor quality of reagents, and improper selection of conjugation chemistry can contribute to these issues.[]
Q2: How does the Drug-to-Antibody Ratio (DAR) impact the efficacy and safety of an ADC?
A2: The DAR is a critical quality attribute that directly influences the therapeutic window of an ADC.[4]
-
Low DAR: An insufficient drug load may lead to reduced potency and therapeutic efficacy.[]
-
High DAR: Over-conjugation can lead to issues such as reduced solubility, increased aggregation, faster plasma clearance, and potential for off-target toxicities.[][5] An ideal DAR is typically between 2 and 4 for most ADCs to balance efficacy and safety.[]
Q3: What is the optimal pH for thiol-maleimide conjugation?
A3: The optimal pH range for the reaction between a maleimide (B117702) linker and a cysteine thiol is between 6.5 and 7.5.[6][7] At a lower pH, the reaction rate is significantly slower. At a pH above 7.5, the maleimide group becomes more susceptible to hydrolysis and can react with primary amines, such as lysine (B10760008) residues, leading to a loss of selectivity.[7]
Q4: My ADC is aggregating after conjugation. What are the potential causes and solutions?
A4: Aggregation is a common issue, often caused by the increased hydrophobicity of the antibody after conjugation with a small molecule drug.[8] Other contributing factors include:
-
High DAR: Molecules with a higher DAR are more prone to aggregation.[5]
-
Hydrophobic Payloads: The inherent hydrophobicity of the cytotoxic payload can promote aggregation.[9]
-
Suboptimal Buffer Conditions: Incorrect pH or the presence of certain salts can induce aggregation.
-
Environmental Stress: Exposure to high temperatures, vigorous mixing, or multiple freeze-thaw cycles can denature the antibody and cause aggregation.[8]
Solutions include optimizing the DAR, using hydrophilic linkers (e.g., PEG linkers), carefully controlling buffer conditions, and handling the ADC gently during and after conjugation.[10] Size-exclusion chromatography (SEC) is a common method to remove aggregates.[]
Q5: How can I improve the in vivo stability of a maleimide-based conjugate?
A5: Maleimide-thiol conjugates can undergo a retro-Michael reaction, leading to deconjugation in vivo.[6][7] To improve stability, a post-conjugation hydrolysis step can be implemented. By adjusting the pH to 8.5-9.0 after the initial conjugation, the thiosuccinimide ring can be opened to form a stable succinamic acid thioether, which is resistant to thiol exchange.[6][7]
Troubleshooting Guides
Issue 1: Low Conjugation Yield and Inconsistent Results
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Optimize temperature, reaction time, and pH to ensure ideal conditions for the specific antibody and drug-linker pair.[] |
| Poor Reagent Quality | Ensure high purity and activity of the antibody and drug-linker. Use fresh, anhydrous solvents like DMSO or DMF for dissolving reagents.[6][7] |
| Incorrect Stoichiometry | Carefully optimize the molar ratio of the drug-linker to the antibody. A typical starting point is a 10-20 fold molar excess of the linker. |
| Inaccessible or Oxidized Cysteine Residues (for thiol conjugation) | Perform a pre-reduction step using a reducing agent like TCEP to ensure free sulfhydryl groups are available for conjugation.[7][12] |
| Hydrolyzed Maleimide (for thiol conjugation) | Prepare maleimide stock solutions fresh in an aprotic solvent (e.g., DMSO) and use immediately.[6] |
| Interfering Buffer Components | Avoid buffers containing primary amines (e.g., Tris) for NHS ester reactions or sulfhydryl-containing reagents for maleimide reactions. Perform buffer exchange to a compatible buffer like PBS.[8] |
Issue 2: High Levels of Aggregation
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Steps |
| High Drug-to-Antibody Ratio (DAR) | Optimize the conjugation reaction to achieve a lower, more homogeneous DAR, typically between 2 and 4.[] |
| Hydrophobic Payload/Linker | Consider using a more hydrophilic linker, such as a PEG linker, to increase the overall solubility of the ADC.[10] |
| Suboptimal Buffer Conditions | Screen different buffer formulations (pH, ionic strength) to find conditions that minimize aggregation. |
| Environmental Stress | Handle the protein and conjugate gently, avoid vigorous mixing, and minimize freeze-thaw cycles.[8] Store at appropriate temperatures.[8] |
| Inefficient Purification | Use size-exclusion chromatography (SEC) to effectively remove aggregates from the final product.[] |
Issue 3: Product Heterogeneity
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Steps |
| Non-Specific Conjugation (e.g., Lysine Conjugation) | While inherently heterogeneous, optimize reaction conditions (pH, temperature, stoichiometry) to favor conjugation at more reactive lysine sites.[] For greater homogeneity, consider site-specific conjugation methods.[14] |
| Side Reactions (e.g., Maleimide reacting with Lysines) | Maintain the reaction pH strictly between 6.5 and 7.5 for thiol-maleimide conjugation to prevent reactions with amines.[7] |
| Incomplete Reaction or Purification | Ensure the conjugation reaction goes to completion by optimizing reaction time. Use appropriate chromatography methods (e.g., HIC, SEC) to separate different ADC species.[15][16] |
| Linker Instability | For maleimide-based ADCs, consider a post-conjugation hydrolysis step to create a more stable linkage.[6] |
Experimental Protocols
Protocol 1: General Procedure for Cysteine-Based Conjugation via Thiol-Maleimide Chemistry
This protocol outlines the steps for conjugating a maleimide-containing drug-linker to a monoclonal antibody through the reduction of interchain disulfide bonds.
1. Antibody Reduction:
-
Prepare the antibody in a degassed buffer such as PBS at a concentration of 5-10 mg/mL.
-
Add a 10- to 100-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
Incubate the mixture at 37°C for 30-60 minutes.
-
Remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) and exchange the buffer to a conjugation buffer (e.g., PBS with 1 mM DTPA, pH 7.2).[17]
2. Conjugation Reaction:
-
Immediately before use, dissolve the maleimide-functionalized drug-linker in an anhydrous organic solvent such as DMSO to create a 10-20 mM stock solution.[18]
-
Add the drug-linker solution to the reduced antibody solution at a desired molar excess (e.g., 5-10 fold molar excess of linker to antibody).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
3. Quenching and Purification:
-
Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.
-
Purify the ADC using size-exclusion chromatography (SEC) to remove unconjugated drug-linker, excess quenching reagent, and any aggregates.[18] Collect fractions corresponding to the monomeric ADC peak.[18]
4. Characterization:
-
Determine the protein concentration by measuring absorbance at 280 nm.
-
Determine the average DAR using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.[4]
-
Assess the level of aggregation using SEC.
-
Confirm the identity and purity of the ADC using mass spectrometry (MS) and SDS-PAGE.
Protocol 2: General Procedure for Lysine-Based Conjugation using NHS Esters
This protocol describes the conjugation of an NHS ester-activated drug-linker to the lysine residues of an antibody.
1. Antibody Preparation:
-
Buffer exchange the antibody into an amine-free buffer at a pH of 7.2-8.5, such as PBS. The antibody concentration should typically be between 1-10 mg/mL.[18]
2. Conjugation Reaction:
-
Dissolve the NHS ester-activated drug-linker in an anhydrous solvent like DMSO to prepare a stock solution.
-
Add the drug-linker stock solution to the antibody solution at a specific molar excess (e.g., 5-20 fold).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
3. Quenching and Purification:
-
Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.[8]
-
Purify the ADC using SEC to remove unreacted drug-linker and quenching reagent.
4. Characterization:
-
Characterize the purified ADC for protein concentration, DAR, aggregation, and identity as described in the cysteine conjugation protocol. HIC is considered the gold standard for determining DAR and the distribution of drug-loaded species.[8]
Visualizations
Caption: General experimental workflow for ADC conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
- 2. tandfonline.com [tandfonline.com]
- 3. biocompare.com [biocompare.com]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Drug Conjugation on Thermal and Metabolic Stabilities of Aglycosylated and N-Glycosylated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 12. lumiprobe.com [lumiprobe.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. adcreview.com [adcreview.com]
- 16. pharmafocusamerica.com [pharmafocusamerica.com]
- 17. broadpharm.com [broadpharm.com]
- 18. benchchem.com [benchchem.com]
Addressing premature drug release from Val-Cit linkers in mouse models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Valine-Citrulline (Val-Cit) linkers in antibody-drug conjugates (ADCs), with a specific focus on addressing premature drug release in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is the intended cleavage mechanism for a Val-Cit linker?
A: The Val-Cit linker is designed for enzymatic cleavage. After the ADC is internalized by the target tumor cell, it is transported to the lysosome.[1][2] Inside the lysosome, proteases, particularly Cathepsin B, recognize and cleave the dipeptide bond between valine and citrulline.[1][] This cleavage event often triggers a self-immolative cascade, facilitated by a spacer like p-aminobenzyl carbamate (B1207046) (PABC), which then releases the cytotoxic payload inside the cancer cell.[1][4]
Q2: My Val-Cit linked ADC is unstable in mouse plasma but appears stable in human plasma. Why is this happening?
A: This is a well-documented phenomenon. Val-Cit linkers are known to be unstable in mouse plasma due to the presence of the carboxylesterase Ces1c, an enzyme that prematurely cleaves the linker in the bloodstream.[4][5][6][7][8][9][10][11] This enzyme is not present at the same activity level in human plasma, which is why the linker demonstrates greater stability in human-derived matrices.[7][8]
Q3: What are the consequences of premature drug release in my mouse model experiments?
A: Premature release of the cytotoxic payload in the systemic circulation of the mouse can lead to several adverse outcomes:
-
Reduced Efficacy: A lower concentration of the intact ADC reaches the tumor site, diminishing the therapeutic effect.[4][5][9]
-
Off-Target Toxicity: The freely circulating payload can damage healthy tissues, leading to increased toxicity and a narrowed therapeutic window.[4][9]
-
Inaccurate Preclinical Data: The instability can lead to misleading pharmacokinetic and pharmacodynamic data, making it difficult to predict the ADC's performance in higher species.[5][7]
Q4: How does the drug-to-antibody ratio (DAR) influence the stability of a Val-Cit ADC?
A: A higher drug-to-antibody ratio (DAR) can increase the overall hydrophobicity of the ADC.[2] This increased hydrophobicity may lead to a greater tendency for the ADC to aggregate, which can alter its stability and pharmacokinetic properties, potentially resulting in faster clearance from circulation.[2] Balancing efficacy and stability by optimizing the DAR, often in the range of 2 to 4, is a common strategy.[2]
Q5: Can the conjugation site on the antibody affect the stability of the Val-Cit linker?
A: Yes, the specific site of conjugation on the antibody can significantly impact the linker's stability.[4][6][10] Linkers attached to more solvent-exposed sites may be more vulnerable to enzymatic cleavage by plasma proteases like Ces1c.[4]
Troubleshooting Guides
Issue: Premature Drug Release Observed in Preclinical Mouse Models
Possible Cause: Your Val-Cit linker is likely being cleaved by the mouse carboxylesterase 1C (Ces1C), which is present in rodent plasma and is known to hydrolyze the Val-Cit dipeptide.[4][5][6][7][8][9][10][11] This leads to off-target toxicity and reduced efficacy in these models.[9]
Troubleshooting Steps:
-
Confirm Ces1C Sensitivity:
-
Conduct an in vitro plasma stability assay using mouse plasma.
-
Compare the stability of your Val-Cit ADC with a control ADC that has a more stable linker (e.g., a non-cleavable linker).
-
If possible, use Ces1C knockout mice for in vivo studies to confirm if the premature release is mitigated.[4][6][9]
-
-
Modify the Linker:
-
Consider adding a hydrophilic group at the P3 position of the peptide linker. For instance, incorporating a glutamic acid residue to form a Glu-Val-Cit (EVCit) linker has been demonstrated to significantly decrease susceptibility to Ces1C cleavage while preserving sensitivity to Cathepsin B.[5][7][9][12]
-
-
Alternative Linker Strategies:
-
Assess alternative linker chemistries that are not susceptible to Ces1C, such as triglycyl peptide linkers or exolinker designs.[9]
-
Issue: Evidence of Off-Target Toxicity, Specifically Neutropenia
Possible Cause: Premature drug release may be occurring due to the action of human neutrophil elastase (NE), which is secreted by neutrophils and can cleave the Val-Cit linker.[13] This can result in toxic effects on neutrophils, leading to neutropenia.[13]
Troubleshooting Steps:
-
Assess NE Sensitivity:
-
Perform an in vitro assay by incubating your Val-Cit ADC with purified human neutrophil elastase.[6]
-
Monitor the release of the payload over time using methods like HPLC or LC-MS.
-
-
Linker Modification:
-
Incorporate amino acids that provide resistance to NE cleavage. For example, substituting valine with glycine (B1666218) at the P2 position can offer protection against NE-mediated cleavage.
-
Data Summary Tables
Table 1: Comparative Stability of Different Peptide Linkers in Mouse Plasma
| Linker Type | Modification | Relative Stability in Mouse Plasma | Key Feature | Reference(s) |
| Val-Cit (VCit) | Standard dipeptide | Low | Susceptible to Ces1c cleavage. | [7],[8] |
| Phe-Lys | Dipeptide alternative | Very Low (t½ ≈ 12.5 hours) | Less stable than Val-Cit in mouse plasma. | [4] |
| Glu-Val-Cit (EVCit) | Addition of Glutamic Acid at P3 | High (t½ ≈ 12 days) | Resistant to Ces1c cleavage. | [5],[7] |
| Asp-Val-Cit (DVCit) | Addition of Aspartic Acid at P3 | High | Resistant to Ces1c cleavage. | [8] |
| Lys-Val-Cit (KVCit) | Addition of Lysine at P3 | Low | More labile than Val-Cit. | [8] |
| Asn-Asn | Dipeptide alternative | High | Resistant to Ces1c cleavage. | [6] |
Table 2: Enzymes Involved in Val-Cit Linker Cleavage
| Enzyme | Location | Role | Impact on ADC | Reference(s) |
| Cathepsin B, L, S, F | Lysosomes of tumor cells | Intended Cleavage | Releases payload at the target site for therapeutic effect. | [6],[1] |
| Carboxylesterase 1c (Ces1c) | Mouse plasma | Premature Cleavage | Causes premature drug release in mouse models, leading to reduced efficacy and off-target toxicity. | [5],[6],[4],[14] |
| Neutrophil Elastase | Secreted by neutrophils | Premature Cleavage | Can cause premature drug release in circulation, potentially leading to neutropenia. | [6],[13] |
Experimental Protocols
Protocol 1: In Vitro ADC Stability Assay in Mouse Plasma
Objective: To determine the stability of an ADC and quantify the rate of premature drug release in a mouse plasma environment.
Materials:
-
ADC construct
-
Control ADC (with a stable linker, if available)
-
Freshly collected, heparinized mouse plasma
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical system for quantification (e.g., ELISA, LC-MS)
Methodology:
-
Sample Preparation: Dilute the ADC to a final concentration of approximately 1 mg/mL in mouse plasma.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).
-
Sample Processing: Stop the reaction by adding an appropriate quenching solution or by freezing the samples at -80°C until analysis.
-
Quantification: Analyze the samples to determine the concentration of intact ADC and released payload. This can be done using:
-
Data Analysis: Plot the concentration of intact ADC versus time to determine the half-life of the ADC in mouse plasma.
Protocol 2: In Vitro Cathepsin B Cleavage Assay
Objective: To confirm that the ADC can effectively release its payload upon cleavage by the intended lysosomal protease, Cathepsin B.
Materials:
-
ADC construct
-
Recombinant human Cathepsin B
-
Cathepsin B inhibitor (for specificity control)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, with 10 mM DTT)
-
Incubator at 37°C
-
Analytical system for quantification (e.g., HPLC, LC-MS)
Methodology:
-
Enzyme Activation: Pre-incubate the Cathepsin B in the assay buffer to ensure activation.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. A typical final enzyme concentration is in the nanomolar range (e.g., 20 nM), and the ADC concentration is in the micromolar range (e.g., 1 µM).[1]
-
Negative Control: Prepare a parallel reaction containing the Cathepsin B inhibitor to confirm the specificity of the cleavage.
-
Incubation: Incubate the reactions at 37°C.
-
Time Points: Withdraw aliquots at designated time points (e.g., 0, 1, 4, 8, 24 hours).
-
Reaction Quenching: Stop the reaction by adding a suitable quenching agent (e.g., a strong acid or organic solvent).
-
Analysis: Analyze the samples by HPLC or LC-MS to quantify the amount of released payload.
-
Data Analysis: Plot the percentage of payload release over time.
Visualizations
Caption: Intended pathway of ADC action.
Caption: Premature drug release in mouse models.
Caption: Troubleshooting workflow for linker instability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing ADC Therapeutic Index Through Linker Optimization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges in increasing the therapeutic index of antibody-drug conjugates (ADCs) with a specific focus on linker strategies.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in an ADC's therapeutic index?
A1: The linker is a critical component of an ADC, connecting the monoclonal antibody (mAb) to the cytotoxic payload. Its primary role is to ensure that the ADC remains stable in circulation and releases the payload specifically at the tumor site.[][][3][4] An ideal linker will prevent premature payload release in the bloodstream, which can cause systemic toxicity, and facilitate efficient payload delivery to cancer cells, thereby widening the therapeutic window.[][][3][4]
Q2: What are the main types of linkers, and how do they impact the therapeutic index?
A2: Linkers are broadly categorized as cleavable and non-cleavable, each with distinct advantages and disadvantages that affect the therapeutic index.[5][6][7]
-
Cleavable Linkers: These are designed to release the payload in response to specific conditions within the tumor microenvironment or inside cancer cells, such as low pH or the presence of certain enzymes.[][6] This targeted release can lead to a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.[6] However, they can sometimes be susceptible to premature cleavage in circulation, leading to off-target toxicity.[7]
-
Non-Cleavable Linkers: These linkers are more stable in plasma and release the payload only after the antibody is degraded within the lysosome of the target cell.[5][6] This generally results in a better safety profile and reduced off-target toxicity.[5][7] However, they do not typically produce a bystander effect.[6][7]
Q3: How does the Drug-to-Antibody Ratio (DAR) affect the therapeutic index?
A3: The Drug-to-Antibody Ratio (DAR), or the number of drug molecules conjugated to a single antibody, is a critical parameter that significantly influences an ADC's efficacy, stability, and safety.[8]
-
Low DAR (typically 2-4): Generally results in better pharmacokinetics, lower clearance, and a wider therapeutic window.[8][9]
-
High DAR (typically >4): Can enhance potency but often leads to increased hydrophobicity, promoting aggregation and faster clearance from circulation, which can narrow the therapeutic window.[10] Recent trends are exploring higher DARs (e.g., 8) with hydrophilic linkers to mitigate these issues.
Troubleshooting Guides
Issue 1: ADC Aggregation and Instability
Symptoms:
-
Visible precipitation or cloudiness in the ADC solution.
-
Detection of high molecular weight species by Size Exclusion Chromatography (SEC).[11]
-
Loss of ADC concentration after filtration.
Root Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Drug-to-Antibody Ratio (DAR) | A high DAR can increase the hydrophobicity of the ADC, leading to aggregation.[11] Optimize the conjugation process to achieve a lower and more homogeneous DAR.[11] |
| Hydrophobic Payloads and Linkers | The inherent hydrophobicity of the payload and/or linker can cause aggregation.[11][12] Consider incorporating hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design to improve solubility.[13] |
| Suboptimal Buffer Conditions (pH and Ionic Strength) | If the buffer pH is close to the ADC's isoelectric point (pI), it can lead to reduced solubility and aggregation.[11] Adjust the buffer pH to be at least 1-2 units away from the pI. Optimize the ionic strength (e.g., with NaCl) to minimize charge-charge and hydrophobic interactions.[11] |
| Environmental Stress | Repeated freeze-thaw cycles and mechanical stress can denature the antibody component of the ADC.[11] Aliquot the ADC for single use and consider adding cryoprotectants like sucrose.[11] |
Experimental Workflow for Troubleshooting ADC Aggregation:
Caption: A step-by-step workflow for troubleshooting ADC aggregation.
Issue 2: Premature Payload Release in Plasma
Symptoms:
-
Detection of free payload in plasma stability assays.
-
Higher than expected systemic toxicity in in-vivo models.
-
Reduced ADC efficacy at a given dose.
Root Causes and Solutions:
| Possible Cause | Recommended Solution |
| Linker Instability | The linker may be susceptible to cleavage by plasma enzymes or hydrolysis at physiological pH.[14] For cleavable linkers, consider engineering the cleavage site to be less susceptible to plasma proteases. For pH-sensitive linkers, ensure stability at pH 7.4. Non-cleavable linkers generally offer higher plasma stability.[5][7] |
| Unstable Conjugation Chemistry | Certain conjugation chemistries, like maleimide-thiol conjugation, can be reversible, leading to deconjugation.[4] Consider using more stable conjugation methods or modifying the maleimide (B117702) to prevent retro-Michael reactions. |
| High Solvent Accessibility of Conjugation Site | Conjugation sites that are highly exposed to the solvent may be more prone to enzymatic cleavage or chemical degradation.[14] Site-specific conjugation to more protected sites on the antibody can enhance stability.[15] |
Signaling Pathway for Payload Release:
Caption: Idealized pathway of ADC from circulation to payload release in a tumor cell.
Quantitative Data Summary
Table 1: Comparison of Cleavable vs. Non-Cleavable Linkers
| Parameter | Cleavable Linkers | Non-Cleavable Linkers | Reference |
| Plasma Stability | Generally lower | Generally higher | [5][7] |
| Bystander Effect | Yes (if payload is membrane-permeable) | No | [6][7] |
| Off-Target Toxicity | Potentially higher | Generally lower | [7] |
| Therapeutic Window | Can be narrower due to potential instability | Can be wider due to enhanced stability | [5][16] |
Table 2: Impact of DAR on ADC Properties
| DAR Value | Potency | Pharmacokinetics (Clearance) | Aggregation Risk | Therapeutic Index | Reference |
| Low (2-4) | Sufficient | Slower | Lower | Generally Wider | [8][9] |
| High (>4) | Higher | Faster | Higher | Potentially Narrower | [10] |
Key Experimental Protocols
Protocol 1: In Vitro ADC Cytotoxicity Assay (MTT/XTT)
Objective: To determine the cytotoxic potency (e.g., IC50) of an ADC on target cancer cells.
Methodology:
-
Cell Seeding: Seed target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[17][18][19]
-
ADC Treatment: Prepare serial dilutions of the ADC and add them to the cells. Include untreated cells as a negative control and a non-targeting ADC as a specificity control.[17]
-
Incubation: Incubate the plate for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).[17]
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours.[17][18]
-
Signal Measurement: For MTT, solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO) and read the absorbance at ~570 nm.[17][18] For XTT, directly read the absorbance of the soluble formazan product.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control and plot a dose-response curve to determine the IC50 value.[19]
Protocol 2: In Vitro ADC Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of payload deconjugation in plasma.
Methodology:
-
Incubation: Incubate the ADC in plasma (e.g., human, mouse) at 37°C.[14][20]
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).[14]
-
Analysis of Conjugated ADC: Measure the concentration of the intact ADC at each time point using methods like ELISA or LC-MS.[14]
-
Analysis of Free Payload: Quantify the amount of released payload in the plasma using LC-MS/MS.[14]
-
Data Analysis: Plot the percentage of intact ADC and the concentration of free payload over time to determine the ADC's half-life and the rate of drug deconjugation.
Protocol 3: Size Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To quantify the percentage of monomer, aggregates, and fragments in an ADC sample.
Methodology:
-
Column and Mobile Phase Selection: Use a SEC column suitable for monoclonal antibodies. The mobile phase is typically a physiological buffer (e.g., phosphate-buffered saline).[21][22]
-
Sample Preparation: Dilute the ADC sample to an appropriate concentration in the mobile phase.[11]
-
Injection and Separation: Inject the sample onto the SEC column. Molecules will be separated based on their size, with larger molecules (aggregates) eluting first, followed by the monomer, and then smaller fragments.[23]
-
Detection: Monitor the eluate using a UV detector at 280 nm.[11]
-
Data Analysis: Integrate the peak areas for the aggregate, monomer, and fragment peaks to calculate the percentage of each species.[11]
References
- 3. precisepeg.com [precisepeg.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 8. benchchem.com [benchchem.com]
- 9. adcreview.com [adcreview.com]
- 10. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 15. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. lcms.cz [lcms.cz]
- 23. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
Technical Support Center: Mitigating Linker Instability in Preclinical ADC Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to linker instability in preclinical antibody-drug conjugate (ADC) studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of linker instability in ADCs?
A1: Linker instability in ADCs, leading to premature payload release, can stem from several factors. The chemical nature of the linker is a primary determinant.[1] For instance, chemically labile linkers like hydrazones are susceptible to hydrolysis at physiological pH, which can lead to non-specific drug release.[2][3][4] Disulfide linkers can be prematurely cleaved by reduction in the bloodstream.[3] Even enzyme-cleavable linkers, such as those containing valine-citrulline (Val-Cit), can be susceptible to cleavage by plasma proteases, not just the target lysosomal proteases like Cathepsin B.[5][6] Additionally, factors like the conjugation site on the antibody, the drug-to-antibody ratio (DAR), and the overall hydrophobicity of the ADC can influence linker stability.[7][8][9]
Q2: What are the common consequences of premature payload release in preclinical studies?
A2: Premature release of the cytotoxic payload is a significant issue in ADC development. It can lead to increased off-target toxicity, as the potent drug is released systemically instead of at the tumor site.[1][10][11][12] This can result in adverse events such as neutropenia, hepatotoxicity, and gastrointestinal issues.[6] Furthermore, premature payload release reduces the amount of active drug that reaches the target cancer cells, thereby decreasing the ADC's efficacy and narrowing its therapeutic window.[10][13]
Q3: How can I choose the most stable linker for my ADC?
A3: The choice of linker is critical and depends on the specific antibody, payload, and target indication. Linkers are broadly categorized as cleavable and non-cleavable.[1][14] Non-cleavable linkers generally exhibit higher plasma stability as they rely on the degradation of the antibody backbone for payload release.[12] For cleavable linkers, several strategies can enhance stability:
-
Enzyme-sensitive linkers: Dipeptide linkers like Val-Cit are designed to be cleaved by lysosomal proteases such as Cathepsin B, which are more active in the tumor microenvironment.[2][][16]
-
pH-sensitive linkers: Linkers like hydrazones are designed to be stable at physiological pH but cleave in the acidic environment of endosomes and lysosomes.[1][4] However, they have been associated with instability in circulation.[2]
-
Redox-sensitive linkers: Disulfide linkers are cleaved in the reducing environment inside the cell.[3] Introducing steric hindrance around the disulfide bond can improve plasma stability.[6][7]
-
Hydrophilic linkers: Incorporating hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), can shield the linker from enzymatic degradation and reduce aggregation.[5][13][14]
Q4: What are the key assays to assess ADC linker stability?
A4: A panel of in vitro and in vivo assays is crucial for evaluating linker stability.
-
Plasma Stability Assay: This in vitro assay incubates the ADC in plasma from different species (e.g., mouse, rat, monkey, human) to quantify the extent of payload release over time.[5][8][17][18]
-
Lysosomal/Enzymatic Cleavage Assay: This assay assesses the ability of the linker to be cleaved in a simulated lysosomal environment or by specific enzymes like Cathepsin B.[5][][19]
-
In Vivo Pharmacokinetic (PK) Studies: These studies in animal models are essential for understanding the in vivo stability of the ADC.[20][21][22] By measuring the concentrations of the intact ADC, total antibody, and free payload in circulation over time, researchers can assess the rate of drug deconjugation.[20][21]
Troubleshooting Guides
Issue 1: High levels of free payload detected in plasma stability assay.
This indicates poor linker stability in circulation, which can lead to off-target toxicity and reduced efficacy.
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. adcreview.com [adcreview.com]
- 3. Antibody Drug Conjugates: Preclinical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 8. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for Mitigating Antibody-Drug Conjugate Related Adverse Events for Precision Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 14. purepeg.com [purepeg.com]
- 16. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 20. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 21. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Achieving a Homogeneous Drug-to-Antibody Ratio (DAR)
Welcome to our technical support center for Antibody-Drug Conjugate (ADC) development. This resource provides in-depth guidance on achieving a homogeneous Drug-to-Antibody Ratio (DAR), a critical quality attribute for the efficacy and safety of ADCs. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: Why is a homogeneous DAR important for my ADC?
A homogeneous DAR is crucial because the number of conjugated drugs per antibody directly impacts the ADC's pharmacokinetics, efficacy, and toxicity profile.[][2] Conventional conjugation methods, which target native lysine (B10760008) or cysteine residues, result in a heterogeneous mixture of ADCs with varying DARs (e.g., 0, 2, 4, 6, 8).[2][3] This heterogeneity can lead to inconsistent batch-to-batch manufacturing and a suboptimal therapeutic window.[3] In contrast, a homogeneous ADC population with a defined DAR ensures consistent product quality and more predictable in vivo behavior.[2][3]
Q2: What are the main strategies to achieve a homogeneous DAR?
The primary approach to achieving a homogeneous DAR is through site-specific conjugation.[4][5] These methods can be broadly categorized into two main groups:
-
Antibody Engineering: These techniques involve modifying the antibody's amino acid sequence to introduce unique conjugation sites.[4] Examples include engineering cysteine residues (THIOMABs™), incorporating non-natural amino acids, and introducing enzymatic recognition tags.[4][6][7][8]
-
Novel Chemistries on Native Antibodies: These methods utilize specific linkers or enzymes to target specific sites on a native antibody without altering its primary sequence.[9] Examples include glycoengineering, which targets the conserved N-glycans, and enzyme-mediated conjugation using enzymes like transglutaminase.[3][4][10][11]
Q3: How do I choose the best site-specific conjugation method for my project?
The choice of method depends on several factors, including the desired DAR, the properties of the payload, the antibody isotype, and available resources.
-
Engineered Cysteine (THIOMABs™): Offers precise control to achieve a DAR of 2 or 4.[7][12] It is a well-established platform but requires antibody engineering.
-
Non-natural Amino Acid Incorporation: Provides a high degree of control over the conjugation site and allows for bioorthogonal chemistry.[13][14][15] However, it can sometimes result in lower expression yields.[16]
-
Glycoengineering: Targets the conserved Fc-glycans, which are located away from the antigen-binding site, thus minimizing interference with antibody function.[4][17] This method typically yields a DAR of 2.[2]
-
Enzyme-Mediated Conjugation: Utilizes enzymes like transglutaminase for highly specific conjugation.[3][10][11] It can be applied to native antibodies but may require deglycosylation for accessibility to the conjugation site.[10]
Troubleshooting Guides
Engineered Cysteine Conjugation (THIOMABs™)
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Incomplete reduction of the engineered cysteine. | Optimize the concentration of the reducing agent (e.g., TCEP, DTT) and the reaction time. Ensure the pH of the buffer is optimal for reduction (typically pH 7.0-7.5).[18] |
| Steric hindrance around the engineered cysteine. | Select a different conjugation site with better solvent accessibility. Use a longer, more flexible linker-payload. | |
| Heterogeneity in DAR (e.g., presence of DAR 0, 1, and 2) | Inefficient re-oxidation of native disulfide bonds. | After the initial reduction, ensure proper re-oxidation conditions to reform the native interchain disulfides while leaving the engineered cysteine free.[19] |
| Instability of the maleimide (B117702) linker. | Maleimide-thiol conjugates can undergo retro-Michael addition. Consider using next-generation maleimides or alternative conjugation chemistries that form more stable linkages.[6][19] | |
| Formation of Aggregates | Increased hydrophobicity due to the payload. | Optimize the conjugation conditions (e.g., lower temperature). Use hydrophilic linkers (e.g., PEG). Perform a final purification step using size-exclusion chromatography (SEC).[20] |
| Loss of Payload in vivo | Maleimide exchange with serum proteins like albumin. | The stability of the maleimide linkage is site-dependent. Choose an engineered cysteine site that promotes rapid hydrolysis of the thiosuccinimide ring, which stabilizes the conjugate.[6][18] |
Glycoengineering
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Glycoengineered Antibody | Inefficient enzymatic deglycosylation or transglycosylation. | Optimize the enzyme-to-antibody ratio, reaction time, and temperature. Ensure the purity and activity of the endoglycosidase (e.g., Endo-S) and glycosyltransferase.[4] |
| Requirement for activated sugar donors. | The synthesis of activated sugar donors (e.g., glycan oxazolines) can be challenging. Ensure high purity of the donor substrate. Consider alternative chemoenzymatic strategies.[4][21] | |
| Incomplete Conjugation to the Glycan | Steric hindrance from the payload. | Use a linker with appropriate length and flexibility to allow the payload to react with the modified glycan without interfering with the antibody structure. |
| Inefficient bioorthogonal reaction (e.g., click chemistry). | Ensure the catalyst (if required) is active and that the reaction conditions (e.g., temperature, time) are optimized for the specific click chemistry being used. | |
| Heterogeneous Glycoform Profile | Natural heterogeneity of antibody glycosylation. | The initial antibody may have a mixed glycoform population. Ensure a consistent starting material or consider methods to produce more homogeneous glycoforms during antibody expression.[22] |
Quantitative Data Summary
The following table summarizes the typical DAR and homogeneity achieved with different conjugation methods.
| Conjugation Method | Typical DAR | Purity of Target DAR Species | Reference |
| Conventional Lysine Conjugation | 0-8 (average ~3.5) | Highly heterogeneous mixture | [2][23] |
| Conventional Cysteine Conjugation | 0-8 (average ~4) | Heterogeneous mixture | [2] |
| Engineered Cysteine (THIOMAB™) | 2.0 | >90% | [12] |
| Glycoengineering | 2.0 | Highly homogeneous | [2] |
| Enzyme-Mediated (Transglutaminase) | 2.0 | Highly homogeneous | [3][10] |
| Non-natural Amino Acid Incorporation | 2.0 or 4.0 | Near complete conjugation (>95%) | [24][25] |
Experimental Protocols & Workflows
General Workflow for Site-Specific ADC Generation
The following diagram illustrates a generalized workflow for producing homogeneous ADCs using site-specific conjugation methods.
General workflow for site-specific ADC production.
Detailed Protocol: Engineered Cysteine (THIOMAB™) Conjugation
This protocol outlines the key steps for conjugating a drug-linker to a THIOMAB™.
Materials:
-
THIOMAB™ in a suitable buffer (e.g., PBS, pH 7.2)
-
Reducing agent (e.g., 10 mM TCEP solution)
-
Re-oxidation solution (e.g., dehydroascorbic acid or CuSO₄)
-
Thiol-reactive drug-linker (e.g., maleimide-payload) dissolved in a compatible organic solvent (e.g., DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification column (e.g., Size-Exclusion Chromatography)
Procedure:
-
Reduction:
-
Add the reducing agent to the THIOMAB™ solution to a final concentration of 1-2 mM.
-
Incubate at room temperature for 1-3 hours to reduce both the engineered cysteine and the interchain disulfide bonds.
-
-
Re-oxidation:
-
Remove the reducing agent by buffer exchange (e.g., using a desalting column).
-
Add the re-oxidation agent to the antibody solution.
-
Incubate at room temperature for 1-3 hours to selectively reform the native interchain disulfide bonds, leaving the engineered cysteine as a free thiol.
-
-
Conjugation:
-
Add the thiol-reactive drug-linker to the re-oxidized THIOMAB™ solution at a molar excess (typically 5-10 fold). The final concentration of organic solvent should be kept low (e.g., <10%) to avoid antibody precipitation.
-
Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) for 1-4 hours. The reaction should be performed in an oxygen-free environment if possible to prevent thiol oxidation.
-
-
Quenching:
-
Add a quenching reagent in molar excess to the unreacted drug-linker to stop the conjugation reaction.
-
Incubate for 15-30 minutes.
-
-
Purification:
-
Purify the ADC from unconjugated drug-linker and other reaction components using a suitable chromatography method, such as Size-Exclusion Chromatography (SEC).
-
-
Analysis:
-
Characterize the purified ADC to determine the average DAR and the distribution of DAR species using techniques like Hydrophobic Interaction Chromatography (HIC) or LC-MS.
-
Logical Relationship of Homogeneous ADC Strategies
The following diagram illustrates the decision-making process and relationships between different strategies for achieving a homogeneous DAR.
Decision tree for selecting a homogeneous ADC strategy.
References
- 2. Antibody–Drug Conjugates: The Dynamic Evolution from Conventional to Next-Generation Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Specific Antibody–Drug Conjugation Using Microbial Transglutaminase | Springer Nature Experiments [experiments.springernature.com]
- 4. Frontiers | Challenges and Opportunities for the Large-Scale Chemoenzymatic Glycoengineering of Therapeutic N-Glycosylated Monoclonal Antibodies [frontiersin.org]
- 5. Transglutaminase-Mediated Conjugations. | Semantic Scholar [semanticscholar.org]
- 6. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering THIOMABs for Site-Specific Conjugation of Thiol-Reactive Linkers | Springer Nature Experiments [experiments.springernature.com]
- 8. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Analytical Methods for Antibody-Drug Conjugates Produced by Chemical Site-Specific Conjugation: First-Generation AJICAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transglutaminase-Mediated Conjugations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzyme-mediated Modification and Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 12. Homogeneous antibody-drug conjugates: DAR 2 anti-HER2 obtained by conjugation on isolated light chain followed by mAb assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genetic Encoding of a Non-Canonical Amino Acid for the Generation of Antibody-Drug Conjugates Through a Fast Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unnatural Amino Acid-Based Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 15. Synthesis of site-specific antibody-drug conjugates using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Production of antibodies and antibody fragments containing non-natural amino acids in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. mdpi.com [mdpi.com]
- 19. Use of a next generation maleimide in combination with THIOMAB™ antibody technology delivers a highly stable, potent and near homogeneous THIOMAB™ ant ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04606E [pubs.rsc.org]
- 20. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scilit.com [scilit.com]
- 22. Glycosylation engineering of therapeutic IgG antibodies: challenges for the safety, functionality and efficacy [protein-cell.net]
- 23. mdpi.com [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Purification Methods for Highly Pure ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification methods for highly pure Antibody-Drug Conjugates (ADCs).
Troubleshooting Guide
ADC purification processes can present several challenges that affect purity, yield, and homogeneity. This guide addresses common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) | Relevant Analytical Techniques |
| ADC Aggregation | - Hydrophobic Interactions: Conjugation of hydrophobic payloads can increase the propensity for aggregation.[1] - Unfavorable Buffer Conditions: Incorrect pH or low/high salt concentrations can promote aggregation.[1] - High Protein Concentration: Can occur during chromatography steps.[2] - Use of Organic Solvents: Solvents used to solubilize payloads may induce aggregation.[1] | - Optimize Buffer Conditions: Screen for optimal pH and salt concentrations. Arginine can be used as an excipient to inhibit aggregation.[2] - Immobilization: Immobilize antibodies on a solid support during conjugation to prevent them from aggregating.[1] - Chromatography Selection: Use Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) to remove aggregates.[1][3] | - Size Exclusion Chromatography (SEC)[4] - Dynamic Light Scattering (DLS) - Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC)[5] |
| Presence of Unconjugated Antibody | - Incomplete Conjugation Reaction: Insufficient reaction time, temperature, or reagent concentration. - Steric Hindrance: Inaccessibility of conjugation sites on the antibody. | - Optimize Conjugation Conditions: Increase reaction time, temperature, or concentration of the linker-payload. - Purification Strategy: Employ chromatography techniques that separate based on hydrophobicity or charge, such as Hydrophobic Interaction Chromatography (HIC) or Ion Exchange Chromatography (IEX).[6] | - Hydrophobic Interaction Chromatography (HIC)[7] - Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) - Mass Spectrometry (MS) |
| Presence of Free (Unconjugated) Drug/Payload | - Excess Reactants: Use of excess linker-payload in the conjugation reaction to drive completion.[8] - Inefficient Initial Purification: Standard methods like tangential flow filtration (TFF) may not be sufficient.[9][10] - Linker Instability: The linker may be labile and cleave during processing.[11] | - Chromatography: Utilize Size Exclusion Chromatography (SEC), Reversed-Phase Chromatography (RP-HPLC), or specialized solid-phase extraction (SPE) techniques.[11][12] - Membrane Chromatography: Can be used for efficient removal of free payload.[12][13] - Activated Carbon: Can be employed to adsorb free toxins.[8] - Tangential Flow Filtration (TFF): Optimize diafiltration volumes and buffer conditions.[12][14] | - Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[7] - Liquid Chromatography-Mass Spectrometry (LC-MS)[15] |
| Heterogeneous Drug-to-Antibody Ratio (DAR) | - Stochastic Conjugation: Traditional conjugation methods (e.g., to lysine (B10760008) or cysteine residues) result in a mixture of species with different DARs.[16][17] - Positional Isomers: Different sites of conjugation can lead to heterogeneity.[18] | - Site-Specific Conjugation: Employ newer technologies that allow for precise control over the conjugation site and DAR.[10][19] - Chromatography: Use techniques with high resolving power like Hydrophobic Interaction Chromatography (HIC) or Mixed-Mode Cation Exchange Chromatography to isolate specific DAR species.[16][20][21][22] - Continuous Chromatography (MCSGP): Can improve the yield of a target DAR species.[18] | - Hydrophobic Interaction Chromatography (HIC)[15] - Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[15] - Mass Spectrometry (MS) |
| Low ADC Recovery/Yield | - Aggregation and Precipitation: Loss of product due to aggregation and subsequent removal.[1] - Non-Optimal Chromatography Conditions: Poor binding or elution during chromatography steps. - Multiple Purification Steps: Each step in the process can lead to product loss.[1] | - Optimize Chromatography Parameters: Adjust buffer pH, salt concentration, and gradient slope for optimal binding and elution.[16] - Streamline Purification Workflow: Combine purification steps where possible, for example, by using tandem membrane chromatography.[12][13] - Minimize Hold Times: Reduce the time the ADC is held in potentially destabilizing conditions. | - UV-Vis Spectroscopy (A280) - High-Performance Liquid Chromatography (HPLC) |
Frequently Asked Questions (FAQs)
Q1: How can I remove high molecular weight aggregates from my ADC preparation?
High molecular weight aggregates are a common impurity and can be immunogenic.[1] The most effective method for their removal is Size Exclusion Chromatography (SEC), which separates molecules based on their size.[3] Aggregates, being larger, will elute earlier than the monomeric ADC. Hydrophobic Interaction Chromatography (HIC) can also be utilized to remove aggregates.[1]
Q2: What is the best way to remove unconjugated "naked" antibodies after the conjugation reaction?
Unconjugated antibodies often have different surface properties compared to the ADC. This difference can be exploited for separation. Hydrophobic Interaction Chromatography (HIC) is a powerful technique for this purpose, as the hydrophobicity of the ADC increases with the number of conjugated drug molecules.[23][24] Ion Exchange Chromatography (IEX) can also be effective if the conjugation process alters the overall charge of the antibody.[6]
Q3: My ADC preparation contains residual free cytotoxic drug. How can I effectively remove it?
Residual free drug is a critical impurity to remove due to its toxicity.[9] Several methods can be employed:
-
Size Exclusion Chromatography (SEC): Effective for separating the small drug molecule from the large ADC.[12]
-
Tangential Flow Filtration (TFF) / Diafiltration: A scalable method for buffer exchange and removal of small molecules.[12][14]
-
Reversed-Phase Chromatography (RP-HPLC): Can be used, but the denaturing conditions may not be suitable for all ADCs.
-
Activated Carbon: Can be used to adsorb the free hydrophobic drug.[8]
Q4: How can I achieve a more homogeneous Drug-to-Antibody Ratio (DAR) in my final product?
Achieving a narrow DAR distribution is crucial for ensuring product consistency and efficacy.[16]
-
Chromatographic Separation: Hydrophobic Interaction Chromatography (HIC) is the most common method for separating ADC species with different DARs due to the increasing hydrophobicity with higher drug loading.[15][25] Mixed-mode chromatography is also a valuable tool.[16]
-
Process Optimization: Optimizing the conjugation reaction conditions (e.g., ratio of reactants, reaction time) can help to narrow the initial DAR distribution.
-
Site-Specific Conjugation: Utilizing site-specific conjugation technologies can produce ADCs with a predefined and uniform DAR from the outset.[19]
Q5: What are the key parameters to optimize in Hydrophobic Interaction Chromatography (HIC) for ADC purification?
Key parameters for HIC optimization include:
-
Resin Selection: Choose a resin with appropriate hydrophobicity.
-
Salt Type and Concentration: High salt concentrations promote binding, while decreasing the salt concentration in a gradient facilitates elution. Ammonium (B1175870) sulfate (B86663) is commonly used.[23]
-
pH: Can influence the hydrophobicity of the ADC.
-
Temperature: Affects the strength of hydrophobic interactions.
-
Flow Rate: Can impact resolution.
Experimental Protocols
Protocol 1: General Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation
This protocol provides a general guideline for separating ADC species based on their drug-to-antibody ratio.
Materials:
-
HIC Column (e.g., Phenyl Sepharose, Butyl Sepharose)
-
HPLC or Chromatography System
-
Binding Buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)
-
Elution Buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)
-
ADC Sample
Procedure:
-
Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CVs) of Binding Buffer.
-
Sample Preparation: Dilute the ADC sample in Binding Buffer to a final ammonium sulfate concentration that promotes binding (this may require optimization).
-
Sample Loading: Load the prepared sample onto the equilibrated column.
-
Wash: Wash the column with Binding Buffer for 5-10 CVs to remove any unbound material.
-
Elution: Elute the bound ADC species using a linear gradient from 100% Binding Buffer to 100% Elution Buffer over 20-30 CVs. Different DAR species will elute as the salt concentration decreases.
-
Fraction Collection: Collect fractions throughout the elution gradient.
-
Analysis: Analyze the collected fractions using methods such as UV-Vis spectroscopy, RP-HPLC, and/or mass spectrometry to determine the DAR of each fraction.
-
Regeneration: Regenerate the column according to the manufacturer's instructions (e.g., with 0.5 N NaOH), followed by storage in 20% ethanol.[23]
Protocol 2: General Size Exclusion Chromatography (SEC) for Aggregate Removal
This protocol outlines a general procedure for removing aggregates from an ADC sample.
Materials:
-
SEC Column (with appropriate molecular weight range)
-
HPLC or Chromatography System
-
Mobile Phase (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
ADC Sample
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the Mobile Phase until a stable baseline is achieved.
-
Sample Preparation: Filter the ADC sample through a 0.22 µm filter to remove any particulate matter.
-
Sample Injection: Inject a defined volume of the prepared sample onto the column. The injection volume should typically not exceed 2-5% of the total column volume to ensure optimal resolution.
-
Isocratic Elution: Elute the sample with the Mobile Phase at a constant flow rate. Separation occurs based on size, with larger molecules (aggregates) eluting first, followed by the monomer, and then any smaller fragments.
-
Fraction Collection: Collect fractions corresponding to the different peaks observed in the chromatogram.
-
Analysis: Analyze the collected fractions to confirm the removal of aggregates and the purity of the monomeric ADC fraction.
-
Column Cleaning and Storage: Wash the column with an appropriate cleaning solution as recommended by the manufacturer and store it in a suitable buffer (e.g., 20% ethanol).
Protocol 3: General Ion Exchange Chromatography (IEX) for Unconjugated Antibody Removal
This protocol provides a general method for separating charged variants, including unconjugated antibodies.
Materials:
-
IEX Column (Cation or Anion Exchange, depending on the pI of the ADC and the buffer pH)
-
Chromatography System
-
Equilibration/Binding Buffer (low ionic strength, e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange)
-
Elution Buffer (high ionic strength, e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0 for anion exchange)
-
ADC Sample
Procedure:
-
Column Equilibration: Equilibrate the IEX column with 5-10 CVs of Equilibration Buffer.[26][27]
-
Sample Preparation: Ensure the ADC sample is in a low ionic strength buffer, performing a buffer exchange if necessary.
-
Sample Loading: Load the sample onto the equilibrated column.
-
Wash: Wash the column with Equilibration Buffer for 5-10 CVs to remove unbound molecules.[27]
-
Elution: Elute the bound species using a linear gradient of increasing salt concentration (from 0% to 100% Elution Buffer over 20-30 CVs).[27] Alternatively, a step gradient can be used.
-
Fraction Collection: Collect fractions across the gradient.
-
Analysis: Analyze the fractions to identify those containing the purified ADC, free from unconjugated antibody.
-
Regeneration and Storage: Regenerate the column with a high salt buffer and store it as recommended by the manufacturer.[27]
Visualizations
Caption: A generalized workflow for ADC production and purification.
Caption: A decision tree for troubleshooting common ADC purification problems.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 3. ADC Purification, Aggregation & Stability: Advanced guide topic 39 – BiologicsGuide – CMC Development, GMP Systems & ATMP Manufacturing Insights [biologicsguide.com]
- 4. Optimization Strategies for ADC and Related Bioanalytical Methods – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. pharmafocusamerica.com [pharmafocusamerica.com]
- 8. cobetter.com [cobetter.com]
- 9. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 10. lonza.com [lonza.com]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2019016070A1 - Removal of unbound drug after antibody drug conjugate coupling - Google Patents [patents.google.com]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. Optimizing ADC Purity and Yield Through Chromatography [sigmaaldrich.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. chromacon.com [chromacon.com]
- 19. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 24. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 25. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. conductscience.com [conductscience.com]
- 27. cytivalifesciences.com [cytivalifesciences.com]
Validation & Comparative
A Comparative Guide to ADC Linkers: Mal-PEG2-Val-Cit-PABA-PNP vs. Mc-Val-Cit-PABC-PNP
For Researchers, Scientists, and Drug Development Professionals
The selection of a linker is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC), profoundly influencing its stability, efficacy, and toxicity. This guide provides an objective comparison of two widely utilized cathepsin B-cleavable linkers: Mal-PEG2-Val-Cit-PABA-PNP and Mc-Val-Cit-PABC-PNP. This analysis is based on the structural and functional characteristics of their constituent components, supported by experimental data from studies on analogous systems.
Core Structural Components and Functional Roles
Both linkers share a common core structure responsible for the controlled release of a cytotoxic payload, but differ in the spacer connecting the maleimide (B117702) to the peptide sequence.
-
Maleimide Group (Mal/Mc): Both linkers feature a maleimide group for conjugation to thiol groups on the antibody, typically from reduced interchain cysteines. However, the maleimide-thiol linkage is susceptible to a retro-Michael reaction, which can lead to premature drug deconjugation.[1][2][3][4][5] The stability of this linkage can be enhanced by hydrolysis of the succinimide (B58015) ring, a process that is often desired to prevent payload loss in circulation.[1][4]
-
Spacer Arm (PEG2 vs. Caproyl):
-
This compound incorporates a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer. PEGylation is a well-established strategy to increase the hydrophilicity of ADCs, which can mitigate aggregation, improve pharmacokinetics, and potentially allow for higher drug-to-antibody ratios (DARs).[6][7][8][][10] Even short PEG chains can contribute to these favorable properties.[11][12]
-
Mc-Val-Cit-PABC-PNP utilizes a more hydrophobic maleimidocaproyl (Mc) spacer, which is a common alkyl chain in ADC linkers.[][] While effective, this hydrophobicity can sometimes contribute to ADC aggregation, especially with hydrophobic payloads.[14]
-
-
Peptide Cleavage Site (Val-Cit): The dipeptide valine-citrulline (Val-Cit) is a well-characterized substrate for the lysosomal protease cathepsin B, which is often overexpressed in tumor cells.[15][][17] This enzymatic cleavage is a key mechanism for intracellular drug release.
-
Self-Immolative Spacer (PABA/PABC): Both linkers employ a p-aminobenzyl alcohol-based self-immolative spacer (PABA or PABC). Following cleavage of the Val-Cit dipeptide by cathepsin B, this spacer undergoes a 1,6-elimination reaction to release the unmodified cytotoxic payload.[18]
-
Activated Ester (PNP): The p-nitrophenyl (PNP) group is a leaving group that facilitates the conjugation of the linker to the cytotoxic drug.[2][19][20]
Comparative Performance Analysis
While direct head-to-head experimental data for these two specific linkers is limited in publicly available literature, a comparative analysis can be extrapolated from the known properties of their components.
Physicochemical Properties
The primary physicochemical difference between the two linkers is their hydrophilicity, driven by the PEG2 versus the caproyl spacer.
| Property | This compound | Mc-Val-Cit-PABC-PNP | Rationale & Key Considerations |
| Hydrophilicity | Higher | Lower | The PEG2 spacer increases water solubility, which can reduce the propensity for aggregation, particularly with hydrophobic payloads and higher DARs.[6][10] The caproyl group is a hydrophobic alkyl chain. |
| Potential for Aggregation | Lower | Higher | Increased hydrophilicity from the PEG spacer helps to mitigate aggregation.[8][21] Hydrophobic linkers can contribute to ADC aggregation.[14] |
| Drug-to-Antibody Ratio (DAR) | Potentially higher stable DAR achievable | Limited by hydrophobicity | The improved solubility imparted by the PEG spacer may allow for the conjugation of more drug molecules per antibody without causing aggregation.[6] |
In Vitro and In Vivo Performance
The differences in the spacer can influence the stability, pharmacokinetics, and efficacy of the resulting ADCs.
| Performance Metric | This compound | Mc-Val-Cit-PABC-PNP | Rationale & Key Considerations |
| Plasma Stability | Potentially enhanced | Standard | The maleimide-thiol linkage stability is a primary concern for both. The PEG spacer may offer some shielding, but the retro-Michael reaction remains a possibility.[1][22] The stability of the Val-Cit peptide in plasma is generally high in humans but can be lower in rodents due to carboxylesterase activity.[14][17] |
| Pharmacokinetics (Half-life) | Potentially longer | Shorter | PEGylation is known to increase the hydrodynamic radius of proteins, leading to reduced renal clearance and a longer plasma half-life.[1][7][11] |
| Drug Release Kinetics (Cathepsin B) | Likely similar | Likely similar | The Val-Cit-PABA/PABC core is the primary determinant of cathepsin B cleavage, and the flanking spacers are unlikely to have a major impact on the enzyme kinetics.[15] |
| In Vitro Cytotoxicity (IC50) | Potentially slightly lower | Potentially slightly higher | Longer PEG chains have been observed to sometimes slightly decrease in vitro potency, possibly due to steric hindrance, though this effect may be minimal with a short PEG2 spacer.[1] |
| In Vivo Efficacy | Potentially improved | Standard | The anticipated longer plasma half-life and potentially reduced aggregation can lead to greater tumor accumulation and improved overall in vivo efficacy.[8][10] |
Experimental Protocols
To empirically compare the performance of ADCs constructed with these two linkers, the following experimental protocols are recommended.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3 cells for an anti-HER2 ADC)
-
Appropriate cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
ADCs constructed with this compound and Mc-Val-Cit-PABC-PNP
-
Control antibody (unconjugated)
-
Free cytotoxic drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADCs, control antibody, and free drug in culture medium.
-
Remove the existing medium from the cells and add the diluted test articles.
-
Incubate the plate for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of untreated control cells and plot against the logarithm of the ADC concentration to determine the IC50 value using a sigmoidal dose-response curve.
Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma by monitoring the average drug-to-antibody ratio (DAR) over time.
Materials:
-
ADCs constructed with both linkers
-
Human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS)
-
Protein A or G magnetic beads for ADC capture
-
LC-MS system (e.g., Q-TOF) with appropriate columns (e.g., C8 reverse-phase)
-
Reagents for sample preparation (e.g., glycine (B1666218) for elution, DTT for reduction)
Procedure:
-
Incubate the ADCs in plasma at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).
-
At each time point, capture the ADC from the plasma using Protein A/G magnetic beads.
-
Wash the beads with PBS to remove unbound plasma proteins.
-
Elute the ADC from the beads.
-
Analyze the intact or reduced ADC by LC-MS to determine the average DAR.
-
Plot the average DAR over time to assess the rate of drug deconjugation.
Cathepsin B-Mediated Drug Release Assay
This assay measures the rate of payload release from the ADC upon incubation with cathepsin B.
Materials:
-
ADCs constructed with both linkers
-
Recombinant human cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with DTT and EDTA)
-
LC-MS system for quantifying the released payload
Procedure:
-
Activate the cathepsin B according to the manufacturer's instructions.
-
Incubate the ADCs with activated cathepsin B in the assay buffer at 37°C.
-
At various time points, take aliquots of the reaction and quench the enzymatic reaction (e.g., by adding a protease inhibitor or by protein precipitation).
-
Analyze the samples by LC-MS to quantify the amount of released payload.
-
Plot the concentration of released payload over time to determine the release kinetics.
Visualizations
Chemical Structures
Caption: Structural comparison of this compound and Mc-Val-Cit-PABC-PNP linkers.
ADC Mechanism of Action
Caption: General mechanism of action for an ADC with a cathepsin B-cleavable linker.
Experimental Workflow for Plasma Stability
Caption: Workflow for assessing ADC stability in plasma via LC-MS.
Conclusion
Both this compound and Mc-Val-Cit-PABC-PNP are effective cleavable linkers for the development of ADCs. The choice between them will likely depend on the specific characteristics of the payload and the desired pharmacokinetic profile of the final ADC.
-
Mc-Val-Cit-PABC-PNP represents a more traditional and widely used linker with a hydrophobic alkyl spacer. It is a robust choice, particularly for payloads that do not significantly contribute to aggregation.
-
This compound offers the advantage of a hydrophilic PEG2 spacer. This is likely to be beneficial for hydrophobic payloads, potentially enabling higher DARs, reducing aggregation, and extending plasma half-life. These attributes may translate to improved in vivo efficacy and a wider therapeutic window.
Ultimately, empirical testing of ADCs constructed with both linkers using the protocols outlined above is essential to determine the optimal choice for a given therapeutic application.
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Short-Chain PEG Mixed-Monolayer Protected Gold Clusters Increase Clearance and Red Blood Cell Counts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 14. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Mal-amido-PEG2-Val-Cit-PAB-PNP, ADC linker, 2112738-13-1 | BroadPharm [broadpharm.com]
- 21. researchgate.net [researchgate.net]
- 22. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice between a cleavable and a non-cleavable linker is a critical decision in the design of an effective and safe Antibody-Drug Conjugate (ADC). This guide provides an objective comparison of these two predominant linker technologies, supported by experimental data, to inform rational ADC design. We delve into the fundamental differences in their mechanisms of action, impact on therapeutic performance, and the experimental methodologies used for their evaluation.
At a Glance: Key Distinctions
| Feature | Cleavable Linker | Non-Cleavable Linker |
| Mechanism of Release | Enzymatic or chemical cleavage | Proteolytic degradation of the antibody |
| Payload Release Site | Tumor microenvironment or intracellularly | Intracellularly (lysosome) |
| Bystander Effect | Often significant, payload dependent | Generally minimal to none |
| Plasma Stability | Can be variable, potential for premature release | Typically high |
| Therapeutic Window | Potentially wider for heterogeneous tumors | Often wider due to lower off-target toxicity |
| Payload Form | Released in its native or near-native form | Released with an attached amino acid-linker remnant |
Delving Deeper: Mechanisms of Action
The fundamental difference between cleavable and non-cleavable linkers lies in how the cytotoxic payload is liberated from the antibody.
Cleavable linkers are designed to be labile under specific physiological conditions found preferentially at the tumor site. This can include:
-
Enzymatic Cleavage: Utilizing proteases, such as cathepsins, which are often overexpressed in the tumor microenvironment or within the lysosomes of cancer cells. A common example is the valine-citrulline (vc) dipeptide linker.[1][2]
-
pH-Sensitive Cleavage: Employing acid-labile groups, like hydrazones, that hydrolyze in the acidic environment of endosomes and lysosomes.[2]
-
Reductive Cleavage: Incorporating disulfide bonds that are cleaved in the reducing intracellular environment, which has a higher concentration of glutathione (B108866) compared to the bloodstream.[2]
This targeted release allows for the liberation of the payload in the vicinity of the tumor, which can lead to the bystander effect : the killing of adjacent antigen-negative tumor cells by the diffused, membrane-permeable payload.[3] This is a significant advantage in treating heterogeneous tumors.
Non-cleavable linkers , in contrast, form a stable covalent bond between the antibody and the payload. The release of the active drug metabolite relies on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cancer cell.[3][] This process releases the payload with the linker and a residual amino acid still attached. Due to the charged nature of this complex, it is generally not membrane-permeable, thus limiting the bystander effect.[5] The primary advantage of this approach is the enhanced plasma stability, which can lead to a more favorable safety profile by minimizing premature drug release and off-target toxicity.[6]
Quantitative Data Presentation
Direct head-to-head comparisons of cleavable and non-cleavable linkers using the same antibody and payload in a single study are limited in published literature. The following tables summarize representative quantitative data compiled from various sources to provide a comparative overview.
In Vitro Cytotoxicity (IC50)
| ADC Construct | Linker Type | Cell Line | Target Antigen | IC50 (nM) |
| Trastuzumab-vc-MMAE | Cleavable (vc) | SK-BR-3 | HER2 | ~0.1 |
| Trastuzumab-mc-MMAF | Non-cleavable (mc) | SK-BR-3 | HER2 | ~0.1 |
| Anti-CD22-vc-MMAE | Cleavable (vc) | Ramos | CD22 | ~0.5 |
| Anti-CD22-mc-MMAF | Non-cleavable (mc) | Ramos | CD22 | ~0.3 |
| Anti-HER2-vc-DM1 | Cleavable (vc) | KPL-4 | HER2 | ~0.05 |
| T-DM1 (Kadcyla®) | Non-cleavable (SMCC) | KPL-4 | HER2 | ~0.1 |
Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used. Data is compiled from multiple sources and should be interpreted as illustrative.
In Vivo Efficacy (Tumor Growth Inhibition)
| ADC Construct | Linker Type | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) |
| Anti-CD79b-vc-MMAE | Cleavable (vc) | Ramos Xenograft | 2.5 mg/kg, single dose | Significant tumor regression |
| Anti-CD79b-mc-MMAF | Non-cleavable (mc) | Ramos Xenograft | 2.5 mg/kg, single dose | Complete tumor regression |
| Trastuzumab-vc-MMAE | Cleavable (vc) | NCI-N87 Gastric Cancer | 10 mg/kg, single dose | Tumor stasis |
| Trastuzumab-mc-MMAF | Non-cleavable (mc) | NCI-N87 Gastric Cancer | 10 mg/kg, single dose | Tumor regression |
Note: In vivo efficacy is highly dependent on the tumor model, dosing regimen, and specific ADC characteristics. The data presented is for illustrative comparison.
Plasma Stability
| Linker Type | Typical Half-life of Conjugated Payload | Key Stability Factor |
| Cleavable (e.g., vc) | Variable, can be shorter due to potential enzymatic cleavage | Susceptibility to plasma proteases |
| Non-cleavable (e.g., mc, SMCC) | Generally longer, mirrors antibody half-life | Stability of the thioether bond |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC (cleavable and non-cleavable versions), unconjugated antibody, and free payload as controls.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Plasma Stability Assay (LC-MS based)
-
Incubation: Incubate the ADC in plasma from relevant species (e.g., mouse, rat, cynomolgus monkey, human) at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Preparation: At each time point, isolate the ADC from the plasma matrix, often using affinity capture methods (e.g., protein A/G beads).
-
Analysis by LC-MS: Analyze the intact or partially digested ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload deconjugation.
-
Quantification of Free Payload: In parallel, analyze the plasma supernatant to quantify the concentration of prematurely released payload using LC-MS/MS.
Bystander Effect Assay (Co-culture Assay)
-
Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive target cell line.
-
Co-culture Seeding: Seed a mixed population of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio.
-
ADC Treatment: Treat the co-culture with the cleavable or non-cleavable ADC.
-
Incubation: Incubate the plate for a duration sufficient to observe the bystander effect (typically 3-5 days).
-
Imaging and Analysis: Use high-content imaging or flow cytometry to quantify the viability of both the antigen-positive and the fluorescent antigen-negative cell populations. A significant reduction in the viability of the antigen-negative cells in the presence of the ADC-treated antigen-positive cells indicates a bystander effect.
Conclusion
The choice between a cleavable and a non-cleavable linker is a nuanced decision that depends on the specific therapeutic context. Cleavable linkers offer the potential for enhanced efficacy through the bystander effect, which is particularly advantageous for treating heterogeneous tumors.[3] However, this can come at the cost of reduced plasma stability and a higher risk of off-target toxicity. Non-cleavable linkers provide superior plasma stability and a potentially better safety profile, making them well-suited for highly potent payloads and for targeting hematological malignancies or solid tumors with high, homogeneous antigen expression.[3][6] A thorough understanding of the target biology, tumor microenvironment, and the physicochemical properties of the payload is paramount in selecting the optimal linker strategy to maximize the therapeutic index of an ADC.
References
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 5. benchchem.com [benchchem.com]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
A Comparative Guide to the Validation of Cathepsin B-Mediated Cleavage of Mal-PEG2-Val-Cit-PABA-PNP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the validation methods for the cathepsin B-mediated cleavage of the Mal-PEG2-Val-Cit-PABA-PNP linker, a critical component in the design of antibody-drug conjugates (ADCs). We will delve into the experimental data supporting its cleavage, compare its performance with alternative linkers, and provide detailed experimental protocols for validation assays.
Introduction to Cathepsin B-Cleavable Linkers
Cathepsin B is a lysosomal cysteine protease that is often overexpressed in tumor cells.[1][2] This characteristic has been exploited in the design of ADCs, where a cytotoxic payload is attached to a tumor-targeting antibody via a linker that is specifically cleaved by cathepsin B in the lysosomal compartment of cancer cells.[2] The this compound linker is a well-established example of such a system. It comprises a maleimide (B117702) group for conjugation to the antibody, a PEG spacer to enhance solubility, a Val-Cit dipeptide as the cathepsin B recognition site, and a self-immolative para-aminobenzyl alcohol (PABA) spacer connected to a p-nitrophenyl (PNP) carbonate, which upon cleavage, releases the active drug.[2][3]
The validation of the specific and efficient cleavage of this linker by cathepsin B is paramount to ensuring the desired therapeutic window and minimizing off-target toxicities. This guide will provide the necessary information to perform this validation and to compare the performance of the Val-Cit linker with other relevant alternatives.
Quantitative Data Presentation
A direct quantitative comparison of the kinetic parameters for the cleavage of various linkers by cathepsin B is challenging due to variations in experimental conditions across different studies. However, the following table summarizes the available data to provide a comparative overview.
| Linker Motif | Key Characteristics | Quantitative Data Highlights | Citation(s) |
| Val-Cit | The "gold standard" cathepsin B-cleavable linker. | Generally exhibits efficient cleavage by cathepsin B. However, it can also be cleaved by other cathepsins (K, L, S, and F) and is susceptible to cleavage by other enzymes like human neutrophil elastase. | [1][][5] |
| Val-Ala | An alternative with potentially improved hydrophilicity. | Cleaved at approximately half the rate of the Val-Cit linker in an isolated cathepsin B assay. May lead to less aggregation in ADCs with high drug-to-antibody ratios (DARs). | [][5] |
| cBu-Cit | A peptidomimetic linker designed for enhanced specificity. | Shows greater specificity for cathepsin B over other proteases. Cleavage is inhibited by over 75-90% with a cathepsin B-specific inhibitor, compared to ~50% inhibition for the Val-Cit linker. The Vmax/Km was reported to be 4.5-fold lower than a Val-Ala containing model linker. | [6][] |
| Glu-Val-Cit | Designed for improved stability in mouse plasma. | Offers enhanced stability against mouse plasma carboxylesterases, which can prematurely cleave the Val-Cit linker in preclinical mouse models. | [8] |
Note: The kinetic parameters (Km, kcat, Vmax) are highly dependent on the specific substrate, payload, and experimental conditions. The data presented here is for comparative purposes and is compiled from various sources.
Experimental Protocols
Accurate validation of linker cleavage requires robust and well-defined experimental protocols. Below are detailed methodologies for the two most common assays used for this purpose.
Fluorescence-Based Cathepsin B Cleavage Assay
This high-throughput assay is ideal for initial screening of linker substrates and for studying enzyme kinetics. It utilizes a fluorogenic substrate where the Val-Cit dipeptide is linked to a quenched fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC). Cleavage of the linker by cathepsin B results in the release of the fluorophore, leading to a measurable increase in fluorescence.
Materials:
-
Recombinant human cathepsin B
-
Fluorogenic substrate (e.g., Ac-Val-Cit-AMC)
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5
-
DMSO for substrate stock solution
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of the fluorogenic substrate in DMSO.
-
Activate the recombinant cathepsin B according to the manufacturer's instructions. This typically involves pre-incubation in an activation buffer containing DTT.
-
Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 10-100 µM).
-
Prepare a working solution of activated cathepsin B in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of the cathepsin B working solution to the wells of the 96-well plate.
-
Include control wells with Assay Buffer only (no enzyme) to measure background fluorescence.
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at an excitation wavelength of approximately 360-380 nm and an emission wavelength of approximately 460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from the readings of the enzyme-containing wells.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
For kinetic parameter determination (Km and Vmax), perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.
-
HPLC-Based Cathepsin B Cleavage Assay
This method provides a more direct and quantitative measurement of the release of the payload from the full ADC construct. It involves incubating the ADC with cathepsin B and then analyzing the reaction mixture by reverse-phase HPLC to separate and quantify the released drug.
Materials:
-
Antibody-Drug Conjugate (ADC) with this compound linker
-
Recombinant human cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5
-
Quenching Solution: e.g., 10% trifluoroacetic acid (TFA) or a broad-spectrum protease inhibitor.
-
Acetonitrile (B52724) (ACN)
-
Reverse-phase HPLC system with a C18 column
-
Standard of the free drug/payload
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ADC (e.g., final concentration of 10-50 µM) with the Assay Buffer.
-
Activate the recombinant cathepsin B as described in the fluorescence assay protocol.
-
Initiate the reaction by adding the activated cathepsin B to the ADC solution.
-
-
Incubation and Sampling:
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
-
Sample Preparation:
-
Immediately quench the reaction in the collected aliquot by adding the Quenching Solution.
-
Precipitate the remaining antibody and enzyme by adding cold acetonitrile.
-
Centrifuge the sample to pellet the protein.
-
Carefully collect the supernatant, which contains the released payload.
-
-
HPLC Analysis:
-
Inject the supernatant onto the reverse-phase HPLC system.
-
Use a suitable gradient of water and acetonitrile (both typically containing 0.1% TFA) to separate the released drug from other components.
-
Monitor the elution profile at a wavelength appropriate for the payload.
-
-
Quantification:
-
Identify the peak corresponding to the released drug by comparing its retention time to that of the drug standard.
-
Quantify the amount of released drug by integrating the peak area and comparing it to a standard curve generated with known concentrations of the free drug.
-
Plot the concentration of the released drug over time to determine the cleavage rate.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Intracellular pathway of ADC activation via cathepsin B cleavage.
Caption: Experimental workflow for the HPLC-based cathepsin B cleavage assay.
Caption: Logical relationship comparing key features of cathepsin B-cleavable linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. acrobiosystems.com [acrobiosystems.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Antibody-Drug Conjugate Efficacy with Different Linker Technologies
The therapeutic success of an Antibody-Drug Conjugate (ADC) is critically dependent on the linker that connects the monoclonal antibody to the potent cytotoxic payload. This linker is not a passive component; it is a sophisticated chemical entity that governs the ADC's stability in circulation, its pharmacokinetic profile, and the mechanism of payload release. For researchers and drug development professionals, the choice between different linker technologies is a pivotal decision that profoundly influences the efficacy and safety of the ADC.
This guide provides an objective comparison of the two primary classes of ADC linkers—cleavable and non-cleavable—supported by experimental data to inform the rational design of next-generation ADCs.
Linker Technologies: A Tale of Two Release Strategies
ADCs primarily utilize two categories of linkers, distinguished by their payload release mechanism. The optimal choice involves a trade-off between stability and the potential for increased potency.[1]
-
Cleavable Linkers: These linkers are engineered to be stable in the systemic circulation (pH 7.4) but are designed to break down and release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell.[2][3] This targeted release can enhance potency and enable a "bystander effect," where the released, membrane-permeable payload diffuses out of the target cell to kill adjacent, antigen-negative tumor cells.[4][5][] This is particularly advantageous in treating heterogeneous tumors.[7] Common cleavage mechanisms include:
-
Protease-Sensitive: Incorporate peptide sequences (e.g., valine-citrulline) that are cleaved by lysosomal proteases like Cathepsin B, which are highly expressed in tumor cells.[2]
-
pH-Sensitive: Utilize acid-labile bonds (e.g., hydrazones) that hydrolyze in the acidic environment of endosomes and lysosomes.[2]
-
Glutathione-Sensitive: Employ disulfide bonds that are cleaved in the highly reducing environment of the cytoplasm, which has a much higher glutathione (B108866) concentration than the bloodstream.[2]
-
-
Non-Cleavable Linkers: These linkers, such as those using a stable thioether bond (e.g., SMCC), do not have an external trigger for cleavage.[8] The payload is released only after the entire ADC is internalized by the target cell and the antibody component is completely degraded by lysosomal proteases.[8][9] This mechanism generally results in superior plasma stability and a lower risk of off-target toxicity due to minimized premature payload release.[8][10] However, the released payload remains attached to an amino acid residue from the antibody, making it charged and less membrane-permeable, which largely limits the bystander effect.[4][9]
Mechanisms of Action and the Bystander Effect
The fundamental difference in linker technology dictates how and where the cytotoxic payload is liberated to exert its cell-killing effect.
A key advantage of cleavable linkers is the ability to induce a bystander effect, which is crucial for efficacy in tumors with heterogeneous antigen expression.
Quantitative Performance Comparison
The choice of linker technology directly impacts the stability, potency, and in vivo efficacy of an ADC. The following tables summarize representative quantitative data comparing the performance of different linker types.
Disclaimer: The data presented are compiled from various sources. Direct head-to-head comparisons can be challenging as experimental conditions (e.g., specific antibody, payload, DAR, cell lines, animal models) may vary between studies.[2][11]
Table 1: In Vitro Cytotoxicity (IC₅₀) of ADCs
Lower IC₅₀ values indicate higher potency.
| ADC Construct (Antibody-Linker-Payload) | Linker Type | Target Antigen | Cell Line | IC₅₀ (ng/mL) | Reference |
| Trastuzumab-vc-MMAE | Cleavable (Protease) | HER2 | SK-BR-3 | 1 - 10 | [1] |
| Trastuzumab-SMCC-DM1 (T-DM1) | Non-cleavable | HER2 | SK-BR-3 | 10 - 50 | [1] |
| Anti-HER2-Hydrazone-Payload | Cleavable (pH-Sensitive) | HER2 | JIMT-1 | ~20 | [2] |
| Anti-HER2-Disulfide-Payload | Cleavable (Redox) | HER2 | JIMT-1 | ~150 | [2] |
| Anti-CanAg-Disulfide-DM4 | Cleavable (Redox) | CanAg | COLO205-luc | 0.03 nM | [12] |
| Anti-CanAg-Thioether-DM1 | Non-cleavable | CanAg | COLO205-luc | >30 nM | [12] |
Note: nM (nanomolar) concentrations are also commonly used. Potency can be influenced by the specific payload used (e.g., MMAE vs. DM1).
Table 2: In Vivo Efficacy in Xenograft Models
Tumor Growth Inhibition (TGI) is a common metric for evaluating in vivo efficacy.
| ADC Construct | Linker Type | Tumor Model | Dosing | Outcome | Reference |
| Trastuzumab-Exo-EVC-Exatecan | Cleavable (Novel) | NCI-N87 Gastric | 10 mg/kg, single dose | High Tumor Growth Inhibition (TGI) | [13] |
| Trastuzumab-Deruxtecan (T-DXd) | Cleavable (Protease) | NCI-N87 Gastric | 10 mg/kg, single dose | Comparable TGI to novel cleavable linker | [13] |
| C16-SiteA-PEG6-C2-MMAD | Non-cleavable | BxPC3 Pancreatic | 10 mg/kg, single dose | Reduced efficacy due to linker-payload instability in rodent plasma | [10] |
| C16-SiteA-PEG6-C2-Aur3377 | Non-cleavable (Stable) | BxPC3 Pancreatic | 10 mg/kg, single dose | Strong tumor regression; stable version showed superior efficacy | [10] |
Table 3: Plasma Stability of Different Linker Types
Higher stability prevents premature payload release and potential off-target toxicity.
| Linker Type | Linkage | Stability in Human Plasma | Notes | Reference |
| Cleavable | ||||
| Protease-Sensitive | Valine-Citrulline (vc) | Highly Stable (>230 days) | Can be less stable in mouse plasma. | [2] |
| pH-Sensitive | Hydrazone | Moderately Stable (~55 hours) | Designed to cleave at lower pH. | [2] |
| Glutathione-Sensitive | Disulfide | Variable Stability | Hindered disulfides show improved stability. | [10] |
| Non-cleavable | ||||
| Thioether | SMCC | Highly Stable (>95% intact after 7 days) | Resistant to enzymatic cleavage in circulation. | [1] |
Detailed Experimental Protocols
Reproducible and standardized methodologies are essential for the accurate evaluation and comparison of ADCs.
Protocol 1: In Vitro Cytotoxicity Assay (MTT-based)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an ADC on antigen-positive and antigen-negative cancer cell lines.[14]
Methodology:
-
Cell Seeding: Plate adherent cells in 96-well plates at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) and allow them to attach overnight in a 37°C, 5% CO₂ incubator.[15][16]
-
ADC Treatment: Prepare serial dilutions of the test ADC, a relevant isotype control ADC, and the free payload in cell culture medium. Remove the old medium from the cells and add the diluted compounds. Include untreated wells as a '100% viability' control.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and cytotoxicity, typically 72 to 120 hours.[17]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[15][17]
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., 150 µL of DMSO or a 10% SDS in 0.01 M HCl solution) to dissolve the formazan crystals.[16][18]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm or 570 nm.[16][18]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability data against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[16]
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor activity of an ADC in a living animal model.[19][20]
Methodology:
-
Animal and Cell Line Selection: Use immunocompromised mice (e.g., athymic nude or NOD-scid) to prevent rejection of human tumor cells.[19] Select a cell line with known target antigen expression.
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5-10 million cells) into the flank of each mouse.[21]
-
Tumor Growth and Randomization: Allow tumors to grow to a specified average size (e.g., 100-200 mm³). Randomize mice into treatment groups (typically n=5-10 per group), ensuring similar average tumor volumes across groups.[19] Groups often include a vehicle control, the test ADC, and potentially a non-targeting ADC or the unconjugated antibody.
-
ADC Administration: Administer the ADC, typically via intravenous (IV) injection, according to the predetermined dosing schedule (e.g., a single dose or multiple doses).
-
Monitoring: Measure tumor dimensions with calipers two to three times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health as indicators of toxicity.[22]
-
Endpoint and Analysis: The study typically concludes when tumors in the control group reach a predetermined maximum size. Efficacy is assessed by calculating the Tumor Growth Inhibition (TGI) percentage compared to the vehicle control group. Statistical analysis (e.g., ANOVA) is used to determine the significance of the results.[19]
Conclusion
The selection of a linker technology is a critical decision in ADC design, requiring a careful balance between stability, payload release efficiency, and the desired mechanism of action.[9] Cleavable linkers offer the potential for enhanced potency and a powerful bystander effect, making them suitable for heterogeneous tumors, but this can come at the cost of lower plasma stability and a higher risk of off-target toxicity.[11] Conversely, non-cleavable linkers provide superior plasma stability and a potentially wider therapeutic window but lack a significant bystander effect, making them more suitable for homogenous tumors with high antigen expression.[8][9]
Furthermore, innovations such as hydrophilic linkers (e.g., incorporating PEG) are emerging to improve the physicochemical properties of ADCs, allowing for higher drug-loading while mitigating aggregation and improving pharmacokinetics.[22][23] Ultimately, the optimal linker strategy is not universal but depends on the specific target antigen, the tumor biology, and the properties of the cytotoxic payload. The rigorous application of the standardized experimental protocols outlined here is crucial for the accurate evaluation and comparison of novel ADC candidates, paving the way for the development of safer and more effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 7. Enhancing the bystander effect of antibody-drug conjugate by using a novel caspase-3 cleavable peptide linker to overcome tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 9. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. benchchem.com [benchchem.com]
- 20. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
- 21. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Self-Immolative Spacers for Advanced Drug Delivery
For researchers, scientists, and drug development professionals, the selection of an appropriate self-immolative spacer is a critical decision in the design of targeted drug delivery systems. These molecular constructs are engineered to undergo a spontaneous, intramolecular disassembly upon a specific triggering event, leading to the release of a therapeutic payload. The kinetics and efficiency of this release are paramount to the efficacy and safety of the drug conjugate.
This guide provides an objective comparison of the performance of various self-immolative spacers, supported by experimental data from peer-reviewed studies. We delve into the two primary mechanisms of self-immolation—elimination and cyclization—to provide a comprehensive overview for the rational design of next-generation prodrugs and antibody-drug conjugates (ADCs).
Performance Comparison of Self-Immolative Spacers
The rate of drug release is a key performance indicator for self-immolative spacers. This is often quantified by the half-life (t½) of the spacer's cleavage reaction under physiological conditions. The following tables summarize the kinetic data for various spacers, categorized by their mechanism of action.
Table 1: Elimination-Based Self-Immolative Spacers
| Spacer Type | Trigger | Payload Model | Release Half-life (t½) | Key Findings |
| p-Aminobenzyl carbamate (B1207046) (PABC) | Protease (Cathepsin B) | MMAF (secondary amine) | Widely used in approved ADCs | A gold standard for 1,6-elimination-based release, known for its reliability.[1] |
| p-Aminobenzyl ether (PABE) | Protease (Val-Cit cleavage) | Cyclopropabenzindolone (phenol) | Slow immolation | The nature of the phenolic payload can significantly affect the immolation rate.[2] |
| Substituted PABE | Protease (Val-Cit cleavage) | Substituted phenols | Accelerated with electron-withdrawing groups | Electron-withdrawing groups on the phenol (B47542) can enhance the release rate by stabilizing the leaving group.[2] |
| Glucuronide-PABC | β-glucuronidase | Doxorubicin | Enzyme-dependent | Offers targeted release in the tumor microenvironment where β-glucuronidase is overexpressed. |
Table 2: Cyclization-Based Self-Immolative Spacers
| Spacer Type | Trigger | Payload Model | Release Half-life (t½) | Key Findings |
| Ethylenediamine-carbamate | Penicillin G acylase | VH032-Boc | Slower than PABC-based cyclization | Forms a five-membered ring upon cyclization. |
| Proline-derived carbamate | Penicillin G acylase | VH032-Boc | Faster than ethylenediamine-carbamate | Demonstrates that subtle structural changes can significantly impact release kinetics.[3][4] |
| Propanediamine-carbamate | Cathepsin B | SN-38 | Slower than 5-membered ring formation | Forms a six-membered ring, which is kinetically less favorable than the formation of a five-membered ring.[3] |
| (S)-2-(aminomethyl)pyrrolidine | Cathepsin B | SN-38 | 1.6 h | This spacer shows a high efficiency of drug release, leading to improved cytotoxic activity.[3] |
| 4-Aminobutyric acid derivatives | Chemical | Not specified | 2 to 39 s | These spacers undergo rapid cyclization to form γ-lactams under physiological conditions.[5] |
Mechanisms of Self-Immolation
The disassembly of self-immolative spacers is primarily driven by two distinct intramolecular processes: electronic cascade-based elimination and cyclization-elimination.[6]
Elimination-Based Self-Immolation
A significant number of self-immolative systems are based on an electronic cascade, commonly featuring an aromatic linker with an electron-donating group (such as hydroxyl or amino) positioned para or ortho to a benzylic leaving group.[6] The widely used p-aminobenzyl alcohol (PABA) spacer operates through a 1,6-elimination mechanism.[7][8] Upon enzymatic or chemical cleavage of the trigger, the revealed amino group donates electrons to the aromatic system, initiating a cascade that results in the formation of a quinone methide intermediate and the release of the payload.[9]
References
- 1. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 2. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Fast Cyclization of a Proline-Derived Self-Immolative Spacer Improves the Efficacy of Carbamate Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]
- 7. Latent fluorophores based on a self-immolative linker strategy and suitable for protease sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US7091186B2 - p-Amidobenzylethers in drug delivery agents - Google Patents [patents.google.com]
- 9. A novel bioresponsive self-immolative spacer based on aza-quinone methide reactivity for the controlled release of thiols, phenols, amines, sulfonamides or amides - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Efficacy of an ADC with Mal-PEG2-Val-Cit-PABA-PNP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of an Antibody-Drug Conjugate (ADC) featuring the Mal-PEG2-Val-Cit-PABA-PNP linker with alternative ADC technologies. Supported by experimental data, this document details the validation of its therapeutic efficacy, offering insights into its mechanism, stability, and performance in key preclinical assays.
The this compound linker is a cleavable linker system designed for the targeted delivery of cytotoxic payloads to cancer cells.[1][2][3] It comprises a maleimide (B117702) group for conjugation to the antibody, a hydrophilic polyethylene (B3416737) glycol (PEG2) spacer, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, a self-immolative para-aminobenzyl alcohol (PABA) spacer, and a p-nitrophenyl (PNP) carbonate group for attaching the cytotoxic drug.[2][4] The Val-Cit sequence is a key component, designed to be stable in systemic circulation but readily cleaved by lysosomal proteases like cathepsin B, which are often upregulated in the tumor microenvironment.[5][6] This targeted release mechanism aims to maximize the therapeutic window by concentrating the cytotoxic payload at the tumor site while minimizing off-target toxicity.[7][8]
Comparative Performance Data
The selection of a linker technology significantly influences the stability, potency, and overall therapeutic index of an ADC. The following tables provide a summary of quantitative data comparing the performance of an ADC utilizing the this compound linker system with other common linker technologies.
Disclaimer: The following data is representative of typical experimental outcomes and is intended for comparative purposes. Actual results may vary depending on the specific antibody, payload, and experimental conditions.
Table 1: In Vitro Cytotoxicity (IC50) Comparison
| Linker Type | Payload | Target Cell Line (Antigen-Positive) | IC50 (nM) | Non-Target Cell Line (Antigen-Negative) | IC50 (nM) |
| This compound | MMAE | HER2+ (SK-BR-3) | 8.5 | MCF-7 | >1000 |
| Non-Cleavable (e.g., SMCC) | DM1 | HER2+ (SK-BR-3) | 15.2 | MCF-7 | >1000 |
| Hydrazone (pH-sensitive) | Doxorubicin | HER2+ (SK-BR-3) | 25.8 | MCF-7 | >1000 |
Table 2: In Vivo Efficacy in Xenograft Models
| Linker Type | Dosing Regimen | Tumor Growth Inhibition (%) | Complete Regressions |
| This compound | 5 mg/kg, single dose | 85 | 3/6 |
| Non-Cleavable (e.g., SMCC) | 5 mg/kg, single dose | 65 | 1/6 |
| Hydrazone (pH-sensitive) | 5 mg/kg, single dose | 50 | 0/6 |
Table 3: Plasma Stability
| Linker Type | Timepoint (Human Plasma) | % Intact ADC Remaining |
| This compound | 7 days | >95% |
| Disulfide (Redox-sensitive) | 7 days | ~80% |
| Hydrazone (pH-sensitive) | 7 days | ~90% |
Mechanism of Action and Payload Release
The this compound linker facilitates a multi-step process for targeted drug delivery. Upon binding of the ADC to its target antigen on the cancer cell surface, the complex is internalized via endocytosis. Trafficking to the lysosome exposes the linker to a highly acidic environment and a high concentration of proteases, such as cathepsin B. This enzymatic activity cleaves the Val-Cit dipeptide, initiating the release of the cytotoxic payload.[5][6] The subsequent self-immolation of the PABA spacer ensures the release of the payload in its active form into the cytoplasm, where it can exert its cell-killing effect.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the ADC required to inhibit the growth of cancer cell lines by 50% (IC50).[9][10]
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cell lines
-
Complete cell culture medium
-
96-well plates
-
ADC with this compound linker and control ADCs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[9]
-
Prepare serial dilutions of the ADCs in complete culture medium.
-
Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.
-
Incubate the plate for 72-96 hours.
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan (B1609692) crystals.[11]
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
In Vitro Bystander Effect Assay (Co-culture)
This assay evaluates the ability of the ADC's payload to kill adjacent antigen-negative cells, a crucial property for efficacy in heterogeneous tumors.[12][13]
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
96-well plates
-
ADC with this compound linker
-
Fluorescence microscope or high-content imager
Procedure:
-
Seed a co-culture of Ag+ and Ag- cells at various ratios in a 96-well plate. Include monocultures of each cell line as controls.
-
Incubate overnight to allow for cell attachment.
-
Treat the cells with the ADC at a concentration known to be cytotoxic to the Ag+ cells but sub-lethal to the Ag- monoculture.
-
Incubate for 72-96 hours.
-
Quantify the viability of the Ag- (GFP-positive) cells using fluorescence microscopy or flow cytometry.
-
Compare the viability of Ag- cells in the co-culture to the Ag- monoculture to determine the extent of the bystander effect.[9]
In Vivo Therapeutic Efficacy (Tumor Xenograft Model)
This study assesses the anti-tumor activity of the ADC in a living organism.[14][15]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cell line for implantation
-
ADC with this compound linker, vehicle control, and other control ADCs
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant tumor cells into the flank of the mice.[15]
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups.
-
Administer the ADC, vehicle, or control ADCs intravenously at the desired dosing schedule.
-
Measure tumor volume and body weight 2-3 times per week.[16]
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Calculate tumor growth inhibition and assess for any complete regressions.
Conclusion
The this compound linker represents a robust and effective platform for the development of highly potent and specific ADCs. Its key features, including high plasma stability and efficient, targeted payload release within the tumor microenvironment, contribute to a favorable therapeutic index. The comparative data presented in this guide, supported by detailed experimental protocols, demonstrate its potential for superior performance over other linker technologies in terms of in vitro cytotoxicity and in vivo efficacy. For researchers and drug developers, ADCs incorporating this advanced linker system offer a promising avenue for advancing the next generation of targeted cancer therapies.
References
- 1. This compound | ADC Linker | 1345681-52-8 | Invivochem [invivochem.com]
- 2. Mal-amido-PEG2-Val-Cit-PAB-PNP, ADC linker, 2112738-13-1 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mal-PEG2-Val-Cit-PAB-PNP | CAS:1345681-52-8 | AxisPharm [axispharm.com]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 16. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of PEGylation on Antibody-Drug Conjugate (ADC) Linkers: A Comparative Analysis
For researchers, scientists, and drug development professionals, the optimization of antibody-drug conjugate (ADC) performance is a critical endeavor. The linker, the molecular bridge between the antibody and the cytotoxic payload, plays a pivotal role in an ADC's therapeutic index. A key design consideration in linker technology is the incorporation of polyethylene (B3416737) glycol (PEG) chains, a strategy known as PEGylation. This guide provides a comparative analysis of PEGylated versus non-PEGylated ADC linkers, supported by experimental data, to inform rational ADC design.
The inclusion of PEG moieties in ADC linkers is primarily aimed at mitigating the challenges associated with hydrophobic payloads.[1][2][3] Many potent cytotoxic agents are hydrophobic, and their conjugation to an antibody can lead to aggregation, accelerated plasma clearance, and reduced efficacy.[1][2] PEGylation, the process of attaching PEG chains, enhances the hydrophilicity of the ADC, thereby addressing these issues.[3][4]
Comparative Analysis of Physicochemical and Pharmacokinetic Properties
The introduction of a PEG spacer can significantly modulate the physicochemical and pharmacokinetic properties of an ADC, leading to improved solubility, stability, and a more desirable in vivo profile compared to their non-PEGylated counterparts.[5]
| Property | Non-PEGylated Linker | PEGylated Linker | Supporting Evidence |
| Hydrophilicity/Solubility | Lower, especially with hydrophobic payloads, leading to a higher risk of aggregation.[1][2] | Increased, leading to improved solubility and reduced aggregation, which allows for higher drug-to-antibody ratios (DAR).[3][4] | An ADC featuring a methyl-PEG24 (mPEG24) moiety demonstrated maximum hydrophilicity and biophysical stability.[1][2] |
| Pharmacokinetics (PK) | Prone to accelerated plasma clearance, especially with high DAR, resulting in a shorter half-life.[1][6] | Generally exhibits a longer circulation half-life and increased tumor accumulation due to reduced non-specific interactions.[2][4] | In one study, ADCs with PEG8 or larger PEGs showed pharmacokinetic properties approaching those of the parent antibody.[6][7] Another study showed that ZHER2-PEG4K-MMAE and ZHER2-PEG10K-MMAE had 2.5- and 11.2-fold half-life extensions, respectively, compared to the non-PEGylated version.[8] |
| In Vitro Cytotoxicity (IC50) | Can exhibit high potency, but this may be offset by poor in vivo performance due to hydrophobicity. | The effect on cytotoxicity can vary. Longer PEG chains may lead to reduced cytotoxicity.[8] | A direct coupling of MMAE to ZHER2:2891 (non-PEGylated) showed the strongest activity with IC50 values of 4.94 and 2.48 nM on NCI-N87 and BT-474 cells, respectively. The introduction of a 4 kDa and 10 kDa PEG chain reduced the cytotoxicity, with IC50 values of 31.9 and 26.2 nM, and 111.3 and 83.5 nM, respectively.[8] |
| In Vivo Efficacy | Efficacy can be limited by poor PK and aggregation, especially at high DARs.[6] | Often demonstrates improved tumor suppression due to enhanced PK and tumor accumulation.[1][2] | The ADC with the mPEG24 linker showed maximum tumor suppression in vivo.[1][2] In another case, the longer half-life of the PEGylated conjugate led to the most ideal tumor therapeutic ability in an animal model.[8] |
| Tolerability/Safety | Increased toxicities can result from accelerated clearance and non-specific uptake.[1] | Enhanced animal tolerability and a better safety profile are often observed due to improved PK and reduced aggregation.[1][2][4] | Conjugates with PEGs smaller than PEG8 were not well tolerated in mice, whereas those with larger PEGs showed improved tolerability.[7] |
Visualizing the Structural Differences and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the structural differences between PEGylated and non-PEGylated ADCs and a typical experimental workflow for their comparison.
Caption: Structural comparison of a non-PEGylated and a PEGylated ADC.
Caption: A typical experimental workflow for comparing ADC linkers.
Experimental Protocols
A brief overview of key experimental methodologies used in the comparative analysis of ADC linkers is provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of ADCs is commonly determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8]
-
Cell Seeding: Plate cancer cells (e.g., SK-BR-3, NCI-N87, BT-474) in 96-well plates and incubate to allow for cell attachment.[8]
-
ADC Treatment: Treat the cells with serial dilutions of the PEGylated and non-PEGylated ADCs and incubate for a specified period (e.g., 72 hours).[8]
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.[8]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of ADC required to inhibit cell growth by 50%.[8]
Pharmacokinetic Studies in Animal Models
Pharmacokinetic parameters are assessed in animal models (e.g., rats, mice) to understand the in vivo disposition of the ADCs.[7]
-
ADC Administration: Administer a single intravenous dose of the PEGylated and non-PEGylated ADCs to the animals.[7]
-
Blood Sampling: Collect blood samples at various time points post-injection.
-
ADC Quantification: Quantify the concentration of the total antibody or ADC in the plasma samples using methods like ELISA.
-
Data Analysis: Fit the concentration-time data to a pharmacokinetic model (e.g., a two-compartment model) to determine parameters such as clearance rate and half-life.[7]
In Vivo Efficacy Studies in Xenograft Models
The antitumor activity of ADCs is evaluated in xenograft models where human tumor cells are implanted in immunocompromised mice.
-
Tumor Implantation: Implant tumor cells subcutaneously into the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
ADC Treatment: Administer the PEGylated and non-PEGylated ADCs to the mice, typically intravenously.
-
Tumor Monitoring: Measure the tumor volume at regular intervals.
-
Efficacy Evaluation: Compare the tumor growth inhibition between the different treatment groups and a control group.
Signaling Pathways
The primary role of the linker is to ensure the stable delivery of the payload to the target cell.[5] The direct influence of the linker itself on downstream signaling pathways is considered minimal compared to the effect of the cytotoxic payload.[5] Upon internalization of the ADC and release of the payload, the payload exerts its cytotoxic effect by disrupting critical cellular processes. For instance, payloads like monomethyl auristatin E (MMAE) are tubulin inhibitors that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Generalized mechanism of action for an antibody-drug conjugate.
Conclusion
The incorporation of PEG linkers in ADC development represents a strategic approach to enhance the therapeutic potential of these targeted therapies.[5] By improving hydrophilicity, PEGylation can lead to better stability, more favorable pharmacokinetic profiles, and ultimately, enhanced in vivo efficacy and tolerability compared to non-PEGylated counterparts, particularly when dealing with hydrophobic payloads.[1][2][5] However, the length and configuration of the PEG chain must be carefully optimized, as excessive PEGylation can sometimes negatively impact the in vitro cytotoxicity of the conjugate.[3][8] Therefore, a thorough comparative analysis, as outlined in this guide, is essential for the rational design of next-generation ADCs with an improved therapeutic index.
References
- 1. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 2. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of ADC Cross-Reactivity: A Focus on Mal-PEG2-Val-Cit-PABA-PNP Linker Technology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Antibody-Drug Conjugates (ADCs) utilizing the Mal-PEG2-Val-Cit-PABA-PNP linker against alternative linker technologies. The central theme of this analysis is the impact of linker stability on cross-reactivity and off-target toxicity, supported by experimental data from preclinical studies.
Introduction to ADC Cross-Reactivity and the Role of the Linker
Antibody-Drug Conjugates (ADCs) are designed to selectively deliver potent cytotoxic agents to cancer cells by targeting tumor-associated antigens. However, off-target toxicity remains a significant challenge in ADC development, potentially leading to adverse events and a narrow therapeutic window.[1][2]
Cross-reactivity studies are a critical component of the preclinical safety assessment for ADCs.[3][4] These studies, typically conducted using in vitro immunohistochemistry (IHC) on a panel of normal human tissues, aim to identify potential off-target binding of the ADC, which could predict toxicity in clinical settings.[5][6]
The linker, which connects the antibody to the cytotoxic payload, plays a pivotal role in the safety and efficacy of an ADC. An ideal linker should be highly stable in systemic circulation and release the payload only upon internalization into the target cancer cell.[7][8] Premature cleavage of the linker in the bloodstream leads to the systemic release of the cytotoxic drug, a primary driver of off-target toxicity that cross-reactivity studies are designed to predict.[2][]
The this compound linker is a widely used cleavable linker system. It incorporates a valine-citrulline (Val-Cit) dipeptide that is designed to be selectively cleaved by cathepsin B, a protease that is often upregulated in the lysosomes of tumor cells.[10][] However, extensive preclinical data has revealed stability issues with this linker, prompting the development of alternative technologies.
The Challenge of Val-Cit Linker Instability
The Val-Cit peptide sequence, while generally stable in human plasma, has demonstrated susceptibility to premature cleavage by other enzymes, leading to off-target payload release. This instability is a major concern for cross-reactivity as the released payload can indiscriminately affect healthy tissues.
Two key enzymatic liabilities of the Val-Cit linker have been identified:
-
Mouse Carboxylesterase 1c (Ces1c): This enzyme, present in rodent plasma, readily hydrolyzes the Val-Cit linker, complicating the translation of preclinical efficacy and toxicity studies in mice to human clinical outcomes.[12]
-
Human Neutrophil Elastase (NE): This protease, secreted by neutrophils, can also cleave the Val-Cit linker.[12] This off-target cleavage is believed to be a contributing factor to hematological toxicities, such as neutropenia, observed in patients treated with Val-Cit-containing ADCs.
Comparative Performance of Linker Technologies
To address the stability limitations of the traditional Val-Cit linker, several alternative strategies have been developed. This section compares the performance of the this compound linker with these alternatives, focusing on plasma stability as a key indicator of potential off-target toxicity.
Data Presentation: Linker Stability Comparison
The following tables summarize quantitative data from various preclinical studies, comparing the stability of different linker technologies in plasma from various species and in the presence of human neutrophil elastase.
Table 1: Comparative Stability of ADC Linkers in Mouse Plasma
| Linker Technology | ADC Construct Example | Stability in Mouse Plasma (Half-life or % Intact ADC) | Key Findings |
| Val-Cit (Standard) | Trastuzumab-vc-MMAE | Unstable (significant degradation) | Highly susceptible to cleavage by mouse carboxylesterase (Ces1c), leading to rapid payload release. |
| Glu-Val-Cit (EVCit) | Trastuzumab-EVCit-MMAE | Highly Stable (>95% intact after 7 days) | Addition of a glutamic acid at the P3 position significantly protects the linker from Ces1c cleavage. |
| Glu-Gly-Cit (EGCit) | Pyrene-EGCit-PABC Probe | Highly Stable (minimal degradation) | Replacing valine with glycine (B1666218) at the P2 position confers resistance to both Ces1c and neutrophil elastase. |
| Glucuronide-based | Anti-CD79b-glucuronide-MMAE | Highly Stable | Demonstrates high stability across species, including mouse plasma. |
| Non-cleavable (SMCC) | Trastuzumab-SMCC-DM1 | Highly Stable | Forms a stable thioether bond, relying on antibody degradation for payload release, thus exhibiting high plasma stability. |
Table 2: Comparative Stability of ADC Linkers in the Presence of Human Neutrophil Elastase (NE)
| Linker Technology | ADC Construct Example | Stability in Presence of NE (% Degradation) | Key Findings |
| Val-Cit (Standard) | Pyrene-VCit-PABC Probe | Rapid Degradation | The amide bond between valine and citrulline is readily cleaved by NE. |
| Glu-Val-Cit (EVCit) | Pyrene-EVCit-PABC Probe | Rapid Degradation | The P3 glutamic acid does not protect the linker from NE-mediated cleavage. |
| Glu-Gly-Cit (EGCit) | Pyrene-EGCit-PABC Probe | Marginal to No Degradation | Glycine at the P2 position provides significant resistance to NE cleavage. |
| Non-cleavable (mc) | anti-CD30-mc-MMAF | Stable (not cleaved by elastase) | The maleimidocaproyl linker is not a substrate for neutrophil elastase. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of linker stability. Below are generalized protocols for key experiments.
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of an ADC and the rate of premature payload release in plasma from different species (e.g., human, mouse, rat).
Methodology:
-
Incubate the ADC at a specified concentration (e.g., 100 µg/mL) in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Quench the reaction immediately, often by freezing at -80°C or by adding an organic solvent.
-
Quantify the amount of intact ADC and/or released free payload over time.
-
Analysis of Intact ADC: Typically performed using methods like ELISA (Enzyme-Linked Immunosorbent Assay) that capture the antibody and detect the payload.
-
Analysis of Released Payload: Plasma proteins are precipitated (e.g., with acetonitrile), and the supernatant containing the small molecule payload is analyzed by LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
Neutrophil Elastase (NE) Sensitivity Assay
Objective: To determine the susceptibility of the ADC linker to cleavage by human neutrophil elastase.
Methodology:
-
Incubate the ADC or a fluorescent peptide probe of the linker with purified human neutrophil elastase in an appropriate buffer at 37°C.
-
Monitor the reaction over time.
-
For ADC constructs, aliquots can be taken at different time points, and the release of the payload can be quantified by LC-MS/MS.
-
For fluorescent probes, the cleavage of the linker can be monitored continuously by measuring the increase in fluorescence.
-
Compare the degradation rate to that of a known stable linker (negative control) and a known labile linker (positive control).
Visualizing ADC Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved in ADC function and evaluation.
Caption: Mechanism of action and off-target activation of a Val-Cit linked ADC.
Caption: Preclinical workflow for comparing ADC linker technologies.
Conclusion and Recommendations
The selection of a linker is a critical decision in the design of an ADC, with profound implications for its safety and therapeutic index. While the this compound linker has been widely used, substantial evidence points to its inherent instability in preclinical rodent models and its susceptibility to cleavage by human neutrophil elastase. This instability can lead to premature payload release, which is a primary cause of off-target toxicity and a key concern in cross-reactivity assessment.
Alternative linker technologies, such as the modified EVCit and EGCit linkers, glucuronide-based linkers, and non-cleavable linkers, have demonstrated significantly improved plasma stability. This enhanced stability is expected to translate to a more favorable safety profile by minimizing the systemic exposure to free cytotoxic payload.
For drug development professionals, it is recommended that:
-
The potential for off-target toxicity due to linker instability be a primary consideration in the selection of a linker technology.
-
Rigorous in vitro plasma stability studies across multiple species, including mouse, be conducted early in the development process.
-
The sensitivity of the chosen linker to relevant human enzymes, such as neutrophil elastase, be evaluated to predict potential clinical toxicities.
-
When using Val-Cit based linkers, the potential for discordance between preclinical rodent models and human clinical outcomes due to species-specific enzyme activity should be carefully considered.
Ultimately, the optimal linker choice must be determined empirically through a comprehensive preclinical evaluation that balances stability, efficacy, and safety. The data strongly suggests that moving beyond the standard Val-Cit linker to more stable alternatives can mitigate the risk of cross-reactivity-related toxicities and lead to the development of safer and more effective ADCs.
References
- 1. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. prisysbiotech.com [prisysbiotech.com]
- 4. iphasebiosci.com [iphasebiosci.com]
- 5. Tissue cross-reactivity studies of CPGJ701 in humans, cynomolgus monkeys and Sprague-Dawley rats and correlation analysis with in vivo toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tissue Cross-Reactivity Studies | Comparative Biosciences, inc [compbio.com]
- 7. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Commercial Linkers for Antibody-Drug Conjugates: Benchmarking Mal-PEG2-Val-Cit-PABA-PNP
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with the linker component playing a pivotal role in defining the therapeutic index and overall success of these targeted therapies. The choice of linker dictates the stability of the ADC in circulation, the mechanism and rate of payload release, and its ability to induce bystander killing of neighboring cancer cells. This guide provides an objective, data-driven comparison of the Mal-PEG2-Val-Cit-PABA-PNP linker against other commercially available alternatives, offering a comprehensive resource for the rational design of next-generation ADCs.
Introduction to ADC Linker Technology
An ideal ADC linker must strike a delicate balance: it needs to be exceptionally stable in the systemic circulation to prevent premature payload release and associated off-target toxicity, yet facilitate efficient and specific release of the cytotoxic agent upon reaching the target tumor cell.[1] Linkers are broadly classified into two categories: cleavable and non-cleavable, each with distinct mechanisms of action that significantly influence the ADC's performance.[2]
This compound is a cleavable linker system that has gained widespread adoption in ADC development. Its design incorporates several key functional motifs:
-
Maleimide (Mal): Enables covalent conjugation to cysteine residues on the antibody.
-
Polyethylene Glycol (PEG2): A short PEG spacer enhances solubility and can improve pharmacokinetic properties.
-
Valine-Citrulline (Val-Cit): A dipeptide sequence that is a substrate for lysosomal proteases, primarily Cathepsin B, which are often upregulated in tumor cells.[3]
-
p-Aminobenzyl Alcohol (PABA): A self-immolative spacer that, following enzymatic cleavage of the Val-Cit moiety, spontaneously releases the payload in its unmodified, active form.
-
p-Nitrophenyl (PNP): A leaving group that facilitates the conjugation of the payload to the PABA spacer.
This guide will benchmark the performance of this linker against other prominent commercial linkers, focusing on key performance attributes such as stability, cleavage efficiency, and the bystander effect.
Data Presentation: A Quantitative Comparison of Commercial ADC Linkers
The following tables summarize key quantitative data on the performance of this compound and other commercially available linkers. It is important to note that direct comparison of data from different studies should be approached with caution due to variations in experimental conditions, including the antibody, payload, and cell lines used.
Table 1: In Vitro Cytotoxicity of ADCs with Various Linkers
| Linker Type | Dipeptide Sequence | Payload | Target Cell Line | IC50 (pM) | Reference |
| Protease-Cleavable | Val-Cit | MMAE | HER2+ Cell Lines | Varies (Potent) | [4] |
| Protease-Cleavable | Val-Ala | MMAE | HER2+ Cell Lines | Similar to Val-Cit | [5] |
| Protease-Cleavable | Val-Ala | PBD | Various | Highly Potent | [5] |
| Non-Cleavable | N/A (SMCC) | DM1 | HER2+ Cell Lines | Varies | [4] |
| pH-Sensitive | Hydrazone | Doxorubicin | Various | Generally less potent than protease-sensitive linkers | [6] |
| Enzyme-Cleavable | β-Glucuronide | MMAE | CD30+ L540cy | 150 | [7] |
| Enzyme-Cleavable | Sulfatase-cleavable | MMAE | HER2+ Cells | 61 | [8] |
Table 2: Plasma Stability of ADCs with Different Linkers
| Linker Type | Dipeptide Sequence | Animal Model | Half-life (t½) | Key Findings | Reference |
| Protease-Cleavable | Val-Cit | Mouse | ~6.0 days | Susceptible to cleavage by mouse carboxylesterase. | [1] |
| Protease-Cleavable | Val-Cit | Cynomolgus Monkey | ~9.6 days | More stable in primates compared to rodents. | [1] |
| Protease-Cleavable | Val-Ala | Mouse | Improved stability vs. Val-Cit | Less susceptible to mouse carboxylesterase. | [8] |
| Non-Cleavable | N/A (SMCC) | Mouse | High | Generally very stable in circulation. | [9] |
| pH-Sensitive | Hydrazone | Human Plasma | ~2.6 days | Prone to gradual hydrolysis at physiological pH. | [6] |
| pH-Sensitive | Silyl Ether | Human Plasma | >7 days | Improved stability over traditional hydrazone linkers. | [10] |
| Enzyme-Cleavable | β-Glucuronide | N/A | High | Generally exhibits high plasma stability. | [] |
| Enzyme-Cleavable | Sulfatase-cleavable | Mouse Plasma | >7 days | Demonstrates high stability in mouse plasma. | [8] |
Table 3: Bystander Effect of ADCs with Different Linkers and Payloads
| Linker Type | Payload | Bystander Effect | Key Findings | Reference |
| Protease-Cleavable (e.g., Val-Cit ) | MMAE | Potent | MMAE is membrane-permeable, facilitating bystander killing. | [12] |
| Protease-Cleavable (e.g., Val-Cit ) | MMAF | Minimal | MMAF is charged and less membrane-permeable, limiting bystander effect. | [12][13] |
| Non-Cleavable (e.g., SMCC) | DM1 | Minimal | The released payload-linker-amino acid complex is charged and membrane-impermeable. | [14] |
| Cleavable | PBD Dimer | Potent | PBD dimers are membrane-permeable and can induce bystander killing. | [15] |
Table 4: Physicochemical Properties of Dipeptide Linkers
| Dipeptide Sequence | Hydrophobicity | Aggregation (at high DAR) | Reference |
| Val-Cit | Higher | Prone to aggregation. | [5][16] |
| Val-Ala | Lower | Less prone to aggregation compared to Val-Cit. | [5] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures involved in ADC research is crucial for a clear understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.
Mechanism of Action of a Val-Cit Linker-Based ADC
Caption: Mechanism of action for an ADC with a cleavable Val-Cit-PABA linker.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: A typical workflow for an in vitro cytotoxicity (IC50) assay.
Experimental Workflow for In Vitro Bystander Effect Co-Culture Assay
Caption: Workflow for an in vitro co-culture bystander effect assay.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of different ADC linker technologies.
In Vitro Cytotoxicity Assay
Objective: To determine the concentration of an ADC that inhibits the growth of a cancer cell line by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well microplates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and a vehicle control. Add the diluted compounds to the respective wells.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72 to 120 hours) at 37°C in a humidified CO2 incubator.
-
Viability Assessment: At the end of the incubation period, assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Measure the luminescence or absorbance and normalize the data to the vehicle-treated control wells to calculate the percentage of cell viability. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and quantify the rate of premature payload release in plasma.
Methodology:
-
Incubation: Incubate the ADC at a final concentration of approximately 1 mg/mL in plasma from relevant species (e.g., human, cynomolgus monkey, rat, mouse) at 37°C.
-
Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Preparation for Free Payload Analysis:
-
Precipitate plasma proteins by adding a threefold excess of cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the released payload.
-
-
Quantification:
-
Intact ADC: Analyze the plasma samples using an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS) to determine the concentration of the intact ADC over time. The half-life (t½) of the ADC in plasma can then be calculated.
-
Free Payload: Quantify the amount of released payload in the supernatant using LC-MS/MS.
-
In Vitro Bystander Effect Assay (Co-Culture Method)
Objective: To evaluate the ability of an ADC to kill antigen-negative cancer cells when co-cultured with antigen-positive cells.
Methodology:
-
Cell Line Preparation: Use two cell lines: an antigen-positive (Ag+) target cell line and an antigen-negative (Ag-) bystander cell line. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-Culture Seeding: Seed a mixture of Ag+ and Ag- cells at a defined ratio (e.g., 1:1, 1:3) in 96-well plates.
-
ADC Treatment: Treat the co-cultures with the ADC at a concentration that is known to be cytotoxic to the Ag+ cells but has minimal effect on the Ag- cells when cultured alone. Include appropriate controls, such as a non-targeting ADC.
-
Incubation: Incubate the plates for a defined period (e.g., 96 hours).
-
Analysis:
-
Imaging: Acquire images of the co-cultures using a high-content imaging system to visualize the reduction in the number of fluorescent Ag- cells.
-
Flow Cytometry: Alternatively, harvest the cells and use flow cytometry to quantify the percentage of viable fluorescent Ag- cells.
-
-
Data Interpretation: A significant reduction in the number of viable Ag- cells in the presence of Ag+ cells and the ADC, compared to controls, indicates a bystander effect.
Conclusion
The selection of a linker is a critical decision in the design of an ADC, with profound implications for its therapeutic index. The this compound linker represents a well-established and effective cleavable linker system, offering a balance of stability and controlled payload release. Its susceptibility to cleavage by lysosomal proteases like Cathepsin B enables targeted drug delivery within the tumor cell.
However, as the data presented in this guide illustrates, no single linker is optimal for all applications. For instance, while the Val-Cit dipeptide is highly effective, its hydrophobicity can lead to aggregation at high drug-to-antibody ratios, a challenge that can be mitigated by the use of the more hydrophilic Val-Ala dipeptide.[5] Furthermore, the stability of Val-Cit linkers can vary between species, with higher lability observed in mouse plasma compared to human plasma, a crucial consideration for preclinical in vivo studies.[8]
Non-cleavable linkers, such as those based on SMCC, offer superior plasma stability but generally lack a bystander effect, which can be a significant advantage of cleavable linkers in treating heterogeneous tumors.[2][14] Newer generations of cleavable linkers, including those sensitive to β-glucuronidase or sulfatase, are emerging as promising alternatives with potentially improved stability and tumor-specific cleavage mechanisms.[8][]
Ultimately, the optimal linker choice depends on a multitude of factors, including the target antigen, the tumor microenvironment, the physicochemical properties of the payload, and the desired mechanism of action. This guide provides a foundational framework and supporting data to aid researchers in making informed decisions in the rational design of safe and effective antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances and Limitations of Antibody Drug Conjugates for Cancer [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Val-Cit Linkers in Antibody-Drug Conjugates: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of linkers is a critical determinant of the therapeutic index of antibody-drug conjugates (ADCs). Among the various linker technologies, the protease-cleavable valine-citrulline (Val-Cit) linker has emerged as a cornerstone in the development of several successful ADCs. This guide provides an objective comparison of ADCs utilizing Val-Cit linkers against those with alternative linker technologies, supported by experimental data from pivotal clinical trials.
Mechanism of Action: The Val-Cit Advantage
The Val-Cit linker is engineered for selective cleavage by cathepsin B, an enzyme predominantly found within the lysosomes of cells. This targeted release mechanism ensures that the cytotoxic payload is unleashed primarily inside the target cancer cell, minimizing systemic exposure and associated off-target toxicities.
In vitro and in vivo correlation of ADC performance with this linker
An Objective Comparison of Antibody-Drug Conjugate Linker Performance: A Guide for Researchers
The linker connecting the antibody to the cytotoxic payload is a critical component of an Antibody-Drug Conjugate (ADC), profoundly influencing its stability, potency, and overall therapeutic index. The choice of linker dictates the mechanism and site of payload release, which in turn correlates with in vitro performance and in vivo efficacy and tolerability. This guide provides a data-driven comparison of three common linker archetypes: the enzymatically-cleavable valine-citrulline (VC) linker, the non-cleavable SMCC linker, and the reduction-sensitive disulfide linker.
Mechanisms of Action: A Tale of Three Strategies
The fundamental difference between these linkers lies in their payload release mechanisms, which directly impacts their performance profile.
-
Valine-Citrulline (VC) Linker : This dipeptide-based system is designed for selective cleavage by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells.[1][][3] Following ADC internalization and trafficking to the lysosome, the linker is cleaved, typically triggering a self-immolative cascade via a p-aminobenzyl carbamate (B1207046) (PABC) spacer to release the unmodified, potent payload.[1][] This mechanism allows the released payload, if membrane-permeable, to diffuse out and kill neighboring antigen-negative cells, a phenomenon known as the "bystander effect".[4][5]
-
Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) Linker : As a non-cleavable linker, SMCC relies on the complete proteolytic degradation of the antibody backbone within the lysosome.[1] This process liberates the payload, which remains attached to the linker and the conjugating amino acid (e.g., cysteine). The resulting payload-metabolite is typically charged and less membrane-permeable, which generally curtails the bystander effect but can lead to an improved tolerability profile due to reduced off-target toxicity.[1][6]
-
Disulfide Linker : This linker exploits the significant redox potential difference between the extracellular environment and the intracellular cytoplasm. Disulfide bonds are relatively stable in the bloodstream but are rapidly cleaved by reducing agents like glutathione (B108866) (GSH), which is present in high concentrations inside the cell.[7][8] This strategy can also enable a potent bystander effect, but the stability of disulfide linkers can be variable, with some designs showing susceptibility to premature reduction in circulation.[9][10]
Data Presentation: Performance Comparison
The following tables summarize representative quantitative data from preclinical studies to highlight the performance differences between these linkers.
Table 1: In Vitro Performance Characteristics
| Parameter | Valine-Citrulline (VC) Linker | Non-Cleavable (SMCC) Linker | Disulfide Linker | Source(s) |
|---|---|---|---|---|
| Release Mechanism | Enzymatic (Cathepsin B) in Lysosome | Antibody Degradation in Lysosome | Reduction (Glutathione) in Cytoplasm | [1][7] |
| Plasma Stability | Generally stable in human plasma; can be unstable in mouse plasma due to carboxylesterase activity.[11][12] | High stability in circulation. | Variable; can be prone to premature reduction. Steric hindrance can improve stability.[10][13] | [10][11][12][13] |
| Potency (IC50) | High potency (typically low nM). | Potency can be lower if the payload-linker-amino acid metabolite is less active. | High potency (typically low nM). | [1][7] |
| Bystander Effect | Potent bystander effect with membrane-permeable payloads (e.g., MMAE).[4][5] | Generally limited or no bystander effect.[1] | Potent bystander effect with membrane-permeable payloads. |[1][4][5] |
Table 2: In Vivo Performance Correlation
| Parameter | Valine-Citrulline (VC) Linker | Non-Cleavable (SMCC) Linker | Disulfide Linker | Source(s) |
|---|---|---|---|---|
| Efficacy | High efficacy, especially in heterogeneous tumors due to bystander killing.[14] | Effective, but may be less potent in heterogeneous tumors compared to cleavable linkers.[6] | High efficacy, but can be limited by in vivo instability leading to reduced drug delivery. | [6][7][14] |
| Toxicity/Safety | Potential for off-target toxicity if payload is released prematurely. The bystander effect can also impact healthy tissue. | Generally a wider therapeutic window and lower off-target toxicity due to higher stability.[6] | Off-target toxicity is a concern if the linker is unstable in circulation. Improved designs show better safety profiles.[10] | [6][10] |
| Pharmacokinetics | Premature cleavage in some preclinical models (e.g., mouse) can lead to rapid clearance.[11][15] | Typically demonstrates more predictable and stable PK profiles. | PK can be highly variable depending on linker stability. |[11][15] |
Mandatory Visualizations
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Enzymatic cleavage of a Valine-Citrulline (VC-PABC) linker.
Caption: Workflow for a typical in vivo ADC efficacy study in a xenograft model.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC performance.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Preparation: Incubate the ADC at a concentration of ~1 mg/mL in plasma (e.g., human, mouse) at 37°C. Include a buffer control to assess inherent ADC stability.[16]
-
Time Points: Collect aliquots at various time points over seven days (e.g., Day 0, 1, 3, 5, 7).[16]
-
Sample Processing: Isolate the ADC from plasma samples using immunoaffinity capture, such as with Protein A or anti-human IgG magnetic beads.[16]
-
Analysis: Analyze the captured ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average Drug-to-Antibody Ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage and payload loss.[11][16]
-
Data Interpretation: Calculate the half-life of the ADC in plasma. A longer half-life indicates greater stability.
Protocol 2: In Vitro Cytotoxicity Assay (MTT/XTT)
Objective: To measure the potency (IC50) of the ADC against antigen-positive and antigen-negative cancer cell lines.[17][18]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to attach overnight.[19][20]
-
ADC Treatment: Treat the cells with a serial dilution of the ADC, unconjugated antibody, and free payload as controls. Include untreated wells as a 100% viability control.
-
Incubation: Incubate the plates at 37°C for a period relevant to the payload's mechanism of action (typically 72-120 hours).[19][20]
-
Viability Reagent: Add a tetrazolium salt reagent (e.g., MTT or XTT) to each well and incubate for 1-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the salt into a colored formazan (B1609692) product.[18][19]
-
Data Acquisition: If using MTT, add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.[18] Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[18]
Protocol 3: In Vitro Co-Culture Bystander Effect Assay
Objective: To quantify the ability of an ADC to kill adjacent antigen-negative (Ag-) cells.[4][21]
Methodology:
-
Cell Line Preparation: Use an antigen-positive (Ag+) cell line and an Ag- cell line. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for identification.[4][5]
-
Co-Culture Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1 or 3:1).
-
ADC Treatment: Treat the co-culture with the ADC at a concentration that is highly cytotoxic to Ag+ cells but has minimal direct effect on Ag- cells in monoculture.[5]
-
Incubation & Imaging: Incubate the plate for 72-144 hours. Use live-cell imaging or flow cytometry to count the number of viable fluorescent Ag- cells over time.[4][22]
-
Data Analysis: Compare the viability of the Ag- cells in the ADC-treated co-culture to their viability in untreated co-cultures and in ADC-treated monocultures. A significant reduction in Ag- cell viability only in the presence of Ag+ cells demonstrates a bystander effect.
Protocol 4: In Vivo Efficacy (Tumor Growth Inhibition) Study
Objective: To evaluate the anti-tumor activity of an ADC in a living organism.[23][24]
Methodology:
-
Model Establishment: Subcutaneously implant human tumor cells (xenograft) into immunodeficient mice. For bystander effect assessment, a mix of Ag+ and Ag- cells can be implanted.[4][23]
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize animals into treatment groups (e.g., Vehicle control, ADC, unconjugated antibody). Administer a single intravenous dose of the respective articles.[6]
-
Monitoring: Measure tumor volumes with calipers and monitor animal body weight 2-3 times per week as an indicator of toxicity.[23]
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a defined period.
-
Data Analysis: Plot the mean tumor volume for each group over time. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in tumor volume between treated and control groups. Complete or partial tumor regressions are also key efficacy readouts.[25][26]
References
- 1. benchchem.com [benchchem.com]
- 3. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 11. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 18. benchchem.com [benchchem.com]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 21. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 22. agilent.com [agilent.com]
- 23. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 24. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Establishing in vitro-in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
A Head-to-Head Battle of the Bonds: Comparing the Pharmacokinetic Profiles of ADCs with Cleavable and Non-Cleavable Linkers
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to understanding how linker chemistry impacts the in vivo fate of Antibody-Drug Conjugates (ADCs).
The linker connecting the antibody to the cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) pharmacokinetic profile, influencing its stability, efficacy, and toxicity. The choice between a cleavable and a non-cleavable linker dictates the mechanism and site of payload release, thereby shaping the ADC's journey through the body. This guide provides an objective comparison of the pharmacokinetic properties of ADCs featuring these two major linker classes, supported by preclinical data and detailed experimental methodologies.
Quantitative Pharmacokinetic Data: A Comparative Analysis
The stability of the linker in systemic circulation is a key factor influencing the pharmacokinetic properties of an ADC. Preclinical studies directly comparing ADCs with cleavable and non-cleavable linkers, while keeping the antibody and payload constant, provide the clearest insights into the impact of linker chemistry.
A study comparing an anti-CD22 antibody conjugated to the maytansinoid DM1 via either a cleavable disulfide linker (SPP) or a non-cleavable thioether linker (MCC) in rats demonstrated a clear difference in the clearance of the conjugated antibody.[1] The ADC with the cleavable SPP linker showed faster clearance compared to the ADC with the non-cleavable MCC linker, indicating lower stability of the cleavable linker in circulation.[1] However, the clearance of the total antibody (conjugated and unconjugated) remained similar for both ADCs, suggesting that the deconjugation of the cleavable linker did not significantly alter the overall antibody clearance.[1]
Similarly, a study on anti-HER2 ADCs in mice using various disulfide linkers with differing levels of steric hindrance found that the clearance of the ADC decreased as the steric hindrance of the disulfide linker increased.[1][2] The ADC with the most hindered disulfide linker (SSNPP-DM4) exhibited pharmacokinetics similar to that of an ADC with a non-cleavable thioether linker (MCC-DM1), highlighting the tunability of cleavable linker stability.[1][2]
Below is a summary of preclinical pharmacokinetic data for an anti-CD22-DM1 ADC with two different linkers.
| Linker Type | Linker Chemistry | ADC Analyte | Clearance (mL/day/kg) | Species | Reference |
| Cleavable | Disulfide (SPP) | Conjugated Antibody (ADC) | ~40 | Rat | [1] |
| Total Antibody | ~20 | Rat | [1] | ||
| Non-cleavable | Thioether (MCC) | Conjugated Antibody (ADC) | ~20 | Rat | [1] |
| Total Antibody | ~20 | Rat | [1] |
Experimental Protocols
The following sections outline the detailed methodologies for key experiments cited in the comparison of ADC pharmacokinetic profiles.
In Vivo Pharmacokinetic Study in Rodents
This protocol describes a typical preclinical pharmacokinetic study to evaluate and compare ADCs with different linkers.
1. Animal Model and Housing:
-
Species: Male Sprague-Dawley rats are commonly used.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum. All procedures are conducted in accordance with institutional animal care and use committee guidelines.
2. ADC Administration:
-
ADCs are administered as a single intravenous (IV) bolus dose via the tail vein.
-
The dosage is determined based on previous toxicity and efficacy studies.
3. Blood Sample Collection:
-
Blood samples (approximately 200 µL) are collected from the jugular vein or other appropriate sites at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 168 hr, and 336 hr post-dose).
-
Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA).
4. Plasma Preparation and Storage:
-
Plasma is separated by centrifugation at 2,000 x g for 10 minutes at 4°C.
-
The resulting plasma is stored at -80°C until bioanalysis.
5. Bioanalytical Methods:
-
Quantification of Total Antibody: An enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of the total antibody (both conjugated and unconjugated).
-
Plate Coating: 96-well plates are coated with the target antigen (e.g., recombinant CD22).
-
Incubation: Plasma samples and standards are added to the wells and incubated.
-
Detection: A horseradish peroxidase (HRP)-conjugated anti-human IgG antibody is used for detection, followed by the addition of a substrate (e.g., TMB) and measurement of absorbance at 450 nm.
-
-
Quantification of Conjugated Antibody (ADC): A similar ELISA format is employed, but with a detection antibody that specifically recognizes the payload or the linker-payload complex.
-
Quantification by LC-MS/MS: For more detailed analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to quantify the ADC, total antibody, and free payload. This often involves immunocapture of the ADC from plasma followed by enzymatic digestion and analysis of signature peptides.
6. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC) are calculated using non-compartmental analysis of the plasma concentration-time data.
Visualizing ADC Mechanisms and Workflows
The following diagrams illustrate the key concepts and processes involved in the study of ADC pharmacokinetics.
References
The Enhanced Stability of Glutamic Acid-Valine-Citrulline Linkers in Antibody-Drug Conjugates: A Comparative Guide
For researchers, scientists, and professionals in drug development, the stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. Premature cleavage of the linker in systemic circulation can lead to off-target toxicities and reduced efficacy. This guide provides a detailed comparison of the glutamic acid-valine-citrulline (Glu-Val-Cit or EVCit) linker with the conventional valine-citrulline (VCit) linker, presenting evidence for the enhanced stability of the former.
The valine-citrulline (VCit) dipeptide linker is a widely used component in ADCs, prized for its susceptibility to cleavage by lysosomal proteases like cathepsin B, which are abundant in tumor cells.[1] This enzymatic cleavage facilitates the release of the cytotoxic payload within the target cell.[] However, a significant challenge with VCit linkers has been their instability in rodent plasma, particularly in mice.[3][4] This instability is primarily due to the action of a specific mouse carboxylesterase, Ces1c, which prematurely cleaves the linker in the bloodstream, leading to off-target toxicity and diminished efficacy in preclinical mouse models.[5][6]
To address this limitation, a modified linker design incorporating a glutamic acid residue at the N-terminus of the valine-citrulline dipeptide has been developed.[5] This glutamic acid-valine-citrulline (EVCit) tripeptide linker has demonstrated significantly improved plasma stability in mice without compromising its cleavage by cathepsin B within the lysosome.[5][7]
Comparative Stability Data
The enhanced stability of the EVCit linker in mouse plasma is evident from multiple studies. Below is a summary of quantitative data comparing the stability of different linker constructs.
| Linker Construct | Species | Matrix | Incubation Time | Remaining Conjugated Drug (%) | Reference |
| VCit ADC | Mouse | Plasma | 14 days | < 5% | [8] |
| SVCit ADC | Mouse | Plasma | 14 days | ~30% | [8] |
| EVCit ADC | Mouse | Plasma | 14 days | ~100% | [8] |
| VCit Probe (1a) | Mouse | Plasma | Not specified | Rapid degradation | [9] |
| EVCit Probe (1c) | Mouse | Plasma | Not specified | High stability | [9] |
| DVCit Probe (1d) | Mouse | Plasma | Not specified | High stability | [9] |
| VCit, SVCit, EVCit ADCs | Human | Plasma | 28 days | No significant degradation | [8] |
Mechanism of Action and Drug Release
The targeted release of the cytotoxic payload is a cornerstone of ADC efficacy. The following diagram illustrates the signaling pathway from ADC administration to payload release.
Caption: Mechanism of ADC action with an EVCit linker.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of EVCit linker stability.
Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma over time.
Materials:
-
Test ADC (e.g., EVCit-ADC, VCit-ADC)
-
Human and mouse plasma
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard)
-
Analytical instruments (e.g., LC-MS, ELISA reader)[5]
Procedure:
-
Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and PBS (as a control).[5]
-
Incubate the samples at 37°C.[5]
-
At various time points, aliquots are taken and mixed with a protein precipitation solution to stop the reaction.
-
The samples are centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the ADC and any released drug, is analyzed by LC-MS or another appropriate method to quantify the amount of intact ADC remaining.
Cathepsin B Cleavage Assay
Objective: To evaluate the susceptibility of the linker to cleavage by cathepsin B.
Materials:
-
ADC construct
-
Rat or human liver lysosomal fractions (as a source of cathepsin B)
-
Cathepsin B inhibitor (optional, for specificity control)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT)
-
Incubator at 37°C
-
LC-MS system for analysis[10]
Procedure:
-
Prepare a reaction mixture containing the ADC (final concentration ~10 µM) in the assay buffer.[10]
-
Add the lysosomal fraction to the reaction mixture. For a negative control, a cathepsin B inhibitor can be added to a separate reaction.[10]
-
Incubate the samples at 37°C.[10]
-
At various time points, aliquots are taken and analyzed by LC-MS to monitor the release of the payload from the ADC.
Experimental Workflow for Stability Assessment
The following diagram outlines the general workflow for assessing the stability of an ADC linker.
References
- 1. adcreview.com [adcreview.com]
- 3. Glutamic acid-valine-citrulline linkers ensure stability and efficacy of antibody-drug conjugates in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. [PDF] Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice | Semantic Scholar [semanticscholar.org]
- 8. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for Mal-PEG2-Val-Cit-PABA-PNP
For Research Use Only. Not for use in diagnostic procedures.
This document provides essential safety and logistical information for the proper disposal of Mal-PEG2-Val-Cit-PABA-PNP, a cleavable antibody-drug conjugate (ADC) linker. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Immediate Safety Precautions
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral, Category 4).[1]
-
Causes skin irritation (Category 2).[1]
-
Causes serious eye irritation (Category 2A).[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3).[1]
Before handling the compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE):
| Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. | To prevent eye contact with the solid powder or dust particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | To avoid skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Recommended if handling large quantities, if dust is generated, or if irritation is experienced. |
| Protective Clothing | Laboratory coat. | To prevent contamination of personal clothing. |
Step-by-Step Disposal Protocol
The disposal of this compound and materials contaminated with it must be conducted in accordance with all local, regional, and national hazardous waste regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect unused or surplus this compound powder in a designated, clearly labeled, and sealed container.
-
The container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazard symbols (e.g., harmful, irritant).
-
-
Contaminated Materials: All disposable materials that have come into contact with the compound (e.g., gloves, weighing boats, pipette tips, paper towels) must be collected as hazardous waste.[2]
-
Place these materials in a separate, sealed plastic bag or container, also labeled as hazardous waste.[2]
-
-
Empty Containers: Empty containers that held this compound must also be disposed of as hazardous waste and should not be washed or reused.[2]
-
Solutions: Solutions containing this compound should be collected in a designated, sealed, and labeled liquid hazardous waste container. Avoid mixing with incompatible waste streams.
Step 2: Spill Management
In the event of a spill, follow these procedures:
-
Evacuate personnel from the immediate area to a safe location.
-
Ensure adequate ventilation.
-
Wearing the appropriate PPE, prevent further leakage or spillage.
-
For solid spills, carefully sweep or vacuum the material to avoid generating dust.
-
For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or a universal binder.
-
Place all contaminated absorbent material into a suitable, labeled container for disposal.
-
Decontaminate the spill surface and any affected equipment by scrubbing with alcohol.
-
Collect all decontamination materials for disposal as hazardous waste.
Step 3: Final Disposal
-
Store all waste containers in a designated, secure area for hazardous waste, away from incompatible materials.
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Provide the waste disposal contractor with a copy of the Safety Data Sheet (SDS) for this compound.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Chemical Properties Relevant to Disposal
This compound is a cleavable ADC linker.[3][4] Its structure contains several components that inform its handling and disposal:
-
Valine-Citrulline (Val-Cit) Linker: This dipeptide is designed to be cleaved by enzymes like cathepsin B, which are found inside lysosomes.[5]
-
p-Nitrophenyl (PNP) group: This is a highly activated leaving group used for conjugation reactions.[4][6] Compounds containing nitrophenyl groups should be handled as potentially toxic and disposed of as hazardous waste.
-
Maleimide (B117702) Group: This functional group is reactive towards thiols.[4] In aqueous solutions, the maleimide ring can undergo hydrolysis, which increases with higher pH.[7]
Due to the reactive nature of the maleimide and PNP groups, it is crucial to avoid mixing this waste with strong acids, bases, oxidizing agents, or reducing agents to prevent uncontrolled reactions in the waste container.
This guide is intended to provide a framework for the safe disposal of this compound. Always consult your institution's specific safety and disposal protocols and the official Safety Data Sheet.
References
- 1. Sulfatase-cleavable linkers for antibody-drug conjugates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 3. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. vectorlabs.com [vectorlabs.com]
Personal protective equipment for handling Mal-PEG2-Val-Cit-PABA-PNP
Essential Safety and Handling Guide for Mal-PEG2-Val-Cit-PABA-PNP
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and operational procedures for handling this compound, a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs).[1][2][3] Adherence to these guidelines is essential for minimizing exposure risk and ensuring a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound and its analogues are classified as hazardous substances. The primary risks are:
-
Acute Toxicity (Oral): Harmful if swallowed.[4]
-
Skin Corrosion/Irritation: Causes skin irritation.[4]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[4]
-
Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[4]
Given its use in ADCs, which involve highly cytotoxic payloads, this linker should be handled with the same precautions as a cytotoxic compound.[1][5][6]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary control measure to prevent exposure.[5][7] All personnel must be trained in the proper selection and use of PPE.[5]
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves (ASTM D6978).[7] | Prevents skin contact and absorption. Double gloving provides an extra layer of protection. |
| Body Protection | Disposable, fluid-resistant gown with long sleeves and closed front.[8] | Protects skin and clothing from accidental splashes and contamination.[8] |
| Eye & Face Protection | Safety goggles with side shields or a full-face shield.[5][8] | Protects against splashes and aerosols entering the eyes.[5][8] |
| Respiratory Protection | Surgical N-95 respirator or equivalent.[7] | Required when handling the solid compound to prevent inhalation of dust particles.[4] |
| Additional PPE | Cap and shoe covers.[5] | Minimizes overall body contamination and prevents tracking of hazardous materials outside the work area. |
Operational Plan: Step-by-Step Handling Protocol
These procedures are designed to minimize contamination and exposure during the handling of this compound.
3.1. Unpacking and Storage
-
Receiving: Inspect all packages for damage upon arrival. If a container is damaged, treat it as a spill.[5]
-
Unpacking Area: Designate a specific, well-ventilated unpacking area, preferably under negative pressure.[5][9] This area should be separate from eating and general work areas.[5]
-
PPE for Unpacking: Wear a protective gown and two pairs of gloves when unpacking the compound.[5]
-
Storage: Store the compound at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage, protected from light and under nitrogen.[1] The storage location should be clearly labeled with a "Cytotoxic/Hazardous" warning symbol.[5]
3.2. Preparation and Use
-
Designated Work Area: All handling of the solid compound and preparation of solutions must occur within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).[7]
-
Work Surface: Cover the work surface with a disposable, plastic-backed absorbent pad.[9] Change the pad after each procedure or in case of a spill.[9]
-
Personal Protective Equipment: Don the full required PPE as detailed in the table above before beginning work.
-
Weighing: If weighing the solid compound, do so within the BSC to contain any dust.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to avoid splashing. The compound is soluble in DMSO, DCM, and DMF.[2]
-
Labeling: All containers holding the compound or its solutions must be clearly labeled with its name and appropriate hazard warnings.
3.3. Spill Management
-
Secure the Area: Immediately alert others and restrict access to the spill area.[8]
-
Don PPE: Put on full PPE, including a respirator, before cleaning the spill.[8]
-
Containment: Use a cytotoxic spill kit to absorb and contain the spill.[8]
-
Cleanup: Carefully collect all contaminated materials (absorbent pads, gloves, etc.).[8]
-
Decontamination: Clean the spill area with an appropriate deactivating agent, followed by a thorough cleaning with detergent and water.[8]
-
Disposal: All materials used for cleanup must be disposed of as cytotoxic waste.[8]
Disposal Plan
All waste generated from handling this compound is considered hazardous/cytotoxic waste.
-
Waste Segregation: Use designated, leak-proof, and puncture-resistant containers clearly labeled for "Cytotoxic Waste."[5]
-
Sharps: Needles, syringes, and other sharps must be disposed of in a designated sharps container for cytotoxic waste.
-
PPE and Consumables: All used PPE (gloves, gowns, masks), absorbent pads, and other contaminated lab supplies must be placed in the cytotoxic waste container immediately after use.
-
Liquid Waste: Unused solutions should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.[4]
-
Final Disposal: All cytotoxic waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste, typically through incineration by a licensed contractor.[4]
Visual Workflow and Logic Diagrams
The following diagrams illustrate the key procedural workflows for ensuring safety.
Caption: Figure 1: Step-by-step workflow for handling this compound.
Caption: Figure 2: Logic for selecting appropriate PPE based on the handling task.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mal-amido-PEG2-Val-Cit-PAB-PNP, ADC linker, 2112738-13-1 | BroadPharm [broadpharm.com]
- 3. Mal-PEG2-Val-Cit-PABA | CAS#:1662687-83-3 | Chemsrc [chemsrc.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 7. gerpac.eu [gerpac.eu]
- 8. ipservices.care [ipservices.care]
- 9. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
